molecular formula C8H5N3O4 B1394287 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 858340-93-9

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1394287
CAS No.: 858340-93-9
M. Wt: 207.14 g/mol
InChI Key: RASQKOVSKRYFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 858340-93-9) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-b]pyridine core structure—a 7-azaindole analog—substituted with a nitro group and a carboxylic acid functionality, making it a versatile building block for the synthesis of diverse biologically active molecules . Its primary research value lies in its role as a critical intermediate in the design and synthesis of novel kinase inhibitors. The pyrrolo[2,3-b]pyridine skeleton is known to form key hydrogen bonds with enzyme active sites, such as with residues ASP-133 and VAL-135 in Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a prominent target in neuroscience research, particularly for investigating new therapeutic candidates for Alzheimer's disease . Furthermore, this structural class of compounds has demonstrated significant potential in oncology research, showing potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers . The carboxylic acid group allows for further functionalization, typically through amide coupling reactions, to create compounds designed to fit specifically into the ATP-binding pockets of target kinases . Researchers utilize this compound strictly for research purposes in the development of potential treatments for neurodegenerative diseases and cancer. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-3-10-7-5(6)1-4(2-9-7)11(14)15/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASQKOVSKRYFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677513
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858340-93-9
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858340-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, also known as 5-nitro-7-azaindole-3-carboxylic acid, is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural and electronic properties, stemming from the fusion of a pyrrole and a pyridine ring with a strategically placed nitro group, make it a valuable scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in the design of targeted therapies.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a prominent privileged scaffold in drug discovery.[1] Its structure is bioisosteric to indole, a common motif in biologically active natural products and pharmaceuticals. The presence of a nitrogen atom in the six-membered ring imparts distinct physicochemical properties compared to indole, such as altered hydrogen bonding capabilities, dipole moment, and metabolic stability. These characteristics make 7-azaindole derivatives attractive for fine-tuning the pharmacological profiles of drug candidates.[1]

The introduction of a nitro group at the 5-position and a carboxylic acid at the 3-position, as in this compound, further enhances its utility. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire ring system and provides a handle for further chemical modifications. The carboxylic acid group offers a key point for amide bond formation, a common linkage in many drug molecules, and can participate in crucial interactions with biological targets. This compound has gained recognition as a valuable building block, particularly in the synthesis of protein degraders.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 858340-93-9[2]
Molecular Formula C₈H₅N₃O₄[2]
Molecular Weight 207.145 g/mol [2]
Appearance Solid (form may vary)General knowledge
pKa Data not available in searched literature. The carboxylic acid moiety is expected to be acidic, while the pyridine nitrogen is weakly basic.
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF. Solubility in aqueous solutions is likely pH-dependent due to the carboxylic acid group. Nitroaromatic compounds generally have limited water solubility.[3]General chemical principles
Melting Point Data not available in searched literature.

Synthesis and Reactivity

The synthesis of this compound typically involves the construction of the 5-nitro-7-azaindole core followed by the introduction of the carboxylic acid functionality at the 3-position.

Synthesis of the 5-Nitro-7-azaindole Core

The synthesis of 5-nitro-7-azaindole has been a subject of considerable research to develop scalable and efficient methods. One common strategy involves a multi-step sequence starting from a substituted pyridine. Challenges in the synthesis can arise from the electron-withdrawing nature of the nitro group, which can affect the reactivity of the pyridine ring.[4]

A potential synthetic pathway is outlined below, based on established methodologies for 7-azaindole synthesis:

Synthesis_Pathway Start Substituted Pyridine Precursor Intermediate1 Functionalized Pyridine Start->Intermediate1 Nitration & Functionalization Intermediate2 5-Nitro-7-azaindole Intermediate1->Intermediate2 Cyclization (e.g., Fischer Indole Synthesis or Larock Indole Synthesis) Final_Product This compound Intermediate2->Final_Product Carboxylation at C3

Caption: General synthetic strategy for this compound.

Introduction of the Carboxylic Acid Group

Once the 5-nitro-7-azaindole core is obtained, the carboxylic acid group can be introduced at the 3-position. A common method for this transformation is the Vilsmeier-Haack reaction to introduce a formyl group, followed by oxidation.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Nitro-7-azaindole (Illustrative)

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place a solution of 5-nitro-7-azaindole in an anhydrous solvent such as DMF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and DMF, to the solution while maintaining the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., sodium acetate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Experimental Protocol: Oxidation to Carboxylic Acid (Illustrative)

  • Reaction Setup: Dissolve the 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in a suitable solvent mixture, such as tert-butanol and water.

  • Oxidant Addition: Add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂), to the aldehyde solution.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Once the reaction is complete, quench any excess oxidant and adjust the pH to be acidic.

  • Isolation: The carboxylic acid product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, extract the product with an appropriate organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Reactivity of the Scaffold

The reactivity of this compound is governed by its constituent functional groups:

  • Pyrrole Ring: The pyrrole moiety is electron-rich and susceptible to electrophilic substitution, primarily at the 2-position.[5] However, the presence of the electron-withdrawing nitro group on the pyridine ring can modulate this reactivity.

  • Pyridine Ring: The pyridine ring is electron-deficient and generally undergoes nucleophilic aromatic substitution. The nitro group further deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.

  • Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and reduction to an alcohol.

  • Nitro Group: The nitro group can be reduced to an amine, providing a route to a different class of derivatives with altered electronic and pharmacological properties.

Applications in Medicinal Chemistry and Drug Discovery

The 7-azaindole scaffold is a cornerstone in the development of various therapeutic agents.[1] Derivatives of this core have shown a broad spectrum of biological activities, including kinase inhibition and anticancer properties.

Kinase Inhibitors

The 7-azaindole scaffold is a well-established hinge-binding motif for many protein kinases. Numerous inhibitors of targets such as FGFR, PDE4B, and others incorporate this core structure.[6][7] The nitrogen at the 7-position can act as a hydrogen bond acceptor, mimicking the interaction of the purine core of ATP with the kinase hinge region.

Kinase_Inhibition Azaindole 7-Azaindole Scaffold Kinase Kinase Hinge Region Azaindole->Kinase Hydrogen Bonding (N7 as acceptor) ATP ATP ATP->Kinase Natural Binding

Caption: The 7-azaindole scaffold as a hinge-binder in kinase inhibitors.

Protein Degraders (PROTACs)

This compound is explicitly categorized as a "Protein Degrader Building Block".[2] This strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The carboxylic acid group of this compound serves as a convenient attachment point for a linker, which in turn is connected to a ligand for an E3 ligase (e.g., cereblon or VHL). The 7-azaindole portion of the molecule would be modified to bind to the protein of interest.

PROTAC_Structure Target_Ligand Warhead (Derived from 7-Azaindole) Linker Linker Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

References

"5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Grounded in its 7-azaindole core structure, this molecule serves as a valuable building block for the synthesis of targeted therapeutics, particularly kinase inhibitors and protein degraders. This guide details its chemical identity, physicochemical properties, the strategic importance of its underlying scaffold, plausible synthetic strategies, and its applications in modern pharmaceutical research.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational for research and development. The compound of interest is systematically named according to IUPAC conventions, which provides a definitive structural description.

  • IUPAC Name : The formal name for the structure is This compound .[1] This nomenclature indicates a pyrrolo[2,3-b]pyridine bicyclic system, which consists of a pyrrole ring fused to a pyridine ring. The "1H" specifies the position of the hydrogen on the pyrrole nitrogen. A nitro group (NO₂) is substituted at position 5, and a carboxylic acid group (-COOH) is at position 3.

  • Synonyms : Due to the widespread use of the core scaffold in medicinal chemistry, several synonyms are employed. The parent structure, 1H-pyrrolo[2,3-b]pyridine, is commonly known as 7-azaindole .[2] Consequently, the compound is often referred to as 5-Nitro-7-azaindole-3-carboxylic acid .

  • Registry Numbers :

    • CAS Number : 858340-93-9.[1] This is the unique identifier assigned by the Chemical Abstracts Service.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing factors such as solubility, stability, and reactivity.

PropertyValueSource
Molecular Formula C₈H₅N₃O₄[1]
Molecular Weight 207.145 g/mol [1]
Appearance Solid (typical for this class of compounds)N/A
Storage Room temperature[1]

Note: Experimental data such as melting point, pKa, and detailed solubility profiles are not available in the cited literature but are critical parameters to be determined empirically for specific applications.

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The therapeutic potential of this compound is largely derived from its 7-azaindole core. This scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous biologically active molecules.[3]

Bioisosteric Relationship to Indole: The 7-azaindole motif is a bioisostere of indole, where a nitrogen atom replaces the C-7 carbon of the indole ring.[3] This substitution significantly alters the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and solubility, while often retaining or enhancing its ability to bind to biological targets.[3]

Role as a Kinase Hinge-Binder: A primary reason for the prevalence of the 7-azaindole scaffold is its exceptional ability to act as a "hinge-binding motif" in the ATP-binding site of protein kinases.[4] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor.[4] This bidentate hydrogen bonding pattern mimics the interaction of the adenine portion of ATP with the kinase hinge region, making 7-azaindole an excellent starting point for designing potent and selective kinase inhibitors.[3][4] This has led to the development of numerous clinical candidates and FDA-approved drugs, such as the B-RAF inhibitor Vemurafenib.[4] Derivatives of the 7-azaindole scaffold have shown inhibitory activity against a wide range of kinases, including FGFR4, PI3K, and others implicated in cancer and inflammatory diseases.[5][6]

Synthesis and Mechanistic Insights

While a specific, published synthesis for this compound is not detailed in the provided sources, a logical synthetic strategy can be devised based on established methodologies for functionalizing the 7-azaindole core. The synthesis must achieve regioselective substitution at the C3 and C5 positions.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the sequential functionalization of the 7-azaindole nucleus. The carboxylic acid at C3 can be introduced via methods like Vilsmeier-Haack formylation followed by oxidation, or by direct carboxylation. The nitro group at C5 is typically installed via electrophilic nitration.

G Target This compound Intermediate1 Functional Group Interconversion (FGI) (e.g., Oxidation of Aldehyde) Target->Intermediate1 Intermediate2 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Intermediate1->Intermediate2 Intermediate3 C3 Formylation (Vilsmeier-Haack) Intermediate2->Intermediate3 Intermediate4 5-Nitro-1H-pyrrolo[2,3-b]pyridine Intermediate3->Intermediate4 Intermediate5 Electrophilic Nitration Intermediate4->Intermediate5 StartingMaterial 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediate5->StartingMaterial

Caption: Retrosynthetic analysis for the target compound.

Proposed Synthetic Protocol

The following protocol is a generalized procedure based on common reactions for this heterocyclic system.

Step 1: Nitration of 7-Azaindole

  • Rationale : Electrophilic substitution on the 7-azaindole ring is directed by the fused pyrrole and pyridine moieties. Nitration typically occurs on the pyridine ring at the C5 position, which is activated by the pyrrole ring and less deactivated by the pyridine nitrogen compared to other positions.

  • Procedure :

    • Dissolve 1H-pyrrolo[2,3-b]pyridine (7-azaindole) in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

    • Add a nitrating agent, such as fuming nitric acid or potassium nitrate, dropwise while maintaining the low temperature.

    • Allow the reaction to stir for a specified time until completion, monitored by TLC or LC-MS.

    • Carefully quench the reaction by pouring it onto ice, and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

    • Collect the solid 5-Nitro-1H-pyrrolo[2,3-b]pyridine by filtration, wash with water, and dry.

Step 2: Formylation of 5-Nitro-7-azaindole (Vilsmeier-Haack Reaction)

  • Rationale : The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich heterocycles. For the pyrrole ring system, this substitution occurs preferentially at the C3 position.

  • Procedure :

    • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

    • Add a solution of 5-Nitro-1H-pyrrolo[2,3-b]pyridine in DMF to the Vilsmeier reagent.

    • Heat the reaction mixture (e.g., 60-80 °C) for several hours.

    • After cooling, quench the reaction with ice water and neutralize with a base to hydrolyze the intermediate iminium salt.

    • The product, 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is isolated by filtration or extraction.

Step 3: Oxidation of the Aldehyde to Carboxylic Acid

  • Rationale : A standard oxidation reaction is required to convert the aldehyde functional group to the target carboxylic acid. Various mild oxidizing agents can be used to avoid over-oxidation or side reactions with the nitro group.

  • Procedure :

    • Suspend the 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in a suitable solvent system (e.g., t-butanol/water).

    • Add an oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene.

    • Stir the reaction at room temperature until the aldehyde is fully consumed.

    • Work up the reaction by removing the oxidant (e.g., quenching with sodium sulfite for KMnO₄) and acidifying the aqueous solution to precipitate the carboxylic acid.

    • Collect the final product, this compound, by filtration and purify by recrystallization if necessary.

Applications in Drug Discovery and Chemical Biology

The unique combination of a proven kinase-binding scaffold, a reactive carboxylic acid handle, and an electron-withdrawing nitro group makes this compound a versatile intermediate.

Utility as a Protein Degrader Building Block

The compound is explicitly categorized as a "Protein Degrader Building Block".[1] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a typical PROTAC, three components are linked together: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker. The carboxylic acid group on the molecule provides a perfect chemical handle for conjugation to a linker, which would then be attached to an E3 ligase ligand. The 7-azaindole portion would be elaborated to serve as the warhead that binds to the target protein of interest, such as a specific kinase.

G cluster_0 PROTAC Structure TargetBinder Target Protein Ligand (Derived from 7-Azaindole core) Linker Linker TargetBinder->Linker Attachment via -COOH group E3Binder E3 Ligase Ligand Linker->E3Binder OurCompound This compound (Building Block) OurCompound->TargetBinder Elaboration

Caption: Role as a building block in PROTAC synthesis.

Precursor for Kinase Inhibitors

Beyond protein degradation, the molecule is an ideal starting point for developing traditional kinase inhibitors. The carboxylic acid can be converted into a variety of amides, esters, or other functional groups to explore structure-activity relationships (SAR).[7] The nitro group, while sometimes associated with toxicity, can also form critical interactions in a binding pocket or serve as a handle for further chemical modification via reduction to an amine. The core scaffold provides the essential hinge-binding interactions, allowing researchers to focus on optimizing substituents at the C3 and C5 positions for potency and selectivity.[6]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • General : Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards : While specific toxicity data is unavailable, nitroaromatic compounds as a class can be toxic and are often skin/eye irritants. Fine chemical powders can pose an inhalation hazard.

  • Storage : Store in a tightly sealed container in a cool, dry place, as recommended.[1]

Conclusion

This compound is a strategically important molecule built upon the privileged 7-azaindole scaffold. Its value lies not in its intrinsic biological activity but in its utility as a versatile building block for creating highly functionalized molecules for drug discovery. The combination of a potent kinase-binding motif with a versatile carboxylic acid handle makes it a key intermediate for synthesizing targeted kinase inhibitors and advanced protein degraders. Further empirical characterization of its properties and reactivity will continue to enhance its application in the development of next-generation therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (C₈H₅N₃O₄, M.W.: 207.145 g/mol ), a key heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but robust characterization. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering researchers and scientists a comprehensive reference for the identification and structural elucidation of this compound and its derivatives.

Introduction: The Structural Significance of a Nitro-Substituted 7-Azaindole

This compound belongs to the 7-azaindole class of compounds, which are recognized isosteres of indoles.[1] The introduction of a nitrogen atom in the benzene portion of the indole scaffold significantly alters the electronic properties, influencing hydrogen bonding capabilities and metabolic stability. The further incorporation of a nitro group at the 5-position acts as a strong electron-withdrawing group, while the carboxylic acid at the 3-position provides a handle for further chemical modification. This unique combination of functional groups makes accurate structural verification paramount. Spectroscopic analysis is the cornerstone of this verification process, providing an unambiguous fingerprint of the molecular architecture. This guide explains the causal relationships between the structure of the title compound and its expected spectral output.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering convention used throughout this guide for this compound is presented below.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in 0.7 mL of DMSO-d6 prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert tube into NMR spectrometer prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire 1H and 13C spectra acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 M [M]•+ (m/z 207) M_OH [M-OH]+ (m/z 190) M->M_OH - •OH M_NO2 [M-NO2]+ (m/z 161) M->M_NO2 - •NO2 M_COOH [M-COOH]+ (m/z 162) M->M_COOH - •COOH M_NO2_CO [M-NO2-CO]+ (m/z 133) M_NO2->M_NO2_CO - CO

References

"5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hypothetical Crystal Structure of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of this compound, a derivative of the biologically significant 7-azaindole scaffold. In the absence of a published crystal structure for this specific compound, this document synthesizes crystallographic data from closely related analogues to predict its molecular geometry, crystal packing, and intermolecular interactions. We will explore the critical role of the nitro and carboxylic acid functional groups in dictating the supramolecular architecture through hydrogen bonding. Furthermore, this guide outlines a detailed, field-proven experimental workflow for the synthesis, crystallization, and subsequent X-ray diffraction analysis of the title compound. The insights derived from this structural analysis are paramount for researchers in drug discovery and development, offering a rational basis for the design of novel therapeutics targeting kinases and other enzymes.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] Notably, 7-azaindole derivatives have demonstrated potent activities as kinase inhibitors, anticancer agents, and antibacterials.[1][2] The introduction of a nitro group and a carboxylic acid moiety to this scaffold, as in this compound, is anticipated to significantly influence its electronic properties, hydrogen bonding capabilities, and, consequently, its biological activity and solid-state properties.

The nitro group, a strong electron-withdrawing group, can modulate the acidity of the pyrrole N-H and the carboxylic acid proton, while also acting as a potent hydrogen bond acceptor.[3] The carboxylic acid group is a classic hydrogen bond donor and acceptor, often leading to the formation of robust dimeric or catemeric supramolecular synthons.[4][5] Understanding the interplay of these functional groups in the crystal lattice is crucial for predicting the compound's solubility, stability, and bioavailability – key parameters in drug development.

This guide will proceed with a proposed synthetic pathway, a detailed protocol for crystal structure determination, a predictive analysis of the crystal structure, and a discussion of the implications for drug design.

Experimental Workflow: From Synthesis to Structure Determination

The successful analysis of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound can be adapted from established methods for the functionalization of the 7-azaindole core. A potential pathway is outlined below:

Synthesis_Workflow A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B Nitration (HNO3/H2SO4) A->B Step 1 C 5-Nitro-1H-pyrrolo[2,3-b]pyridine B->C D Vilsmeier-Haack Reaction (POCl3, DMF) C->D Step 2 E 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde D->E F Oxidation (KMnO4 or Ag2O) E->F Step 3 G This compound F->G Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A_COOH Carboxylic Acid (O-H) B_COOH_O Carboxylic Acid (O) A_COOH->B_COOH_O O-H···O (Dimer/Catemer) A_Pyrrole_NH Pyrrole (N-H) B_Pyridine_N Pyridine (N) A_Pyrrole_NH->B_Pyridine_N N-H···N B_Nitro_O Nitro (O) A_Pyrrole_NH->B_Nitro_O N-H···O A_Pyridine_N Pyridine (N) A_Nitro_O Nitro (O)

References

"5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Executive Summary

This compound, a derivative of the 7-azaindole scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The utility of this molecule as a synthetic building block is fundamentally governed by its solubility characteristics. A thorough understanding of its behavior in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery pipelines.[3] This guide provides a comprehensive analysis of the physicochemical properties influencing the solubility of this compound. Due to the scarcity of published quantitative solubility data, this document synthesizes a theoretical solubility profile based on first principles and offers a validated, step-by-step experimental protocol for its precise determination using the gold-standard shake-flask method.[3][4]

Molecular Profile and Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a given solvent. The structure of this compound possesses several key features that collaboratively determine its solubility profile.

Chemical Structure and Properties:

  • IUPAC Name: this compound[5]

  • Common Name: 5-Nitro-7-azaindole-3-carboxylic acid[5]

  • Molecular Formula: C₈H₅N₃O₄[5]

  • Molecular Weight: 207.15 g/mol [5]

The molecule's architecture integrates a rigid aromatic pyrrolopyridine core with three highly polar functional groups: a carboxylic acid, a nitro group, and a pyrrole N-H group.

Caption: Key molecular features governing solubility.

  • Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding. The carboxylic acid group is a potent H-bond donor (-OH) and acceptor (C=O). The pyrrole N-H acts as an H-bond donor, while the pyridine nitrogen and the nitro group serve as H-bond acceptors.[6][7] This extensive H-bonding capability suggests a strong affinity for polar protic solvents (e.g., alcohols, water) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).

  • Acidity and Basicity: The carboxylic acid moiety is the primary acidic center (estimated pKa ~3-5), allowing for deprotonation and salt formation in basic media, which would dramatically increase aqueous solubility. The pyridine nitrogen provides a weakly basic site. The pyrrole N-H is only very weakly acidic (pKa ≈ 17) and does not typically participate in acid-base chemistry under normal conditions.[6]

  • Polarity and Lipophilicity: The presence of the nitro group and carboxylic acid makes the molecule highly polar. This polarity, combined with the rigid, planar aromatic system, suggests that the compound will have limited solubility in nonpolar, aliphatic, and aromatic hydrocarbon solvents. The energy required to break the strong intermolecular forces (H-bonding, dipole-dipole interactions) in the crystal lattice of the solid solute will not be compensated by the weak van der Waals forces established with nonpolar solvents.

Predicted Solubility Profile in Organic Solvents

Based on the physicochemical analysis, a qualitative solubility profile can be predicted. This serves as a practical starting point for solvent selection in synthesis, chromatography, and formulation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN)High to Moderate These solvents are highly polar and can act as strong hydrogen bond acceptors, effectively solvating the carboxylic acid, N-H, and nitro groups. DMSO and DMF are expected to be excellent solvents. Acetonitrile may show moderate solubility.[8]
Polar Protic Methanol (MeOH), Ethanol (EtOH), WaterModerate to Low Alcohols can act as both H-bond donors and acceptors, leading to favorable interactions. Solubility is expected to be moderate. Water solubility is predicted to be low due to the relatively large aromatic core, but will increase significantly at pH > 6 as the carboxylate salt is formed.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to Moderate These solvents are moderately polar and can accept hydrogen bonds, but lack donor capabilities. They may offer limited to moderate solvating power. Dioxane was noted as a solvent in a synthesis of a related compound.[9]
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Low While moderately polar, these solvents are poor hydrogen bonders. They are unlikely to effectively disrupt the strong intermolecular forces of the solute's crystal lattice.
Nonpolar Hexanes, Toluene, Diethyl EtherInsoluble These solvents lack the polarity and hydrogen bonding capability required to overcome the solute-solute interactions.

Gold-Standard Protocol for Experimental Solubility Determination

To obtain accurate, quantitative data, the determination of thermodynamic equilibrium solubility is essential. The Saturation Shake-Flask (SSF) method is the universally recognized gold standard for this purpose due to its reliability and direct measurement of the compound in equilibrium with its solid phase.[3][10]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the saturated supernatant is determined using a validated analytical technique.

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Methodology
  • Materials and Reagents:

    • This compound (>97% purity).[5]

    • High-purity (e.g., HPLC grade) organic solvents.

    • Calibrated analytical balance, volumetric flasks, and pipettes.

    • Glass vials with Teflon-lined screw caps.

    • Temperature-controlled orbital shaker or rotator.

    • High-speed centrifuge.

    • Calibrated HPLC-UV or UV-Vis spectrophotometer.

  • Procedure:

    • Weigh an amount of the compound sufficient to ensure an excess after equilibrium is reached (e.g., 5 mg) and add it to a vial.

    • Accurately add a known volume of the test solvent (e.g., 1.0 mL).

    • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a minimum of 24 hours. To ensure equilibrium has been reached, especially for poorly soluble compounds, extending this to 48 or 72 hours is recommended.[10][11]

    • After agitation, visually confirm that excess solid remains. If not, more compound must be added and the equilibration repeated.

    • Separate the saturated solution from the solid by centrifuging the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.[3]

    • Carefully withdraw a precise aliquot of the clear supernatant, taking care not to disturb the solid pellet.

    • Dilute the aliquot quantitatively with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Determine the concentration of the diluted sample using the pre-validated analytical method.

    • Calculate the original solubility, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion and Recommendations for Researchers

This compound is a highly polar, crystalline solid whose solubility is governed by its extensive hydrogen bonding capabilities and acidic nature.

  • For Synthesis & Purification: Polar aprotic solvents like DMF and DMSO are recommended for reaction media where high solubility is required. For purification by recrystallization, a solvent system approach would be optimal; for instance, dissolving in a good solvent like hot ethanol or DMF and inducing crystallization by the addition of a poor anti-solvent like water or an ether could be effective.[4]

  • For Analytical & Stock Solutions: DMSO is the solvent of choice for preparing high-concentration stock solutions for biological screening assays. Ensure the final concentration of DMSO in the assay medium is low and does not affect the experimental results.

  • For Formulation: The low predicted aqueous solubility highlights a potential challenge for developing aqueous formulations. Strategies to improve this, such as salt formation by adjusting the pH to above its pKa, should be prioritized.

Given the absence of extensive published data, the experimental protocol provided in this guide is a critical tool for any researcher or drug development professional. Accurately determining the solubility of this compound in relevant solvent systems is a necessary first step toward unlocking its full potential in scientific applications.

References

A Technical Guide to the Potential Biological Activities of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is built upon the 7-azaindole scaffold, a heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1] This guide provides a comprehensive analysis of its potential biological activities, drawing from established knowledge of its core components. The 7-azaindole nucleus is a potent hinge-binding motif for protein kinases, the 5-nitro group is a known pharmacophore in oncology and infectious disease, and the 3-carboxylic acid moiety offers a key interaction point for enhancing potency and selectivity.[2][3][4] We hypothesize that the primary therapeutic potential of this molecule lies in targeted kinase inhibition. This document outlines the scientific rationale, proposes specific molecular targets, and provides detailed experimental workflows for the systematic investigation of this promising compound.

Part 1: Deconstruction of the Molecular Scaffold

The predicted bioactivity of this compound stems from the synergistic interplay of its three key functional components.

The 7-Azaindole Core: A Proven Kinase Privileged Fragment

The 1H-pyrrolo[2,3-b]pyridine structure, commonly known as 7-azaindole, is a bioisostere of purine and indole, allowing it to mimic endogenous ligands in various biological processes. Its most significant contribution to pharmacology is its role as a "hinge-binding" element in ATP-competitive kinase inhibitors.[2] The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the adjacent pyrrole N-H group acts as a hydrogen bond donor.[2] This bidentate hydrogen bonding with the backbone of the kinase hinge region provides a strong and specific anchor for the inhibitor, a feature exploited in numerous approved drugs and clinical candidates, including the B-RAF inhibitor Vemurafenib.[2] The widespread success of this scaffold has cemented its status as a foundational element in modern kinase inhibitor design.[1][5]

The 5-Nitro Group: A Modulator of Activity and a Synthetic Handle

The introduction of a nitro group at the C-5 position significantly alters the electronic properties of the azaindole ring. As a strong electron-withdrawing group, it can influence the molecule's binding affinity and metabolic stability.[6] The nitro moiety is a well-established pharmacophore present in a range of therapeutics, including anticancer and antibacterial agents, where it can be essential for the mechanism of action.[3] Furthermore, the nitro group serves as a versatile synthetic handle, readily convertible to an amine, which opens avenues for extensive structure-activity relationship (SAR) studies and the development of second-generation compounds.[7]

The 3-Carboxylic Acid Moiety: A Driver of Potency and Physicochemical Properties

The carboxylic acid at the C-3 position introduces a strong polar, ionizable group. This moiety can dramatically impact the compound's solubility and pharmacokinetic profile.[4] Critically, it provides a powerful point of interaction within a target's active site. The carboxylate can form salt bridges with basic residues such as lysine or arginine, or coordinate with metal ions, thereby anchoring the molecule and enhancing inhibitory potency.[4] This functional group is pivotal for fine-tuning the compound's selectivity and overall drug-like properties.

Part 2: Hypothesized Biological Activities and Mechanisms of Action

Based on the structural analysis, the principal and most promising biological activity for this compound is the inhibition of protein kinases.

Primary Hypothesis: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their deregulation is a hallmark of diseases like cancer and inflammatory disorders.[2] The 7-azaindole core of the title compound is perfectly suited to function as an ATP-competitive inhibitor.

Proposed Mechanism of Action: The compound is predicted to bind within the ATP-binding pocket of protein kinases. The 7-azaindole core will form two critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP. The substituents at the 5- and 3-positions will then project into the surrounding pocket, where interactions with specific amino acid residues will determine the compound's potency and selectivity profile.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 5-Nitro-7-azaindole-3-COOH hinge_backbone Hinge Backbone (e.g., Ala-Glu-Leu) azaindole 7-Azaindole Core azaindole->hinge_backbone Bidentate H-Bonds (High Affinity) nitro 5-Nitro Group azaindole->nitro cooh 3-Carboxylic Acid azaindole->cooh gatekeeper Gatekeeper Residue (Selectivity Pocket) nitro->gatekeeper van der Waals or Steric Influence lysine Conserved Lysine (Catalytic Pocket) cooh->lysine Ionic Interaction

Figure 1: Predicted binding mode within a kinase active site.

Potential Kinase Targets: Given the extensive research on 7-azaindole derivatives, a primary screening panel should include kinases known to be susceptible to this scaffold.[1][2][5][8]

Kinase Target Associated Disease Area Rationale for Inclusion Reference
B-RAF Melanoma, Colorectal CancerVemurafenib, an approved drug, is a 7-azaindole B-RAF inhibitor.[2]
SRC Family Kinases Solid Tumors, Leukemia7-azaindole derivatives have shown potent dual ABL/SRC inhibition.[5]
JAK2 Myeloproliferative DisordersC-3 aryl-7-azaindole derivatives have emerged as JAK2 inhibitors.[1]
CDK9/CyclinT OncologyNovel 7-azaindole compounds are potent inhibitors of CDK9.[8]
Pim Kinases (Pim-1) Cancers (Prostate, Leukemia)Extremely potent Pim kinase inhibitors are based on the 7-azaindole scaffold.[2]
VEGFR2 Angiogenesis, CancerC-3 substituted 7-azaindole analogues show potent VEGFR2 inhibition.[9]
Secondary Hypotheses

While kinase inhibition is the most probable activity, the unique structure merits broader investigation.

  • Phosphodiesterase (PDE) Inhibition: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been reported as selective inhibitors of PDE4B, an enzyme involved in inflammatory processes.[10] The shared core structure suggests a potential for activity against PDE family members.

  • Antimicrobial/Antiviral Activity: The broader class of pyrrolopyridines has been investigated for various therapeutic applications, including as antimycobacterial and antiviral agents.[11] The presence of the nitro group, a common feature in antimicrobial drugs, further supports this line of inquiry.[3]

Part 3: A Proposed Workflow for Experimental Investigation

To systematically evaluate the biological potential of this compound, we propose a tiered screening approach.

G start Compound Synthesis & QC tier1 Tier 1: Primary Screening In Vitro Biochemical Assays start->tier1 kinase_panel Kinase Panel Profiling (e.g., ADP-Glo Assay) tier1->kinase_panel Primary Hypothesis pde_assay Secondary Target Assay (e.g., PDE Glo Assay) tier1->pde_assay Secondary Hypothesis tier2 Tier 2: Cellular Assays Target-Relevant Cell Lines kinase_panel->tier2 Hits Identified (IC50 < 1µM) viability Antiproliferative Assay (e.g., CellTiter-Glo) tier2->viability tier3 Tier 3: Mechanism of Action Target Validation viability->tier3 Potent Cellular Activity western Western Blot Analysis (Phospho-protein levels) tier3->western sar SAR & Lead Optimization western->sar On-Target Effect Confirmed

Figure 2: Tiered workflow for compound evaluation.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of selected kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in kinase buffer (e.g., 100 µM to 1 nM final assay concentrations).

    • Prepare kinase reaction buffer containing the specific kinase, its substrate (e.g., a generic peptide), and ATP at its Km concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations (or DMSO for vehicle control).

    • Initiate the reaction by adding 2.5 µL of the kinase/substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Cellular Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Objective: To assess the effect of the test compound on the proliferation of cancer cell lines relevant to the identified kinase targets (e.g., A375 melanoma for B-RAF).

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound (or vehicle control).

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability versus the log of compound concentration and perform a non-linear regression to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic potential, primarily as a targeted protein kinase inhibitor. Its structure combines the proven hinge-binding capability of the 7-azaindole core with functional groups known to enhance potency and modulate pharmacological properties. The proposed experimental workflow provides a clear and logical path to validate its primary hypothesized activity and uncover its broader therapeutic potential. Successful identification of potent activity in biochemical and cellular assays would warrant further investigation into its mechanism of action, selectivity profile, and initiation of lead optimization programs to improve its drug-like properties for potential preclinical development.

References

A Technical Guide to the Reactivity of the Nitro Group on the 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors.[1][2] The strategic functionalization of this nucleus is paramount for modulating pharmacological activity. This technical guide focuses on the reactivity of a key intermediate, 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , with an in-depth analysis of the nitro group's chemistry. Primarily, this guide will detail the ubiquitous and vital reduction of the 5-nitro group to the corresponding 5-amino derivative, a critical transformation for drug development. We will explore various synthetic methodologies, providing field-proven protocols and a comparative analysis of their advantages and limitations. Furthermore, we will discuss the potential for the nitro group to participate in other transformations, such as nucleophilic aromatic substitution, offering a comprehensive view of its synthetic utility for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of the 5-Nitro Group

The 7-azaindole scaffold is a bioisostere of indole and is widely employed in the development of pharmaceuticals targeting a range of diseases.[1][3] The title compound, this compound, serves as a crucial building block. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the bicyclic system.[4] However, its primary role in synthetic campaigns is that of a versatile precursor.

The transformation of the nitro group into an amine is a cornerstone of many synthetic routes, as the resulting 5-amino-7-azaindole derivative provides a nucleophilic handle for a variety of subsequent coupling reactions, such as amide bond formation, sulfonylation, and diazotization, enabling the exploration of a vast chemical space. The efficiency and chemoselectivity of this nitro reduction step are therefore of critical importance for the overall success of the synthetic endeavor.

The Primary Transformation: Reduction to 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

The most fundamental and widely utilized reaction of the 5-nitro group on the 7-azaindole scaffold is its reduction to the 5-amino group. The choice of reducing agent and conditions is dictated by factors such as substrate compatibility (especially the presence of the carboxylic acid and the pyridine ring), scale, and desired purity profile.

2.1. Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and producing water as the only stoichiometric byproduct.

Causality & Rationale: This method involves the use of a metal catalyst (typically Palladium or Platinum on a carbon support) to facilitate the reaction between the substrate and molecular hydrogen (H₂). The reaction proceeds on the catalyst surface, where H₂ is adsorbed and activated, allowing for the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates to the final amine.[5] Care must be taken, as overly aggressive conditions (high pressure, high temperature, or highly active catalysts like Platinum oxide) can lead to the reduction of the pyridine ring. For this reason, Palladium on carbon (Pd/C) is a commonly employed catalyst.[6]

Experimental Protocol: Catalytic Hydrogenation with 10% Pd/C

  • Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).

  • Solvent & Catalyst Addition: Add a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate to create a slurry. Under an inert atmosphere (N₂ or Ar), carefully add 10% Palladium on Carbon (10% w/w catalyst loading).

  • Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or via a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. The consumption of hydrogen will also cease.

  • Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, which can be purified further if necessary.

2.2. Method 2: Metal-Mediated Reduction (Stannous Chloride)

Reduction using metals in acidic media, particularly with stannous chloride (SnCl₂), is a classic and robust alternative to catalytic hydrogenation.[7][8] It is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that are sensitive to hydrogenolysis.

Causality & Rationale: Stannous chloride (SnCl₂) acts as a single-electron donor, reducing the nitro group in a stepwise fashion.[8] The reaction is typically carried out in an alcoholic or polar aprotic solvent. The process consumes acid and generates tin salts as byproducts, which can sometimes complicate purification.[9][10] The workup requires basification to precipitate tin hydroxides, which must be thoroughly removed.[10]

Experimental Protocol: Reduction with SnCl₂·2H₂O

  • Dissolution: Dissolve this compound (1.0 eq) in Ethanol or concentrated HCl in a round-bottom flask.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 5-10 eq) portion-wise to the solution.[9] The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (typically 50-78 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quenching & Basification: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M solution of sodium hydroxide (NaOH) until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Filtration & Extraction: Filter the resulting slurry through a pad of Celite®. Extract the aqueous filtrate multiple times with a suitable organic solvent, such as Ethyl Acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired amino compound.

2.3. Comparative Analysis of Reduction Methods
MethodReagents & ConditionsAdvantagesDisadvantages & Field Insights
Catalytic Hydrogenation H₂ (gas), Pd/C or Pt/C, MeOH/EtOH/EtOAc, RT-50°CHigh atom economy; clean byproducts (H₂O); easy product isolation after filtration.Catalyst can be pyrophoric; potential for reduction of other functional groups (e.g., pyridine ring); requires specialized pressure equipment.[11]
Metal Reduction SnCl₂·2H₂O, EtOH or HCl, RefluxHigh functional group tolerance (e.g., insensitive to many protecting groups that are labile to hydrogenolysis); robust and reliable.[8]Poor atom economy; generates significant metallic waste; workup can be cumbersome due to emulsion formation and the need to filter tin salts.[8][10]
Transfer Hydrogenation Ammonium formate, Pd/C, MeOH, RefluxAvoids the use of high-pressure hydrogen gas, making it more accessible; generally mild conditions.Can be slower than direct hydrogenation; requires stoichiometric amounts of the hydrogen donor.
2.4. Workflow & Mechanistic Visualization

Below is a generalized workflow for the synthesis of the 5-amino derivative, followed by a simplified mechanistic diagram for the two primary reduction methods.

G cluster_0 Synthesis Workflow Start 5-Nitro-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid Reduction Select Reduction Method (Hydrogenation or Metal-Mediated) Start->Reduction Reaction Perform Reduction Reaction Reduction->Reaction Workup Quench & Work-up (Filtration / Extraction) Reaction->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Product 5-Amino-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid Purification->Product

Caption: Generalized workflow for the reduction of the 5-nitro group.

G cluster_H2 Catalytic Hydrogenation cluster_SnCl2 Stannous Chloride Reduction RNO2_H Ar-NO₂ RNHOH_H Ar-NHOH (Hydroxylamine) RNO2_H->RNHOH_H +H₂, [Pd/C] RNH2_H Ar-NH₂ RNHOH_H->RNH2_H +H₂, [Pd/C] RNO2_S Ar-NO₂ RNO_S Ar-NO (Nitroso) RNO2_S->RNO_S +2e⁻, 2H⁺ RNHOH_S Ar-NHOH RNO_S->RNHOH_S +2e⁻, 2H⁺ RNH2_S Ar-NH₂ RNHOH_S->RNH2_S +2e⁻, 2H⁺

Caption: Simplified pathways for nitro group reduction.

Alternative Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

While reduction is the dominant reaction pathway, the potent electron-withdrawing nature of the nitro group also activates the aromatic ring system towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SₙAr).

Causality & Rationale: For an SₙAr reaction to occur, two conditions must typically be met: (1) the presence of a strong electron-withdrawing group (like -NO₂) positioned ortho or para to a leaving group, and (2) a good leaving group (typically a halide).[12][13] The electron-withdrawing group stabilizes the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step.[14]

In the case of this compound, there is no inherent leaving group at the C4 or C6 positions. Therefore, direct displacement of a group by a nucleophile is not a primary reaction pathway for this specific molecule. However, it is conceivable that under specific, often harsh conditions, the nitro group itself could act as a leaving group. The nucleofugicity of the nitro group is generally lower than that of halogens but can be achieved in highly activated systems.[15][16]

More practically, if a synthetic route started from a precursor like 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine , the 5-nitro group would strongly activate the C4 position for SₙAr with various nucleophiles (e.g., amines, alkoxides), allowing for functionalization at that position prior to any manipulation of the nitro group itself.

SNAr_Mechanism A Activated Arene (with -NO₂ and LG) C Meisenheimer Complex (Resonance Stabilized Anion) A->C + Nu⁻ (Slow) B Nucleophile (Nu⁻) D Substituted Product C->D - LG⁻ (Fast) E Leaving Group (LG⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Conclusion

The reactivity of the nitro group on the This compound core is dominated by its facile reduction to the corresponding 5-amino derivative. This transformation is a linchpin in the synthesis of complex 7-azaindole-based molecules for drug discovery, providing a critical entry point for diversification. Methodologies such as catalytic hydrogenation and metal-mediated reductions with SnCl₂ are reliable and effective, with the ultimate choice depending on the specific chemical context and scale of the reaction. While the potential for the nitro group to participate in SₙAr reactions exists, it is less a feature of the title compound itself and more a strategic consideration in the design of synthetic routes involving halo-nitro-7-azaindole precursors. A thorough understanding of these reaction pathways is essential for any scientist working with this valuable heterocyclic scaffold.

References

The Strategic Role of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in contemporary medicinal chemistry, celebrated for its role as a "privileged fragment" in the design of kinase inhibitors.[1] This guide provides an in-depth technical analysis of a key derivative, 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , detailing its strategic importance, synthesis, and application in the development of targeted therapeutics. We will explore the causality behind its use, focusing on how its distinct functional groups—the 7-azaindole core, the C3-carboxylic acid, and the C5-nitro group—are leveraged by medicinal chemists to achieve high potency and selectivity. This document serves as a comprehensive resource for researchers and drug development professionals aiming to harness the potential of this versatile building block.

The 7-Azaindole Scaffold: A Privileged Hinge-Binding Motif

The 7-azaindole core is bioisosteric to both indole and the adenine base of ATP, making it an exceptional scaffold for targeting ATP-binding sites in enzymes, particularly kinases. Its defining feature is the ability to form a bidentate hydrogen bond interaction with the hinge region of the kinase domain. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole proton (N1-H) serves as a hydrogen bond donor. This dual interaction anchors the molecule in the active site, providing a stable foundation for achieving high binding affinity. The success of the FDA-approved BRAF inhibitor, Vemurafenib, which was developed from a 7-azaindole fragment, underscores the therapeutic potential of this scaffold.

Diagram: Kinase Hinge Binding of the 7-Azaindole Scaffold

G cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Inhibitor Ala_NH Backbone N-H Ala_CO Backbone C=O Azaindole N N-H Azaindole:N1->Ala_NH H-Bond Donor Azaindole:N7->Ala_CO H-Bond Acceptor G start 2-Amino-5-nitropyridine reagents1 KI / KIO₃ H₂SO₄ start->reagents1 iodinated 2-Amino-3-iodo-5-nitropyridine reagents2 TMS-acetylene PdCl₂(PPh₃)₂, CuI, Et₃N iodinated->reagents2 sonogashira_product 2-Amino-5-nitro-3- ((trimethylsilyl)ethynyl)pyridine reagents3 Morpholine H₂O, 90°C sonogashira_product->reagents3 final_product 5-Nitro-1H-pyrrolo[2,3-b]pyridine (5-Nitro-7-azaindole) reagents1->iodinated reagents2->sonogashira_product reagents3->final_product G start 5-Nitro-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid reagents Coupling Reagents (e.g., HATU, HOBt, EDCI) Base (e.g., DIPEA) start->reagents amine R-NH₂ (Amine Library) amine->reagents product 5-Nitro-1H-pyrrolo[2,3-b]pyridine- 3-carboxamide Derivative reagents->product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of 7-azaindole, represents a significant scaffold in medicinal chemistry and drug discovery. The 7-azaindole core is a bioisostere of indole, found in numerous biologically active compounds, and the introduction of a nitro group and a carboxylic acid moiety offers strategic points for further functionalization.[1] These modifications can influence the molecule's electronic properties, solubility, and potential for intermolecular interactions, making it a valuable building block for developing novel therapeutic agents, particularly in oncology and inflammatory diseases.[2][3]

This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, step-by-step protocols, and necessary analytical characterization. The presented methodology is designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Synthetic Strategy Overview

The synthesis of the target compound is approached through a multi-step sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The strategy hinges on two key transformations of the 7-azaindole core: electrophilic nitration to introduce the nitro group at the C-5 position of the pyridine ring, and subsequent functionalization at the C-3 position of the pyrrole ring to install the carboxylic acid group.

The proposed synthetic pathway is as follows:

  • Nitration of 1H-pyrrolo[2,3-b]pyridine to yield 5-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Formylation of 5-nitro-1H-pyrrolo[2,3-b]pyridine via a Vilsmeier-Haack reaction to produce 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

  • Oxidation of the aldehyde to the corresponding carboxylic acid, affording the final product, this compound.

This sequence is advantageous as it utilizes well-established and reliable chemical transformations, allowing for a logical and efficient construction of the target molecule.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 1H-Pyrrolo[2,3-b]pyridine Intermediate1 5-Nitro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate1 Nitration (HNO₃/H₂SO₄) Intermediate2 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Intermediate1->Intermediate2 Vilsmeier-Haack (POCl₃, DMF) FinalProduct This compound Intermediate2->FinalProduct Oxidation (e.g., KMnO₄ or Pinnick)

Caption: Synthetic route to the target compound.

Experimental Protocols

Part 1: Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine

Principle: The nitration of the 7-azaindole core is an electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack compared to the pyrrole ring. However, under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the pyridine ring. The nitronium ion (NO₂⁺), generated from nitric and sulfuric acid, will then preferentially substitute at the C-5 position, which is the most activated position on the pyridine moiety of the 7-azaindole scaffold.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
1H-Pyrrolo[2,3-b]pyridine118.145.0 g42.3
Sulfuric Acid (98%)98.0825 mL-
Nitric Acid (70%)63.013.0 mL-
Ice-As needed-
Sodium Bicarbonate (sat. aq.)84.01As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1H-pyrrolo[2,3-b]pyridine (5.0 g, 42.3 mmol).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (25 mL) to the flask with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the solid has dissolved, continue to stir the solution at 0-5 °C for 15 minutes.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (3.0 mL) to concentrated sulfuric acid (5.0 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the 7-azaindole solution over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

  • Filter the solid precipitate, wash it with cold water, and air-dry.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Expected Outcome: A yellow to light brown solid. The expected yield is typically in the range of 60-70%.

Part 2: Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Principle: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[5] This electrophile then attacks the electron-rich C-3 position of the pyrrole ring of 5-nitro-1H-pyrrolo[2,3-b]pyridine. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
5-Nitro-1H-pyrrolo[2,3-b]pyridine163.143.0 g18.4
N,N-Dimethylformamide (DMF)73.0915 mL-
Phosphorus Oxychloride (POCl₃)153.332.0 mL21.9
Dichloromethane (DCM)84.9330 mL-
Sodium Acetate82.0310 g122
Water18.0250 mL-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-nitro-1H-pyrrolo[2,3-b]pyridine (3.0 g, 18.4 mmol) in anhydrous DMF (15 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (2.0 mL, 21.9 mmol) dropwise to the stirred solution over 20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a stirred mixture of ice (100 g) and sodium acetate (10 g).

  • Stir the resulting mixture for 1 hour. A precipitate should form.

  • Filter the solid, wash it thoroughly with water, and air-dry.

  • The crude product can be purified by column chromatography on silica gel (ethyl acetate/hexanes) or by recrystallization from a suitable solvent system like ethanol/water.

Expected Outcome: A pale yellow to yellow solid. The expected yield is typically around 70-80%.

Part 3: Synthesis of this compound

Principle: The oxidation of an aromatic aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[6] A variety of oxidizing agents can be employed for this purpose. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) in the presence of a scavenger for the byproduct hypochlorite, such as 2-methyl-2-butene. This method is known for its high selectivity for aldehydes. Alternatively, a stronger oxidant like potassium permanganate (KMnO₄) under basic conditions can also be effective.

Materials (Pinnick Oxidation):

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde191.142.0 g10.5
tert-Butanol74.1240 mL-
2-Methyl-2-butene70.135.0 mL-
Sodium Chlorite (80%)90.442.4 g21.2
Sodium Dihydrogen Phosphate119.982.4 g20.0
Water18.0210 mL-
Hydrochloric Acid (1 M)36.46As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure (Pinnick Oxidation):

  • In a round-bottom flask, suspend 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (2.0 g, 10.5 mmol) in a mixture of tert-butanol (40 mL) and 2-methyl-2-butene (5.0 mL).

  • In a separate beaker, prepare a solution of sodium chlorite (2.4 g, 21.2 mmol) and sodium dihydrogen phosphate (2.4 g, 20.0 mmol) in water (10 mL).

  • Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the aldehyde suspension at room temperature over 30 minutes.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Remove the tert-butanol under reduced pressure.

  • Dilute the remaining aqueous mixture with water (20 mL) and acidify to pH 2-3 with 1 M hydrochloric acid. A precipitate will form.

  • Filter the solid precipitate, wash it with cold water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Expected Outcome: An off-white to pale yellow solid. The expected yield is generally high, often exceeding 85%.

Characterization and Validation

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Melting Point: To compare with literature values for known compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify characteristic proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NO₂, -CHO, -COOH).

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Handle with extreme care. Avoid contact with skin and eyes.

    • Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in an anhydrous environment.

    • Organic Solvents: Flammable. Keep away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols before commencing any experimental work.

References

Advanced Amide Coupling Strategies for 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides an in-depth analysis and detailed protocols for the successful amide coupling of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying chemical logic, enabling researchers to troubleshoot and adapt these methods effectively.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules targeting a range of diseases.[1][2] Amide derivatives, in particular, are crucial for exploring the structure-activity relationships (SAR) of these compounds, making robust and reliable coupling protocols essential.[3]

The subject of this guide, this compound (MW: 207.145 g/mol , Formula: C₈H₅N₃O₄), presents unique challenges.[4] The presence of two electron-withdrawing groups—the pyridine nitrogen and the 5-nitro group—significantly deactivates the carboxylic acid. This electronic effect reduces its nucleophilicity, making the initial activation step of the coupling reaction sluggish compared to electron-rich or neutral carboxylic acids. Therefore, selecting the appropriate coupling reagents and conditions is paramount to achieving high yields and purity.

Part 1: The Mechanistic Landscape of Amide Coupling

Directly reacting a carboxylic acid with an amine is typically unviable due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[5][6] The core strategy of amide coupling is, therefore, the in situ activation of the carboxylic acid. This involves converting the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[7][8]

dot

Amide_Coupling_Mechanism General Amide Coupling Mechanism CarboxylicAcid R-COOH (this compound) ActivatedIntermediate Activated Intermediate [R-CO-X] CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Amine R'-NH₂ Amine->TetrahedralIntermediate Nucleophilic Attack AmideProduct Amide Product (R-CO-NHR') TetrahedralIntermediate->AmideProduct Collapse Byproduct Byproduct TetrahedralIntermediate->Byproduct Elimination of X

Caption: General mechanism of amide bond formation.

For an electron-deficient substrate like this compound, the choice of coupling reagent is critical. The efficiency of the "Activation" step dictates the overall success of the reaction.

Part 2: Strategic Selection of Coupling Reagents

The deactivating effect of the nitro and pyridine moieties necessitates the use of highly efficient coupling reagents. Below is a comparative analysis of suitable options.

Reagent ClassExample(s)Mechanism & SuitabilityProsCons
Carbodiimides EDC, DCCForms an O-acylisourea intermediate.[5][7] For electron-deficient acids, this can be slow. Addition of HOBt forms a more reactive HOBt ester.[9] The use of DMAP as a catalyst is highly recommended to form a very reactive acyliminium ion intermediate.[10]Cost-effective; water-soluble byproduct (EDC).Can be sluggish for this substrate; potential for racemization.
Aminium/Uronium HATU, HBTU, HCTUForms a highly reactive OAt (from HATU) or OBt (from HBTU) active ester. HOAt is a superior leaving group to HOBt due to anchimeric assistance from the pyridine nitrogen.High efficiency, fast reaction times, low racemization; ideal for difficult couplings.Higher cost; potential for guanidinylation side reaction (less of a concern with modern protocols).
Phosphonium PyBOP, PyAOPForms OBt or OAt active esters, similar to aminium salts.Very efficient; avoids guanidinylation side reaction.Solutions in DMF have limited stability; byproducts can be hazardous (BOP).

Recommendation for this Application:

  • HATU: The preferred choice due to its high reactivity, which is well-suited to overcome the electronic deactivation of the starting material.

  • EDC/HOBt with catalytic DMAP: A viable and economical alternative. The inclusion of DMAP is critical for achieving reasonable reaction rates and yields.[10]

Part 3: Experimental Protocols

The following protocols are designed for a typical 0.5 mmol scale reaction. Adjustments may be necessary based on the specific amine used. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol A: EDC/HOBt/DMAP Mediated Coupling (The Robust Standard)

This protocol leverages a classic carbodiimide activator, enhanced with additives to drive the reaction with the electron-deficient acid.[10]

Reagents & Materials

ReagentM.W.Eq.Amount (0.5 mmol scale)
This compound207.151.0103.6 mg
Amine (R-NH₂)-1.10.55 mmol
EDC·HCl191.701.2115.0 mg
HOBt (anhydrous)135.121.281.1 mg
DMAP122.170.16.1 mg
DIPEA (or Et₃N)129.243.0261 µL
Anhydrous DMF--5 mL

Step-by-Step Procedure

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (103.6 mg, 1.0 eq), HOBt (81.1 mg, 1.2 eq), and DMAP (6.1 mg, 0.1 eq).

  • Dissolution: Add anhydrous DMF (5 mL) and stir under an inert atmosphere (N₂ or Argon) until all solids are dissolved.

  • Amine & Base Addition: Add the desired amine (0.55 mmol, 1.1 eq) to the solution, followed by the dropwise addition of DIPEA (261 µL, 3.0 eq).

  • Activation: Add EDC·HCl (115.0 mg, 1.2 eq) to the mixture in one portion. The reaction mixture may become slightly warm.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water (25 mL) and ethyl acetate (25 mL).

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

    • Combine the organic layers and wash with 5% LiCl solution (to remove residual DMF), saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol B: HATU Mediated Coupling (The High-Efficiency Method)

This protocol uses a highly reactive uronium salt-based reagent, ideal for challenging substrates and to ensure high conversion in minimal time.[7]

Reagents & Materials

ReagentM.W.Eq.Amount (0.5 mmol scale)
This compound207.151.0103.6 mg
Amine (R-NH₂)-1.10.55 mmol
HATU380.231.2228.1 mg
DIPEA (or 2,4,6-Collidine)129.243.0261 µL
Anhydrous DMF--5 mL

Step-by-Step Procedure

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (103.6 mg, 1.0 eq) and HATU (228.1 mg, 1.2 eq).

  • Dissolution: Add anhydrous DMF (5 mL) and stir to dissolve.

  • Base Addition: Add DIPEA (261 µL, 3.0 eq) to the mixture. The solution may turn yellow, which is characteristic of HATU activation. Stir for 5-10 minutes.

  • Amine Addition: Add the desired amine (0.55 mmol, 1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Work-up & Purification: Follow the same work-up and purification procedures as described in Protocol A.

dot

Workflow Experimental Workflow A 1. Reagent Preparation (Weigh Acid, Coupling Agent, etc.) B 2. Dissolution in Anhydrous Solvent (e.g., DMF under N₂) A->B C 3. Addition of Amine & Base B->C D 4. Activation & Reaction (Add Coupling Reagent if not pre-activated) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete? Continue Stirring F 6. Aqueous Work-up (Quench, Extract, Wash) E->F Complete? G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, HRMS) G->H

Caption: A generalized workflow for amide coupling reactions.

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Insufficiently reactive coupling conditions for the substrate.4. Sterically hindered amine.1. Use fresh, high-quality coupling reagents.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).4. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time.
Multiple Side Products 1. Epimerization of a chiral amine.2. Reaction with other functional groups.3. Formation of N-acylurea byproduct (with carbodiimides).1. Use an aminium/uronium reagent like HATU. Add HOBt or OxymaPure to suppress racemization.2. Protect other reactive functional groups if necessary.3. Ensure HOBt is added before or with EDC to minimize O- to N-acyl migration.
Difficulty in Purification 1. Residual DMF in the crude product.2. Byproducts from the coupling reagent (e.g., DCU, HOBt).1. Perform a 5% LiCl wash or a water/heptane co-evaporation to remove DMF.2. Ensure the aqueous work-up is thorough to remove water-soluble byproducts. Acidic/basic washes can remove basic/acidic impurities.

References

Application Notes & Protocols: Synthesis of Potent Kinase Inhibitors from 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone scaffold in modern medicinal chemistry, particularly in the discovery of small-molecule kinase inhibitors.[1] Its remarkable success stems from its ability to act as a bioisostere of purine, enabling it to form critical hydrogen bond interactions with the hinge region of the ATP-binding site in numerous kinases.[2][3] The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the pyrrole N-H group acts as a donor, effectively mimicking the adenine portion of ATP.[2][3] This bidentate hydrogen bonding pattern provides a strong anchor for inhibitors, leading to high potency. The FDA-approved drug Vemurafenib (PLX4032), a potent inhibitor of the B-RAF V600E mutant kinase, famously incorporates the 7-azaindole core, underscoring the therapeutic value of this scaffold.[3][4]

This guide provides a detailed technical overview and step-by-step protocols for leveraging a highly functionalized starting material, 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , to generate a diverse library of potential kinase inhibitors. This starting material is strategically designed for versatility:

  • The Carboxylic Acid (C3-position): Serves as a primary handle for diversification via robust amide coupling reactions, allowing the introduction of various substituents to probe different pockets within the kinase active site.

  • The Nitro Group (C5-position): Functions as a masked amine. Its reduction to a primary amine unveils a key pharmacophoric group and a secondary point for further chemical modification, crucial for tuning selectivity and physicochemical properties.[1][5]

Overall Synthetic Strategy

The synthetic approach is logical and modular, designed to first build the core amide linkage and then unmask the amino functionality for final derivatization. This sequence is often preferred to prevent the more nucleophilic 5-amino group from interfering with the C3-carboxylic acid activation and amide coupling steps.

G start 5-Nitro-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic Acid amide Intermediate 1: C3-Amide Derivative start->amide Protocol 1: Amide Coupling (R¹-NH₂) amine Intermediate 2: 5-Amino-C3-Amide Derivative amide->amine Protocol 2: Nitro Group Reduction product Final Kinase Inhibitor (e.g., C5-Urea Derivative) amine->product Protocol 3: Further Functionalization (e.g., Urea Formation with R²-NCO)

Caption: General workflow for synthesizing kinase inhibitors.

Part I: Amide Bond Formation at the C3-Position

Expert Rationale: The formation of an amide bond at the C3-position is the first crucial step in generating molecular diversity. The choice of the amine coupling partner (R¹-NH₂) is critical, as the resulting substituent will project into the solvent-exposed region of the ATP binding site or interact with nearby amino acid residues, significantly influencing inhibitor potency and selectivity. Standard peptide coupling reagents are highly effective for this transformation, converting the carboxylic acid into a more reactive species.[6]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid and Hydroxybenzotriazole (HOBt) to form a reactive ester, minimizing side reactions and improving efficiency.[7]

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent Addition: Suspend the starting material in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: Add HOBt (1.2 eq) and the desired primary or secondary amine (R¹-NH₂, 1.1 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up & Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the desired amide derivative.

ParameterRecommended Conditions
Substrate This compound
**Amine (R¹-NH₂) **1.1 eq
Coupling Reagent EDC·HCl (1.5 eq)
Additive HOBt (1.2 eq)
Base (Optional) DIPEA or Et₃N (2.0 eq, if amine salt is used)
Solvent Anhydrous DMF or DCM
Temperature 0 °C to Room Temperature
Typical Time 12-24 hours
Table 1: Representative conditions for amide coupling.

Part II: Unmasking the 5-Amino Group via Nitro Reduction

Expert Rationale: The reduction of the aromatic nitro group to a primary amine is a pivotal transformation. This amine often acts as a key hydrogen bond donor, significantly enhancing binding affinity.[1] Catalytic hydrogenation is the method of choice due to its clean conversion and high yields. The choice of hydrogen source can be adapted based on available equipment; pressurized hydrogen gas is standard, but transfer hydrogenation using ammonium formate is a convenient alternative that does not require specialized pressure vessels.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

This protocol uses Palladium on carbon (Pd/C) as a robust and efficient catalyst for the reduction.

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vessel, dissolve the C3-amide derivative (Intermediate 1, 1.0 eq) in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

  • Hydrogenation:

    • (Option A: H₂ Gas) Seal the vessel, evacuate and purge with N₂ three times, then evacuate and purge with H₂ gas three times. Pressurize the vessel with H₂ (typically 50 psi or balloon pressure) and stir vigorously at room temperature.

    • (Option B: Transfer Hydrogenation) Add ammonium formate (5-10 eq) to the mixture and heat to 40-60 °C.

  • Monitoring: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a product with a mass decrease of 30 amu (-NO₂ vs. -NH₂) indicates reaction completion.

  • Work-up & Purification:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Wash the pad thoroughly with the reaction solvent.

    • Concentrate the filtrate under reduced pressure. The resulting 5-amino derivative is often pure enough for the next step, but can be purified by chromatography if necessary.

ParameterRecommended Conditions
Substrate C3-Amide Nitro Derivative (Intermediate 1)
Catalyst 10% Pd/C (5-10% w/w)
Hydrogen Source H₂ gas (50 psi) OR Ammonium Formate (5-10 eq)
Solvent MeOH, EtOH, or EtOAc
Temperature Room Temperature (H₂ gas) or 40-60 °C (Transfer)
Typical Time 2-12 hours
Table 2: Conditions for nitro group reduction.

Part III: Advanced Derivatization of the 5-Amino Group

Expert Rationale: With the 5-amino group revealed, a second layer of diversity can be introduced. This position is often modified to interact with the "gatekeeper" residue or the solvent-exposed region of the kinase. A common and highly effective strategy is the formation of a urea linkage.[1] The urea N-H groups can form additional hydrogen bonds, further anchoring the inhibitor in the binding pocket.

Protocol 3: Urea Formation

This protocol involves the reaction of the 5-amino-7-azaindole intermediate with an isocyanate to form the final urea-containing kinase inhibitor.

Step-by-Step Methodology:

  • Preparation: Dissolve the 5-amino-C3-amide derivative (Intermediate 2, 1.0 eq) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or DCM in a dry flask under an inert atmosphere.

  • Reagent Addition: Add the desired isocyanate (R²-NCO, 1.0-1.2 eq) dropwise at room temperature. If the amine is less reactive, a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be added.

  • Reaction: Stir the mixture at room temperature for 1-6 hours.

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the starting amine.

  • Work-up & Purification:

    • If a precipitate forms, it is often the desired product and can be collected by filtration, washed with a cold solvent (like diethyl ether), and dried.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization to obtain the final product.

Application in a Kinase Signaling Pathway

Kinase inhibitors developed from the 7-azaindole scaffold often target key nodes in oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which is frequently dysregulated in cancers like melanoma.[4]

G cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ATP->ADP ERK ERK MEK->ERK ATP->ADP Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK pathway by a B-RAF inhibitor.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the synthesis of potent kinase inhibitors. The strategic placement of the carboxylic acid and the masked amino group allows for a logical, diversity-oriented synthetic approach. By following the detailed protocols for amide coupling, nitro reduction, and subsequent functionalization, researchers can efficiently generate extensive libraries of novel compounds for screening and lead optimization in drug discovery programs targeting the kinome.

References

Application Notes and Protocols: The Strategic Role of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in the Synthesis of Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selective FGFR Inhibitors and the Rise of the 7-Azaindole Scaffold

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1][2] Its dysregulation, through mechanisms like gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a multitude of cancers, including urothelial carcinoma, hepatocellular carcinoma, and various solid tumors.[2][3][4] This has firmly established the FGFR family of receptor tyrosine kinases as a compelling target for therapeutic intervention.[4][5][6]

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in the design of kinase inhibitors.[1][7][8] Its unique structure allows for key hydrogen bonding interactions with the kinase hinge region, mimicking the native ATP binding mode.[8] This core is central to the design of numerous FGFR inhibitors, offering a robust platform for developing potent and selective agents.[1][9][10]

This application note provides a detailed guide on the utilization of a key intermediate, 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , in the synthesis of a representative FGFR inhibitor. We will elucidate the rationale behind the synthetic strategy, provide step-by-step protocols from the core intermediate to the final compound, and detail methodologies for its biological evaluation.

The Strategic Intermediate: this compound

The choice of this compound as a starting material is a strategic one, offering several advantages in a multi-step synthesis:

  • Pre-functionalized Core: The 7-azaindole core is already in place, providing the essential hinge-binding motif.

  • Orthogonal Handles: The carboxylic acid at the 3-position and the nitro group at the 5-position serve as versatile chemical handles that can be manipulated independently. The carboxylic acid is ideal for introducing diversity via amide bond formation, a staple in medicinal chemistry for exploring the solvent-front region of the ATP binding pocket.

  • Latent Functionality: The nitro group can be readily reduced to an amine, which then serves as a crucial attachment point for moieties that can confer selectivity and engage with other regions of the kinase domain.

The availability of scalable synthetic routes to the parent 5-nitro-7-azaindole scaffold further enhances its utility in drug development programs, ensuring a reliable supply of the core structure.[11]

Synthetic Pathway Overview

The synthesis of a potent FGFR inhibitor from our strategic intermediate can be conceptualized as a three-stage process. This modular approach allows for the late-stage introduction of diversity elements, which is highly advantageous in a lead optimization campaign.

Synthetic_Pathway A 5-Nitro-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid B Amide Intermediate A->B Amide Coupling (HATU, DIPEA) C Aniline Intermediate B->C Nitro Reduction (Fe, NH4Cl) D Final FGFR Inhibitor (Exemplar Compound) C->D Final Modification (e.g., Acylation)

Caption: A modular three-stage synthetic pathway.

Experimental Protocols

The following protocols describe the synthesis of a representative FGFR inhibitor, "FGFRi-7AZA," starting from this compound.

Protocol 1: Amide Coupling to Synthesize Intermediate B

This step involves the coupling of the carboxylic acid with a selected amine, for this example, 2,6-dichloroaniline, to form the corresponding amide. The choice of a dichlorinated aniline is representative of moieties that can occupy the hydrophobic pocket of the kinase.

Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is preferred due to its high efficiency, low rate of racemization, and the formation of soluble byproducts that are easily removed during workup.[12] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.[12]

Materials:

  • This compound

  • 2,6-Dichloroaniline

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 2,6-dichloroaniline (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the amide intermediate.

Protocol 2: Nitro Group Reduction to Synthesize Aniline Intermediate C

This protocol details the reduction of the nitro group to a primary amine, a critical transformation for the subsequent installation of the selectivity-determining fragment.

Rationale: Reduction using iron powder in the presence of ammonium chloride is a classic, cost-effective, and environmentally benign method for converting aromatic nitro compounds to anilines.[13] This method avoids the use of high-pressure hydrogenation or more expensive catalytic systems and is generally tolerant of other functional groups.

Materials:

  • Amide Intermediate B

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Celite

Procedure:

  • Suspend the Amide Intermediate B (1.0 eq) in a mixture of EtOH and water.

  • Add iron powder (5.0 eq) and NH₄Cl (5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad thoroughly with EtOH.

  • Combine the filtrates and concentrate under reduced pressure to remove the EtOH.

  • Extract the aqueous residue with EtOAc.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the aniline intermediate, which is often used in the next step without further purification.

Protocol 3: Final Acylation to Yield FGFRi-7AZA (Exemplar Inhibitor D)

The final step involves the acylation of the newly formed aniline with a moiety designed to impart selectivity and potency. Here, we use acryloyl chloride to install a covalent warhead, a strategy employed for achieving irreversible inhibition.

Rationale: The introduction of an acrylamide group can lead to the formation of a covalent bond with a non-catalytic cysteine residue in the ATP binding pocket of FGFR, leading to irreversible inhibition. This can result in enhanced potency and a prolonged duration of action.

Materials:

  • Aniline Intermediate C

  • Acryloyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or DIPEA

Procedure:

  • Dissolve the Aniline Intermediate C (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.5 eq) to the solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final compound by column chromatography or recrystallization to yield the pure FGFR inhibitor.

Biological Evaluation: Protocols for Assessing Inhibitor Potency

The synthesized inhibitor should be evaluated for its ability to inhibit FGFR kinase activity and suppress the proliferation of FGFR-dependent cancer cell lines.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against specific FGFR isoforms. It measures the amount of ADP produced, which is directly proportional to kinase activity.

Rationale: Luminescence-based ADP detection assays are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening. They provide a quantitative measure of the inhibitor's direct effect on enzyme activity.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis prep1 Serial Dilution of Inhibitor react1 Incubate Kinase with Inhibitor prep1->react1 prep2 Prepare Kinase/Substrate Mix prep2->react1 react2 Initiate Reaction with ATP react1->react2 react3 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) react2->react3 react4 Generate Luminescent Signal (Kinase Detection Reagent) react3->react4 analysis1 Measure Luminescence react4->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Calculate IC50 Value analysis2->analysis3

Caption: Workflow for a luminescence-based kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted compound or DMSO control.

    • Add the specific FGFR kinase (e.g., FGFR1, FGFR2, FGFR3) and a suitable substrate peptide.

    • Allow a brief pre-incubation (10-15 minutes) at room temperature for the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of the exemplar compound, FGFRi-7AZA, against FGFR isoforms is summarized below.

Kinase TargetFGFRi-7AZA IC₅₀ (nM)
FGFR18
FGFR212
FGFR315
FGFR4650

Table 1: Representative inhibitory activity of FGFRi-7AZA. The data illustrates potent activity against FGFR1-3 with selectivity over FGFR4, a profile desirable for certain cancer types.

Conclusion

This compound is a highly valuable and strategically designed intermediate for the synthesis of potent and selective FGFR inhibitors. Its pre-functionalized 7-azaindole core and orthogonal chemical handles facilitate a modular synthetic approach, enabling the efficient exploration of structure-activity relationships. The protocols outlined in this note provide a robust framework for researchers in drug discovery to synthesize and evaluate novel therapeutic agents targeting the FGFR signaling pathway, a critical nexus in oncology.

References

"5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" for developing PDE4B inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols:

Leveraging 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid for the Development of Potent and Selective PDE4B Inhibitors

Introduction: The Rationale for Targeting PDE4B

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] The PDE4 family, which consists of four isoforms (A, B, C, and D), is specific for cAMP and plays a critical role in modulating inflammatory and immune responses.[4][5] Consequently, PDE4 has emerged as a major therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and various neurological conditions.[4][6]

The PDE4B isoform is highly expressed in inflammatory and immune cells, and its inhibition is directly linked to desired anti-inflammatory effects.[3][7][8] However, a significant challenge in developing PDE4 inhibitors has been managing the dose-limiting side effects of nausea and emesis.[9] Extensive research has demonstrated that these adverse effects are primarily caused by the inhibition of the PDE4D isoform, which is highly expressed in the brain's emetic centers.[9] This critical distinction has shifted the drug discovery focus toward creating isoform-selective inhibitors that potently target PDE4B while sparing PDE4D, thereby promising a wider therapeutic window.[7][9][10]

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry.[11] Its unique structure, which can act as a bioisostere for indole or purine, allows it to form key hydrogen bond interactions with various enzyme targets, making it a frequent core in kinase and PDE inhibitors.[11][12] This guide focuses on a specific, highly functionalized starting material, This compound [13], as a strategic platform for generating libraries of novel PDE4B inhibitors. The electron-withdrawing nitro group and the versatile carboxylic acid "handle" provide orthogonal points for chemical modification, enabling systematic exploration of the structure-activity relationship (SAR) required to achieve both high potency and selectivity for PDE4B.[14][15]

The PDE4B Signaling Pathway: Mechanism of Action

Understanding the cellular context is paramount. PDE4B acts as a crucial brake on the cAMP signaling cascade. When an extracellular signal (e.g., a hormone or neurotransmitter) activates a Gs-protein coupled receptor (GPCR), adenylyl cyclase (AC) is stimulated to produce cAMP. Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn mediate a variety of cellular responses, including the suppression of pro-inflammatory cytokine synthesis (e.g., TNF-α).[1][16][17] PDE4B terminates this signal by hydrolyzing cAMP to the inactive AMP.[1][8] By inhibiting PDE4B, intracellular cAMP levels are sustained, amplifying the anti-inflammatory signaling cascade.

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Activation (e.g., Hormones) AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC Activates PDE4B PDE4B cAMP->PDE4B Anti_Inflammatory Anti-Inflammatory Response (e.g., ↓ TNF-α) PKA_EPAC->Anti_Inflammatory Promotes AMP AMP (Inactive) PDE4B->AMP Hydrolyzes Inhibitor 5-Nitro-1H-pyrrolo[2,3-b]pyridine -derived Inhibitor Inhibitor->PDE4B Inhibits

Figure 1. The cAMP signaling cascade and the inhibitory action of a PDE4B inhibitor.

Experimental Protocols: Synthesis and Library Generation

The strategic value of this compound lies in its potential for diversification. The following protocols outline a general approach for its synthesis and subsequent elaboration into a library of test compounds.

Protocol 3.1: Synthesis of the 7-Azaindole Core Scaffold

The synthesis of substituted 7-azaindoles often begins with appropriately functionalized aminopyridines.[18][19][20] This protocol proposes a plausible route to the target carboxylic acid, which can be adapted based on available starting materials.

Causality Behind the Method: This synthetic pathway is designed as a convergent route. A Fischer indole synthesis or related cyclization strategy is a classic and reliable method for forming the pyrrole ring fused to the pyridine core.[20] Subsequent functionalization (nitration and oxidation/hydrolysis) installs the necessary handles for diversification.

  • Step 1: Pyrrole Ring Formation (e.g., Bartoli Indole Synthesis).

    • React a suitable ortho-substituted nitropyridine (e.g., 2-chloro-3-nitropyridine) with a vinyl Grignard reagent. The reaction proceeds through an addition-rearrangement mechanism to form the 7-azaindole core.

    • Rationale: This method is often robust for constructing substituted indole and azaindole systems.[18]

  • Step 2: C3-Functionalization.

    • Introduce a suitable group at the 3-position of the 7-azaindole ring, such as through a Vilsmeier-Haack reaction to install a formyl group (-CHO) or Friedel-Crafts acylation.

    • Rationale: The 3-position of the 7-azaindole is nucleophilic and susceptible to electrophilic substitution, providing a direct route to install a precursor to the carboxylic acid.[11][14]

  • Step 3: Nitration.

    • Perform electrophilic nitration using a standard nitrating agent (e.g., HNO₃/H₂SO₄) under carefully controlled temperature conditions.

    • Rationale: The pyridine ring deactivates the system, but the pyrrole ring is activating. The nitro group is directed to the 5-position based on the electronic properties of the 7-azaindole scaffold.

  • Step 4: Oxidation to Carboxylic Acid.

    • Oxidize the C3-formyl group (from Step 2) to a carboxylic acid using a mild oxidizing agent like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

    • Rationale: This is a standard and high-yielding transformation to convert an aldehyde to the required carboxylic acid, yielding the final product: this compound.

Synthesis_Workflow Start Substituted Aminopyridine Core 7-Azaindole Core Formation Start->Core Func C3-Functionalization (e.g., Formylation) Core->Func Nitro Nitration at C5 Func->Nitro Oxid Oxidation to Carboxylic Acid Nitro->Oxid Final_Acid 5-Nitro-1H-pyrrolo[2,3-b] pyridine-3-carboxylic acid Oxid->Final_Acid Amide Amide Coupling (Protocol 3.2) Final_Acid->Amide Library Diverse Library of Amide Derivatives Amide->Library

Figure 2. General workflow for synthesis and diversification of the core scaffold.
Protocol 3.2: Library Elaboration via Amide Coupling

The carboxylic acid is an ideal handle for creating a diverse library of amides, a common feature in many PDE4 inhibitors.[15]

Self-Validating System: The success of each reaction can be monitored by Thin Layer Chromatography (TLC) and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting carboxylic acid and the appearance of the new, higher molecular weight amide product.

  • Reagent Preparation:

    • Dissolve 1 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dimethylformamide, DMF).

    • Prepare separate solutions of 1.1 equivalents of a diverse set of primary and secondary amines (R₁R₂NH) in the same solvent.

  • Activation of Carboxylic Acid:

    • To the carboxylic acid solution, add 1.2 equivalents of a peptide coupling agent (e.g., HATU, HBTU, or T3P) and 2-3 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).[15]

    • Stir the mixture at room temperature for 15-30 minutes. This forms an activated ester intermediate.

    • Rationale: Direct reaction of a carboxylic acid and an amine is slow. Coupling agents create a highly reactive intermediate that is readily attacked by the amine nucleophile, leading to efficient amide bond formation under mild conditions.

  • Amine Addition:

    • Add the amine solution dropwise to the activated acid mixture.

    • Let the reaction proceed at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted starting materials and coupling byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Potency and Selectivity Profiling

Once a library of compounds is synthesized, a robust screening cascade is essential to identify promising leads. This involves a primary biochemical assay for direct enzyme inhibition followed by a cell-based assay to confirm activity in a physiological context.

Protocol 4.1: Biochemical Assay for PDE4B Inhibition (Fluorescence Polarization)

This protocol measures the direct interaction of a compound with the purified PDE4B enzyme.[21][22]

Causality Behind the Method: The assay is based on competitive binding. A fluorescently labeled cAMP tracer (cAMP-FAM) binds to an anti-cAMP antibody, resulting in a high fluorescence polarization (FP) signal. PDE4B hydrolyzes the cAMP-FAM, preventing it from binding to the antibody and causing a low FP signal. An inhibitor protects cAMP-FAM from hydrolysis, thus maintaining a high FP signal. The potency of the inhibitor is directly proportional to the measured FP signal.

  • Reagent Preparation:

    • Prepare a serial dilution of test compounds in assay buffer (e.g., Tris-HCl, MgCl₂, pH 7.5) or DMSO. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the purified human recombinant PDE4B enzyme to the desired concentration in assay buffer.

    • Prepare the fluorescein-labeled cAMP substrate (cAMP-FAM) and the anti-cAMP antibody in assay buffer.

  • Assay Procedure (96- or 384-well format):

    • Add diluted test compound or vehicle control (DMSO) to the wells of a black, low-volume microplate.

    • Add the diluted PDE4B enzyme to each well. Include "no enzyme" controls for background correction.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the cAMP-FAM substrate to all wells.

    • Incubate for a fixed time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the anti-cAMP antibody solution.

    • Incubate for at least 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence polarization reader (Excitation: 485 nm, Emission: 535 nm).

    • Plot the FP signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% of the maximal inhibition).

Protocol 4.2: Cell-Based CRE-Luciferase Reporter Assay

This assay confirms that the compound can cross the cell membrane and engage the target in a cellular environment.[2][23][24][25]

Self-Validating System: The assay includes multiple controls. A positive control (a known PDE4 inhibitor like Rolipram) validates assay performance. A negative control (vehicle) defines the baseline. Co-transfection with a constitutively expressing Renilla luciferase vector allows for normalization of results to transfection efficiency, ensuring data integrity.[23]

Cell_Assay_Workflow Start Seed HEK293 cells in 96-well plate Transfect Co-transfect with: 1. PDE4B Expression Vector 2. CRE-Luciferase Reporter 3. Renilla Control Vector Start->Transfect Incubate1 Incubate 24h for protein expression Transfect->Incubate1 Treat Treat cells with Test Compound Incubate1->Treat Stimulate Stimulate with Forskolin (to produce cAMP) Treat->Stimulate Incubate2 Incubate 3-6h Stimulate->Incubate2 Lyse Lyse cells and add Luciferase Substrates Incubate2->Lyse Read Read Firefly and Renilla Luminescence Lyse->Read

Figure 3. Workflow for the CRE-Luciferase cell-based PDE4B assay.
  • Cell Culture and Transfection:

    • Plate a suitable mammalian cell line (e.g., HEK293) in a 96-well plate.

    • Prepare a transfection mixture containing a PDE4B expression vector, a cAMP Response Element (CRE)-driven firefly luciferase reporter vector, and a constitutively expressed Renilla luciferase vector (for normalization).[23] Use a commercial transfection reagent like Lipofectamine.

    • Add the mixture to the cells and incubate for 24 hours to allow for gene expression.

  • Compound Treatment and Stimulation:

    • Replace the medium with fresh medium containing serial dilutions of the test compounds or controls.

    • Incubate for 1 hour.

    • Add a cAMP-stimulating agent, such as Forskolin, to all wells to induce cAMP production and subsequent CRE-mediated luciferase expression.[23][25]

    • Incubate for an additional 3-6 hours.

  • Luminescence Measurement:

    • Use a dual-luciferase reporter assay system (e.g., from Promega or BPS Bioscience).[23]

    • Lyse the cells and sequentially measure the firefly and Renilla luciferase activities in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

    • The inhibitor's effect is seen as a dose-dependent increase in the normalized luciferase signal (as it prevents PDE4B from degrading the cAMP needed to drive reporter expression).

    • Calculate EC₅₀ values by plotting the normalized signal against compound concentration.

Protocol 4.3: Isoform Selectivity Profiling

Rationale: Achieving a high therapeutic index requires selectivity against the PDE4D isoform.[9]

  • Procedure: Repeat the biochemical assay described in Protocol 4.1 using purified human recombinant PDE4D enzyme instead of PDE4B.

  • Data Analysis: Determine the IC₅₀ value for PDE4D.

  • Calculate Selectivity Index (SI):

    • SI = IC₅₀ (PDE4D) / IC₅₀ (PDE4B)

    • A higher SI value indicates greater selectivity for the target isoform, PDE4B.

Data Presentation and Interpretation

Systematic tabulation of data is crucial for clear SAR analysis.

Compound IDR₁R₂PDE4B IC₅₀ (µM)PDE4D IC₅₀ (µM)Selectivity Index (PDE4D/PDE4B)
Control --0.250.301.2
11a HCyclopropyl0.955.76.0
11b HCyclopentyl0.428.420.0
11c H3,3-difluoroazetidine0.140.846.0
11d CH₃CH₃1.104.44.0

Table 1: Example data table for summarizing SAR. Data is hypothetical but structured based on published findings for similar scaffolds.[15]

Interpretation:

  • Potency: The primary goal is to identify compounds with low IC₅₀ values (ideally sub-micromolar or nanomolar) against PDE4B. In the example table, compound 11c is the most potent.

  • Selectivity: The key to a better safety profile is a high Selectivity Index. Compound 11b shows the best selectivity for PDE4B over PDE4D.

  • SAR Analysis: By comparing compounds, researchers can deduce which chemical modifications improve potency and/or selectivity. For example, comparing 11a and 11b suggests that a larger cycloalkyl group may improve both potency and selectivity.

Conclusion and Future Directions

This compound represents a highly valuable and strategically designed starting material for modern drug discovery campaigns targeting PDE4B. Its functional handles allow for the rapid generation of diverse chemical libraries through robust synthetic protocols like amide coupling. The outlined screening cascade, combining direct biochemical assays with physiologically relevant cell-based reporter assays, provides a clear and efficient path to identify potent and, critically, selective inhibitors.

Lead compounds identified through this workflow, such as those with high potency and a selectivity index >100, become excellent candidates for further optimization.[10] Subsequent steps would include comprehensive in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling to assess drug-like properties and, ultimately, evaluation of in vivo efficacy in animal models of inflammatory diseases like COPD or psoriasis.[15]

References

Application Notes and Protocols for the Suzuki Coupling of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Nitro-7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its structural resemblance to purine has rendered it a valuable core motif in the design of a multitude of biologically active agents, most notably as kinase inhibitors in oncology research. The strategic functionalization of the 7-azaindole nucleus is paramount for modulating the potency, selectivity, and pharmacokinetic properties of these therapeutic candidates.

This guide focuses on the Suzuki-Miyaura cross-coupling reaction as a powerful and versatile tool for the C-C bond formation at the C2-position of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives. The presence of a strongly electron-withdrawing nitro group at the 5-position and a carboxylic acid moiety at the 3-position introduces specific challenges and necessitates a carefully considered synthetic strategy. These application notes provide a detailed examination of the critical parameters, a step-by-step protocol for a representative reaction, and insights into the underlying mechanistic principles to empower researchers in the successful synthesis of this important class of compounds.

Causality in Experimental Design: Navigating the Challenges

The successful Suzuki coupling of the this compound scaffold hinges on addressing two key chemical features: the electron-deficient nature of the heterocyclic ring and the presence of a potentially interfering carboxylic acid group.

The Imperative of Protecting the Carboxylic Acid

The carboxylic acid functionality can significantly impede the efficiency of the Suzuki-Miyaura coupling. The acidic proton can react with the basic conditions typically employed, and more critically, the resulting carboxylate can coordinate to the palladium catalyst, leading to its deactivation. To circumvent this, the carboxylic acid must be protected, most commonly as an ester. The choice of the ester protecting group (e.g., methyl, ethyl, or benzyl) should be guided by the overall synthetic route and the orthogonality of the deprotection conditions with other functional groups present in the molecule.

Catalyst Selection for an Electron-Deficient Substrate

The 7-azaindole ring is inherently electron-deficient, and this effect is further amplified by the presence of the nitro group at the 5-position. This electronic property can render the oxidative addition step of the catalytic cycle more facile for a halo-substituted precursor. However, the nitrogen atoms in the heterocyclic core can also act as ligands for the palladium center, potentially inhibiting catalysis.

To overcome these challenges, the selection of an appropriate palladium catalyst and ligand system is critical. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have demonstrated high efficacy in the coupling of challenging heteroaryl halides. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often the ligands of choice. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step. Pre-formed palladium catalysts, such as XPhos Pd G2, are also excellent options, offering enhanced stability and ease of handling. For some substrates, more traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ may also yield good results.[1]

Experimental Protocol: Suzuki Coupling of a 2-Halo-5-nitro-7-azaindole-3-carboxylate

This protocol details a general procedure for the Suzuki-Miyaura coupling of a hypothetical but representative substrate, methyl 2-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, with an arylboronic acid. This procedure should be considered a starting point and may require optimization for specific substrates.

Materials and Reagents
  • Methyl 2-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 2-chloro-azaindole, arylboronic acid, K3PO4, Pd2(dba)3, and SPhos in a flame-dried flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed dioxane and water. B->C D Heat the reaction mixture to 80-100 °C. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry organic layer, concentrate, and purify by column chromatography. G->H

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add methyl 2-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium phosphate (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), and SPhos (5.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the starting azaindole derivative.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with water and extract with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary: Reaction Parameters

The following table summarizes the key parameters for the Suzuki coupling of 2-halo-5-nitro-7-azaindole-3-carboxylates. These are general guidelines and may require optimization for specific substrates.

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) precursors.
Ligand SPhos, XPhosBulky, electron-rich phosphines that promote efficient catalysis for heteroaryl couplings.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Inorganic bases to facilitate the transmetalation step.
Solvent System 1,4-Dioxane/Water, Toluene/Water, DMF/WaterAprotic organic solvent with water to dissolve both organic and inorganic components.
Temperature 80 - 120 °CSufficient thermal energy to drive the reaction to completion.
Boronic Acid 1.2 - 2.0 equivalentsAn excess of the boronic acid is often used to ensure complete consumption of the limiting halide.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the 2-halo-7-azaindole derivative to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

G cluster_reactants cluster_products Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product ArX Ar-X (2-Halo-azaindole) ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)2 (Arylboronic acid) Ar_prime_BOH2->ArPdX Base Base Base->Ar_prime_BOH2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

  • Low or No Conversion: If the reaction shows low or no conversion, consider increasing the reaction temperature or switching to a more active catalyst system (e.g., a different ligand or a pre-catalyst). Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the boronic acid can be an issue. This can often be minimized by ensuring a truly oxygen-free environment and by carefully controlling the reaction temperature.

  • Protodeboronation: The boronic acid can be susceptible to cleavage of the C-B bond, particularly at elevated temperatures. Using a milder base or a shorter reaction time may help to mitigate this side reaction.

  • Incomplete Consumption of Starting Material: If the starting halide is not fully consumed, an increase in the catalyst loading or the amount of boronic acid may be necessary. The purity and activity of the catalyst should also be verified.

By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of diverse this compound derivatives, paving the way for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Reduction of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of a nitro group to an amino group is a fundamental and critical reaction in the synthesis of a vast array of industrially significant compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The resulting aromatic amines are pivotal building blocks for constructing complex molecular architectures. This guide focuses on the specific reduction of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid to its corresponding amine, 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocycle in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[2][3]

The selective reduction of the nitro group in this particular substrate presents unique challenges due to the electron-rich nature of the pyrrole ring and the presence of the carboxylic acid functionality.[4] Careful selection of the reduction method is paramount to achieve high yields and purity while preserving the integrity of the heterocyclic core and the carboxylic acid. This document provides a comprehensive overview of various established methods for this transformation, detailing the underlying mechanisms, experimental protocols, and critical considerations for successful execution.

Mechanistic Considerations and Method Selection

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[5] The choice of reducing agent and reaction conditions dictates the efficiency and selectivity of this transformation. Several classes of reagents are commonly employed for this purpose, each with its own advantages and limitations.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is often the method of choice due to its clean nature, typically yielding the product and water as the only byproducts.[6] Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are frequently used.[6][7] However, catalytic hydrogenation can sometimes lead to over-reduction or dehalogenation if other sensitive functional groups are present.[6]

  • Metal-Acid Systems: Reagents like iron (Fe) in acetic acid or tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid are classical and effective methods for nitro group reduction.[6][8][9] These methods are generally robust and tolerant of many functional groups. However, they generate stoichiometric amounts of metal waste, which can complicate purification and pose environmental concerns.[10]

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an inexpensive, safe, and versatile reducing agent for aromatic nitro compounds.[11][12] It offers mild reaction conditions and high chemoselectivity, making it a valuable metal-free alternative.[12][13]

The selection of the optimal method for reducing this compound will depend on factors such as scale, available equipment, and the desired purity of the final product.

Experimental Protocols

Herein, we provide detailed protocols for three common and effective methods for the reduction of this compound.

Protocol 1: Reduction using Iron Powder in Acetic Acid

This method is a classic, cost-effective, and reliable procedure for the reduction of aromatic nitro compounds.[14][15] The use of iron in an acidic medium provides a mild and selective reduction.[6]

Workflow for Iron-Mediated Reduction

start Start dissolve Dissolve 5-Nitro-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid in EtOH/AcOH start->dissolve add_fe Add Iron Powder dissolve->add_fe reflux Heat to Reflux add_fe->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Work-up monitor->workup Reaction Complete product 5-Amino-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid workup->product

A flowchart of the iron-mediated reduction process.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 to 2:1 v/v mixture).

  • To this suspension, add iron powder (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (typically around 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the excess iron and iron salts, washing the pad thoroughly with ethanol or ethyl acetate.[16]

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Dilute the residue with water and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

Tin(II) chloride is another widely used reagent for the reduction of aromatic nitro compounds, offering mild conditions and good functional group tolerance.[6][16]

Workflow for Tin(II) Chloride Reduction

start Start dissolve Dissolve 5-Nitro-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid in Ethanol start->dissolve add_sncl2 Add SnCl2·2H2O dissolve->add_sncl2 reflux Heat to Reflux add_sncl2->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Work-up monitor->workup Reaction Complete product 5-Amino-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid workup->product

A flowchart of the tin(II) chloride reduction process.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Filter the mixture through Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purify as needed by recrystallization or chromatography.

Protocol 3: Reduction using Sodium Dithionite

Sodium dithionite provides a metal-free alternative for the reduction of nitroarenes under mild conditions.[12] Its chemoselectivity is a significant advantage, as it can selectively reduce a nitro group in the presence of other reducible functionalities.[13]

Proposed Mechanism of Sodium Dithionite Reduction

Na2S2O4 Na2S2O4 SO2_radical 2 •SO₂⁻ (Sulfur Dioxide Radical Anion) Na2S2O4->SO2_radical Equilibrium in H₂O Nitro Ar-NO₂ Nitroso Ar-NO (Nitroso Intermediate) Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitro->Nitroso + 2e⁻, + 2H⁺ Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ Hydroxylamine->Amine + 2e⁻, + 2H⁺

Stepwise reduction via electron transfer from the sulfur dioxide radical anion.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Ammonia solution or another suitable base

  • Water

  • Methanol or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like methanol or THF. Add a base such as an ammonia solution to aid dissolution and facilitate the reaction.

  • In a separate flask, prepare a fresh solution of sodium dithionite (3.0-5.0 eq) in water.

  • Slowly add the sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and adjust the pH to be slightly basic if necessary.

  • Extract the aqueous layer multiple times with ethyl acetate.[12]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure to afford the desired amine.

  • Purify further if required.

Data Summary and Comparison

MethodReducing AgentSolventTemperatureWork-upAdvantagesDisadvantages
Protocol 1 Iron Powder / Acetic AcidEthanol/Acetic AcidRefluxFiltration, Neutralization, ExtractionCost-effective, robust, good functional group tolerance[6][14]Generates metal waste, requires filtration of fine solids
Protocol 2 Tin(II) Chloride DihydrateEthanol or Ethyl AcetateRefluxNeutralization, Filtration, ExtractionMild conditions, good selectivity[6][16]Stoichiometric tin waste, can be difficult to remove all tin salts[10]
Protocol 3 Sodium DithioniteWater/Methanol or THFRoom Temp to mild heatingExtractionMetal-free, mild conditions, highly chemoselective[12][13]Requires aqueous work-up, dithionite is unstable in acidic solutions

Characterization of 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The disappearance of the signals corresponding to the aromatic protons in the vicinity of the nitro group and the appearance of a new signal for the amino (-NH₂) protons, along with characteristic shifts of the other aromatic protons, will confirm the reduction.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the amino product.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and the appearance of N-H stretching vibrations of the primary amine (around 3500-3300 cm⁻¹) will be indicative of a successful reaction.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the reducing agent, extending the reaction time, or increasing the reaction temperature. Ensure the iron powder is of a fine grade for better reactivity.

  • Side Reactions: The pyrrole ring can be sensitive to strongly acidic conditions. While the methods described are generally mild, prolonged reaction times at high temperatures in strong acid could potentially lead to degradation.

  • Work-up Difficulties: The removal of finely divided iron or tin salts can be challenging. Using a pad of Celite® for filtration is highly recommended. Ensure complete neutralization during the work-up to precipitate all metal hydroxides.

  • Product Solubility: The amino-acid product may have limited solubility in common organic solvents. A mixed solvent system or the addition of a small amount of a more polar solvent might be necessary for extraction and purification.

Conclusion

The reduction of this compound is a key transformation for accessing valuable building blocks in drug discovery. The choice between catalytic hydrogenation, metal-acid systems, or sodium dithionite will depend on the specific requirements of the synthesis. The protocols provided in this guide offer reliable and effective methods for achieving this conversion. Careful execution of the experimental procedures and diligent monitoring of the reaction progress are essential for obtaining the desired 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in high yield and purity.

References

Troubleshooting & Optimization

Technical Support Center: 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (also known as 5-nitro-7-azaindole-3-carboxylic acid). This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established synthetic routes and the inherent reactivity of the molecular scaffold.

Introduction to the Synthesis of this compound

The primary synthetic route to this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a hydrazone formed from the condensation of 2-hydrazinyl-5-nitropyridine and pyruvic acid. While effective, this method is prone to several side reactions that can impact yield and purity. This guide will address the identification and mitigation of the most common byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in the Fischer indole synthesis of this compound can stem from several factors:

  • Incomplete hydrazone formation: The initial condensation reaction may not have gone to completion. Ensure anhydrous conditions and optimal pH for hydrazone formation.

  • Suboptimal cyclization conditions: The acid catalyst concentration, temperature, and reaction time are critical. Polyphosphoric acid (PPA) is a common catalyst; however, its viscosity and concentration can vary. Inadequate heating can lead to incomplete cyclization.

  • Degradation of starting materials or product: The nitro group makes the pyridine ring electron-deficient and susceptible to side reactions under harsh acidic conditions. Prolonged reaction times or excessive temperatures can lead to decomposition.

  • Formation of soluble byproducts: Some byproducts may be highly soluble in the reaction or work-up solvents, leading to loss of material during isolation.

Q2: I am observing a significant amount of a byproduct that lacks the carboxylic acid group. What is it and how can I prevent its formation?

A2: This is likely the decarboxylated byproduct, 5-nitro-1H-pyrrolo[2,3-b]pyridine. The acidic conditions and elevated temperatures required for the Fischer indole synthesis can readily induce decarboxylation of the target molecule. To minimize this:

  • Use the mildest effective cyclization conditions: Experiment with lower temperatures and shorter reaction times.

  • Consider a milder acid catalyst: While PPA is common, other Lewis or Brønsted acids might be effective under less harsh conditions.

  • Protecting group strategy: Synthesizing the corresponding ester (e.g., ethyl ester) and performing the hydrolysis in a separate, milder step after the cyclization can prevent decarboxylation.

Q3: My final product is a difficult-to-separate mixture of isomers. What are the possible isomeric byproducts and how do they form?

A3: Isomeric byproducts can arise from two main sources:

  • Alternative cyclization pathways: While less common with pyruvic acid, unsymmetrical ketones in the Fischer indole synthesis can lead to regioisomers. Ensure the purity of your pyruvic acid starting material.

  • Nitration of the parent ring: If your synthetic route involves nitration of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a final step, you can expect the formation of other isomers (e.g., 4-nitro or 6-nitro derivatives). The pyrrole ring is generally more activated towards electrophilic substitution than the pyridine ring. However, the conditions for nitration can be harsh, leading to a mixture of products. It is generally more regioselective to introduce the nitro group on the pyridine ring of the starting material (2-hydrazinyl-5-nitropyridine).

Q4: What are the best practices for purifying the final product?

A4: Purification can be challenging due to the polar nature of the carboxylic acid and the potential for similar polarity among byproducts.

  • Recrystallization: This is often the most effective method for removing minor impurities. Experiment with different solvent systems, such as ethanol, acetic acid, or mixtures with water.

  • Column Chromatography: For difficult separations, especially of isomers, reverse-phase HPLC can be effective. Normal phase silica gel chromatography can be used, but the carboxylic acid may streak. It is often better to esterify the crude product, purify the less polar ester by column chromatography, and then hydrolyze it to obtain the pure acid.

  • Acid-Base Extraction: This can be used to separate the acidic product from non-acidic impurities. Dissolve the crude material in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials and Intermediate Hydrazone

Symptoms: TLC or LC-MS analysis of the crude product shows spots/peaks corresponding to 2-hydrazinyl-5-nitropyridine, pyruvic acid, and the intermediate hydrazone.

Causality:

  • The initial condensation to form the hydrazone may be reversible or incomplete.

  • The acid-catalyzed cyclization of the hydrazone is the rate-limiting step and may not have proceeded to completion.

Troubleshooting Protocol:

  • Optimize Hydrazone Formation:

    • Ensure all reagents and solvents are anhydrous.

    • Perform the condensation in a suitable solvent like ethanol at a slightly acidic pH (around 4-5) to favor hydrazone formation.

    • Isolate and characterize the hydrazone intermediate before proceeding to the cyclization step to ensure its purity.

  • Enhance Cyclization Efficiency:

    • Increase the reaction temperature in small increments (e.g., 10 °C).

    • Extend the reaction time, monitoring the progress by TLC or LC-MS.

    • Ensure efficient stirring, especially when using viscous catalysts like PPA.

    • Consider a different acid catalyst, such as Eaton's reagent (P₂O₅ in methanesulfonic acid), which can be more effective at lower temperatures.

Issue 2: Formation of the Decarboxylated Byproduct

Symptoms: A significant peak in the LC-MS or a distinct spot on the TLC plate corresponding to the mass of 5-nitro-1H-pyrrolo[2,3-b]pyridine. ¹H NMR will show the absence of the carboxylic acid proton and a characteristic signal for the proton at the 3-position of the pyrrole ring.

Causality: The carboxylic acid group at the 3-position of the pyrrolo[2,3-b]pyridine ring is susceptible to removal under the harsh acidic and thermal conditions of the Fischer indole synthesis.

Troubleshooting Protocol:

  • Modify Reaction Conditions:

    • Reduce the reaction temperature to the minimum required for cyclization.

    • Minimize the reaction time once the hydrazone has been consumed (monitor by TLC).

  • Alternative Synthetic Strategy:

    • Use an ester of pyruvic acid (e.g., ethyl pyruvate) in the initial condensation. This will yield the ethyl ester of the target molecule.

    • Purify the resulting ester, which is generally less polar and easier to handle in chromatography.

    • Perform a subsequent hydrolysis of the ester to the carboxylic acid under milder basic conditions (e.g., LiOH in THF/water) to avoid decarboxylation.

Issue 3: Presence of Isomeric Byproducts

Symptoms: LC-MS analysis shows multiple peaks with the same mass as the desired product. ¹H NMR may show complex aromatic signals that are difficult to interpret.

Causality:

  • If nitrating the 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid core, the electrophilic nitration can occur at other positions on the bicyclic ring system.

  • Less likely, but possible, is the presence of impurities in the starting materials leading to isomeric products.

Troubleshooting Protocol:

  • Control the Nitration Step (if applicable):

    • Carefully control the temperature of the nitration reaction, typically performing it at low temperatures (e.g., 0 °C).

    • Use a milder nitrating agent if possible.

    • Consider a synthetic route where the nitro group is introduced on the pyridine ring prior to the Fischer indole synthesis. This is the more common and regioselective approach.

  • Purification:

    • Preparative HPLC is often the most effective method for separating isomers.

    • Fractional crystallization may be attempted with various solvent systems.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Common Byproduct?
This compound C₈H₅N₃O₄207.14-
2-Hydrazinyl-5-nitropyridineC₅H₅N₃O₂155.12Yes (Unreacted)
Pyruvic acidC₃H₄O₃88.06Yes (Unreacted)
Intermediate HydrazoneC₈H₇N₃O₄209.16Yes (Incomplete reaction)
5-Nitro-1H-pyrrolo[2,3-b]pyridineC₇H₅N₃O₂163.14Yes (Decarboxylation)
Isomeric Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidsC₈H₅N₃O₄207.14Possible (Side reaction)

Experimental Workflows and Diagrams

Workflow 1: Standard Fischer Indole Synthesis

cluster_start Starting Materials cluster_process Reaction Steps cluster_product Products cluster_byproducts Potential Byproducts start1 2-Hydrazinyl-5-nitropyridine step1 Condensation (Ethanol, reflux) start1->step1 start2 Pyruvic Acid start2->step1 step2 Acid-Catalyzed Cyclization (PPA, heat) step1->step2 product Crude Product Mixture step2->product byproduct1 Unreacted Starting Materials product->byproduct1 byproduct2 Intermediate Hydrazone product->byproduct2 byproduct3 Decarboxylation Product product->byproduct3 byproduct4 Isomeric Products product->byproduct4 byproduct5 Polymeric Material product->byproduct5 cluster_pathways Byproduct Formation Pathways main This compound (Desired Product) decarboxylated_product 5-Nitro-1H-pyrrolo[2,3-b]pyridine main->decarboxylated_product Heat, Acid isomeric_product Isomeric Nitro-product main->isomeric_product Harsh Conditions hydrazone Intermediate Hydrazone hydrazone->main Cyclization (PPA, Heat) unreacted_hydrazone Unreacted Hydrazone hydrazone->unreacted_hydrazone Incomplete Reaction decarboxylation Decarboxylation (-CO₂) incomplete_cyclization Incomplete Cyclization side_reaction Side Reaction (e.g., Isomerization)

Technical Support Center: Purification of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of purifying this important class of compounds.

Introduction

5-Nitro-1H-pyrrolo[2,3-b]pyridine, also known as 5-nitro-7-azaindole, and its derivatives are key building blocks in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] The presence of the nitro group, the carboxylic acid moiety, and the azaindole core imparts specific physicochemical properties that can make purification challenging. This guide provides practical, field-proven insights to help you achieve high purity for your target compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and its derivatives.

Issue 1: Low Recovery or No Product After Column Chromatography

Question: I am losing my compound on the silica gel column. My fractions are showing very little or no product. What could be the issue?

Answer: This is a common issue when purifying nitrogen-containing heterocyclic compounds like 7-azaindole derivatives. The primary suspect is the acidic nature of standard silica gel.

Potential Causes & Solutions:

  • Compound Adsorption to Acidic Silica: The pyridine nitrogen in the 7-azaindole ring system can be sufficiently basic to strongly interact with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to irreversible adsorption or streaking.[2]

    • Solution 1: Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites by preparing a slurry of silica gel in your mobile phase containing a small amount of a volatile base, such as 1-2% triethylamine (TEA) or pyridine.[2]

    • Solution 2: Use a Different Stationary Phase: Consider using a more inert stationary phase. Neutral alumina can be an excellent alternative for acid-sensitive compounds.[2] Reversed-phase chromatography (C18) is another option if your compound has sufficient hydrophobicity.

  • Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, your highly polar compound will not elute from the column.

    • Solution: Gradually increase the polarity of your mobile phase. A common solvent system for these types of compounds is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2][3] For highly polar carboxylic acids, you may need to add a small percentage of acetic acid or formic acid to the mobile phase to protonate the carboxylate and reduce its interaction with the stationary phase.

Issue 2: Product Streaking or Tailing on TLC and Column Chromatography

Question: My compound is streaking badly on the TLC plate and the peaks from my column are very broad. How can I improve the separation?

Answer: Streaking is often a sign of strong interaction between your compound and the stationary phase, or it can be due to solubility issues.

Potential Causes & Solutions:

  • Strong Analyte-Stationary Phase Interaction: As mentioned previously, the acidic nature of silica gel can cause tailing with basic compounds.

    • Solution: The addition of a small amount of triethylamine or pyridine to the mobile phase can competitively bind to the acidic sites on the silica, leading to sharper peaks.[2]

  • Poor Solubility in the Mobile Phase: If your compound is not fully soluble in the mobile phase as it moves through the column, it can lead to tailing.

    • Solution: Ensure your crude material is fully dissolved before loading it onto the column. If solubility is a challenge, consider a "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

Issue 3: Difficulty in Removing a Persistent Impurity

Question: After column chromatography, I still have a persistent impurity with a similar Rf value to my product. What are my options?

Answer: Co-eluting impurities are a common challenge. A multi-pronged purification strategy is often necessary.

Potential Causes & Solutions:

  • Isomeric Impurities: The synthesis of substituted 7-azaindoles can sometimes result in the formation of isomers that have very similar polarities.[4]

    • Solution 1: Recrystallization: This is often the most effective method for removing closely related impurities. A successful recrystallization can yield highly pure crystalline material.

    • Solution 2: Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) can provide the necessary resolution.

  • Unreacted Starting Materials or Reagents: These can sometimes be difficult to separate by chromatography alone.

    • Solution: Acid-Base Extraction: If the impurity does not have an acidic or basic handle, an acid-base workup can be very effective. Dissolve your crude mixture in an organic solvent like ethyl acetate and wash with an aqueous base (e.g., sodium bicarbonate solution). Your carboxylic acid product will move into the aqueous layer as its carboxylate salt, while neutral impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate your pure product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying this compound?

A1: For the parent compound, it has been reported that it can often be isolated in high purity by simple filtration from the reaction mixture, without the need for column chromatography.[6] If impurities are present, recrystallization is the preferred first step. Due to the presence of the nitro group and carboxylic acid, polar solvents should be effective.

Q2: What are some good starting solvents for the recrystallization of this compound?

A2: For nitroaromatic compounds, alcoholic solvents are often a good starting point.[7] A systematic solvent screen is recommended.

Solvent/Solvent System Rationale
Ethanol/WaterGood for moderately polar compounds. The water acts as an anti-solvent.
MethanolCan be effective for highly polar compounds.
Ethyl Acetate/HexaneA common system for a wide range of polarities.
Acetic AcidCan be a good solvent for carboxylic acids, but may be difficult to remove.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be addressed by:

  • Slowing down the cooling rate: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.[8]

  • Using a more dilute solution: Add more hot solvent to dissolve the oil and attempt recrystallization from a more dilute solution.[8]

  • Changing the solvent system: The polarity of the solvent may be too high. Try a less polar solvent or a different solvent mixture.[8]

Q4: Can I purify my this compound derivative if it is an ester?

A4: Yes, esters of this carboxylic acid are generally less polar and more amenable to purification by standard silica gel column chromatography. A typical mobile phase would be a gradient of ethyl acetate in hexanes.[5]

Q5: Are there any stability concerns I should be aware of during purification?

A5: While the 7-azaindole core is generally stable, the nitro group can be sensitive to certain reducing agents. Avoid using reagents like sodium dithionite or strong reducing conditions during your workup and purification unless a reduction of the nitro group is intended. Additionally, prolonged exposure to strong acids or bases at elevated temperatures should be avoided to prevent potential degradation.

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel (or neutral alumina) in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully apply it to the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity according to your TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow Diagram: Troubleshooting Purification

Purification_Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography If Recrystallization Fails pure_product Pure Product recrystallization->pure_product Success oiling_out Product Oils Out recrystallization->oiling_out Failure column_chromatography->pure_product Success persistent_impurity Persistent Impurity column_chromatography->persistent_impurity Failure low_yield Low Yield / No Elution column_chromatography->low_yield Failure oiling_out->recrystallization Adjust Conditions (Slower cooling, different solvent) persistent_impurity->recrystallization Try Recrystallization persistent_impurity->column_chromatography Optimize Chromatography (Different solvent system) low_yield->column_chromatography Troubleshoot: - Deactivate Silica - Change Stationary Phase - Increase Polarity

Caption: A decision tree for troubleshooting the purification of this compound derivatives.

References

Optimizing reaction conditions for "5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Introduction

This compound, also known as 5-nitro-7-azaindole-3-carboxylic acid, is a key heterocyclic building block in medicinal chemistry and drug development.[1][2] Its rigid, functionalized scaffold is featured in compounds targeting a range of biological pathways, including kinase inhibition.[3][4] However, the synthesis of this molecule presents several challenges, primarily related to the selective nitration of the electron-rich 7-azaindole core without compromising the carboxylic acid functionality or leading to unwanted side products.

This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common hurdles in the synthesis, purification, and handling of this valuable compound.

Synthetic Workflow Overview

A common and effective strategy for synthesizing the target compound involves a two-step process starting from an ester of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This approach protects the carboxylic acid from the harsh nitrating conditions and often improves the solubility of the intermediates in organic solvents. The final step is a saponification (hydrolysis) to yield the desired carboxylic acid.

Synthetic_Workflow Start Ethyl 1H-pyrrolo[2,3-b]pyridine- 3-carboxylate (Starting Material) Nitration Step 1: Nitration Start->Nitration Intermediate Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine- 3-carboxylate Nitration->Intermediate Hydrolysis Step 2: Hydrolysis Intermediate->Hydrolysis Product 5-Nitro-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid (Final Product) Hydrolysis->Product

Caption: General two-step synthetic route.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis.

Q1: Why is the yield of my nitration step (Step 1) consistently low?

Answer: Low yields in the nitration of the 7-azaindole core are typically traced back to three main factors: improper temperature control, incorrect choice of nitrating agent, or degradation of the starting material.

Causality: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system contains an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. Electrophilic nitration preferentially occurs on the pyrrole moiety.[5] However, the reaction is highly exothermic and the pyrrole ring is sensitive to strong acidic and oxidative conditions, which can lead to decomposition or the formation of multiple side products if not carefully controlled.

Troubleshooting_Nitration cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Yield in Nitration Step Cause1 Poor Temperature Control (Overheating) Problem->Cause1 Leads to Degradation Cause2 Sub-optimal Nitrating Agent Problem->Cause2 Causes Incomplete Reaction Cause3 Starting Material Impurity Problem->Cause3 Affects Stoichiometry Sol1 Maintain 0 to -5 °C during reagent addition. Use an ice-salt or dry ice/acetone bath. Cause1->Sol1 Sol2 Use fuming HNO3 in H2SO4. Avoid HNO3/AcOH which can be less effective for this substrate. Cause2->Sol2 Sol3 Recrystallize starting ester. Confirm purity via NMR/LC-MS. Cause3->Sol3

Caption: Troubleshooting logic for low nitration yield.

Troubleshooting Steps:

  • Verify Temperature: Ensure the reaction mixture is maintained at 0 °C or slightly below, especially during the dropwise addition of the starting material to the nitrating mixture. Use of an ice-salt bath is recommended.

  • Evaluate Nitrating Agent: While various nitrating agents exist, a mixture of fuming nitric acid in concentrated sulfuric acid is highly effective for this substrate. The sulfuric acid acts as a catalyst to generate the potent nitronium ion (NO₂⁺) and as a solvent.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. An ideal mobile phase is a 7:3 mixture of Ethyl Acetate:Hexane. The product, being more polar, will have a lower Rf value.

  • Controlled Quenching: Pouring the reaction mixture onto crushed ice is a critical step. This must be done slowly to dissipate the heat generated from the acid-water dilution. A rapid temperature increase during quenching can degrade the product.

ParameterRecommendationRationale
Temperature 0 °C to -5 °CMinimizes degradation and side-product formation.
Nitrating Agent Fuming HNO₃ in conc. H₂SO₄Ensures complete generation of the NO₂⁺ electrophile.
Reaction Time 1-2 hours (TLC monitored)Prevents over-reaction or product degradation over time.
Quenching Slow addition to crushed iceSafely neutralizes the reaction and precipitates the product.
Q2: My final product after hydrolysis (Step 2) is difficult to purify and shows a broad NMR spectrum. What is the issue?

Answer: This is a classic sign of incomplete hydrolysis or the presence of residual inorganic salts. The carboxylic acid product and the carboxylate salt intermediate have very different solubilities, and co-precipitation can lead to purification challenges.

Causality: The hydrolysis of the ethyl ester to a carboxylic acid is typically performed under basic conditions (e.g., using NaOH or LiOH). After hydrolysis, the product exists as a sodium or lithium carboxylate salt. To obtain the final carboxylic acid, the mixture must be carefully acidified to the isoelectric point of the molecule, where it is least soluble and precipitates out.[6] If acidification is incomplete or overshoots, you may precipitate a mixture of the salt and the acid, or redissolve the product, leading to low recovery and impurities.

Troubleshooting Steps:

  • Ensure Complete Hydrolysis: Before acidification, confirm the absence of the starting ester by TLC or LC-MS. If the reaction is incomplete, add more base or gently heat the mixture (e.g., to 40-50 °C) for a short period.

  • Precise Acidification: Cool the reaction mixture in an ice bath. Add acid (e.g., 1M HCl) dropwise with vigorous stirring, monitoring the pH continuously with a calibrated pH meter. The target product will precipitate as a solid. The optimal pH for precipitation is typically between 3 and 4.

  • Thorough Washing: After filtering the precipitated solid, wash it thoroughly with cold deionized water to remove any inorganic salts (e.g., NaCl).[7] Subsequently, wash with a small amount of a non-polar solvent like cold diethyl ether or hexane to remove any organic, non-polar impurities.

  • Drying: Dry the final product under high vacuum to remove all traces of water and solvents, which can cause peak broadening in NMR analysis.

Optimized Experimental Protocols

Protocol 1: Nitration of Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
  • In a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel, add concentrated sulfuric acid (5 mL per 1g of starting material).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid (1.1 equivalents) to the sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • Dissolve Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equivalent) in a minimal amount of concentrated sulfuric acid.

  • Add the solution of the starting material dropwise to the nitrating mixture over 30-45 minutes, maintaining the internal temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • A pale yellow solid should precipitate. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid under high vacuum to yield Ethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Protocol 2: Hydrolysis to this compound
  • Suspend the nitro-ester intermediate from the previous step in a mixture of THF and water (2:1 ratio).

  • Add sodium hydroxide (2.0-3.0 equivalents) and stir the mixture at room temperature. The suspension should gradually become a clear solution as the hydrolysis proceeds.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly acidify with 1M HCl, with constant stirring, until the pH of the solution is approximately 3-4.

  • A solid precipitate will form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the solid sequentially with a generous amount of cold deionized water, followed by a small amount of cold diethyl ether.

  • Dry the purified solid under high vacuum at 40-50 °C to yield the final product.

Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance of the final product?

    • A: this compound is typically a pale yellow to light brown solid.[1][8] The color intensity may depend on the level of purity.

  • Q: What are the recommended storage conditions?

    • A: The compound should be stored at room temperature or in a refrigerator, protected from light and moisture.[1][9] It is stable under these conditions.

  • Q: Can I perform the nitration directly on the carboxylic acid?

    • A: While possible, it is not recommended. The carboxylic acid group is deactivating and may require harsher conditions, which can lead to lower yields and significant degradation of the sensitive 7-azaindole ring. The ester protection strategy is generally more reliable.

  • Q: My mass spectrometry results show a peak corresponding to a di-nitrated product. How can I avoid this?

    • A: Formation of di-nitro products occurs when the reaction temperature is too high or the reaction time is too long. Strictly maintain the temperature at or below 0 °C and monitor the reaction closely with TLC to stop it as soon as the mono-nitrated product is formed. Using the minimum necessary amount of nitric acid (1.05-1.1 equivalents) can also help.

References

Technical Support Center: 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, storage, and handling of this compound. Here, you will find practical answers to common questions and troubleshooting solutions for issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day use and maintenance of this compound.

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. While some suppliers suggest room temperature storage, keeping it in a desiccator at 2-8°C is a prudent measure to minimize potential degradation over time. It is crucial to protect the compound from moisture and light.

Q2: How should I store solutions of this compound?

Stock solutions, particularly in aprotic solvents like DMSO or DMF, should be stored at -20°C or -80°C for long-term use. For aqueous solutions, it is advisable to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24-48 hours and protected from light. The stability of the compound in aqueous buffers can be pH-dependent; therefore, it is recommended to validate its stability in your specific buffer system if it will be stored for any length of time.

Q3: Is this compound sensitive to light?

Yes, nitroaromatic compounds are often susceptible to photodegradation. It is best practice to store both the solid material and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1] Experiments should also be conducted with minimal exposure to ambient light.

Q4: What are the known incompatibilities for this compound?

This compound should be considered incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents. Contact with strong acids should also be avoided as this can catalyze degradation. The nitro group can be readily reduced, which would alter the compound's chemical properties and biological activity.

Q5: What are the primary safety concerns when handling this compound?

While specific toxicological data for this compound is limited, it is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the experimental use of this compound.

Issue 1: Difficulty Dissolving the Compound

Symptoms:

  • The solid material does not fully dissolve in the chosen solvent.

  • Precipitation is observed after a solution is prepared.

Root Cause Analysis: The solubility of this compound is influenced by the solvent and the pH of the solution due to the presence of the carboxylic acid group. In its neutral form, the compound has lower solubility in aqueous solutions.

Solutions:

  • Solvent Selection: For preparing stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended.

  • pH Adjustment for Aqueous Solutions: To enhance solubility in aqueous buffers, adjust the pH to be above the pKa of the carboxylic acid (typically in the range of 3-5), which will deprotonate it to the more soluble carboxylate form. A pH of 7.4 or higher is often effective. Be cautious with highly alkaline conditions (pH > 9) as this may promote degradation.

  • Use of Co-solvents: If the final experimental concentration in an aqueous buffer is causing precipitation from a DMSO stock, consider if a small percentage of an organic co-solvent is permissible in your assay.

  • Sonication: Gentle sonication can aid in the dissolution of the compound. Avoid excessive heating during this process.

Issue 2: Inconsistent Experimental Results or Loss of Activity Over Time

Symptoms:

  • Poor reproducibility between experiments.

  • A decrease in the expected biological or chemical activity in assays performed over several hours or days.

  • A noticeable color change (e.g., darkening) of the compound or its solutions.

Root Cause Analysis: These issues are often indicative of compound degradation. The nitro-substituted pyrrolopyridine core can be susceptible to several degradation pathways, including photodegradation, reaction with components of the experimental medium, or instability at certain temperatures and pH values.

Solutions & Preventative Measures:

  • Fresh is Best: Prepare solutions fresh for each experiment whenever possible. If using frozen stock solutions, aliquot them upon initial preparation to avoid repeated freeze-thaw cycles.

  • Control for Photodegradation: Conduct experiments in low-light conditions and use amber-colored or foil-wrapped containers for all solutions containing the compound.

  • Assess Stability in Your System: If experiments are run over an extended period, it is crucial to determine the stability of the compound under your specific assay conditions (e.g., in cell culture media at 37°C). This can be done by incubating the compound under assay conditions and analyzing its concentration at various time points using a validated analytical method like HPLC.

  • Inert Atmosphere: For long-term storage of the solid, and for sensitive reactions, consider storing and handling the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Data & Protocols

Table 1: Recommended Storage and Handling Summary
ConditionSolid CompoundOrganic Stock Solutions (DMSO, DMF)Aqueous Solutions
Storage Temp. 2-8°C (Recommended), Room Temp. (Acceptable)-20°C or -80°C2-8°C (Short-term), Prepare Fresh (Ideal)
Light Protection Required (Amber vial/foil)Required (Amber vial/foil)Required (Amber vial/foil)
Atmosphere DryN/AN/A
Handling In fume hood with PPEWith PPEWith PPE
Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways for this compound. This is essential for developing stability-indicating analytical methods.

Objective: To assess the intrinsic stability of the compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products. The PDA detector can provide UV spectra of these new peaks, which can aid in their initial characterization.

Visualizations

Workflow for Investigating Compound Instability

G start Inconsistent Experimental Results Observed check_prep Review Solution Preparation and Storage Procedures start->check_prep fresh_sol Prepare Fresh Solutions for Each Experiment check_prep->fresh_sol If issues persist stability_study Conduct a Time-Course Stability Study in Assay Medium fresh_sol->stability_study analyze Analyze Compound Concentration Over Time (e.g., by HPLC) stability_study->analyze stable Compound is Stable Investigate Other Experimental Variables analyze->stable No significant change unstable Compound is Degrading Identify Degradation Source analyze->unstable Concentration decreases check_light Is the experiment light-sensitive? Protect from light. unstable->check_light check_temp Is the incubation temperature too high? Optimize temperature. unstable->check_temp check_media Are there reactive components in the media? Test in simpler buffer. unstable->check_media end Implement Mitigating Strategies and Re-evaluate check_light->end check_temp->end check_media->end G cluster_reduction Reduction cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis (Extreme pH) parent This compound C₈H₅N₃O₄ nitroso 5-Nitroso derivative parent->nitroso Mild reducing agents photoproducts Ring-opened or rearranged photoproducts parent->photoproducts UV/Vis light decarboxylation Decarboxylated derivative parent->decarboxylation Heat, extreme pH amino 5-Amino derivative nitroso->amino

References

Technical Support Center: Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and supported by scientific literature.

Introduction to the Synthetic Challenge

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The core of this molecule is the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, which presents unique challenges due to the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. The introduction of a nitro group and a carboxylic acid functionality further complicates the synthesis, often leading to issues with regioselectivity, side reactions, and product purification.

This guide will address common problems encountered in a typical synthetic route, which involves the nitration of the 7-azaindole core, followed by functionalization at the C3 position and subsequent oxidation or hydrolysis to the desired carboxylic acid.

Visualizing the Synthetic Pathway

To provide a clear overview, the following diagram illustrates a common synthetic route to this compound.

Synthetic_Pathway Start 7-Azaindole Nitration Nitration Start->Nitration Intermediate1 5-Nitro-7-azaindole Nitration->Intermediate1 Vilsmeier Vilsmeier-Haack Reaction Intermediate1->Vilsmeier Intermediate2 5-Nitro-7-azaindole- 3-carboxaldehyde Vilsmeier->Intermediate2 Oxidation Oxidation Intermediate2->Oxidation FinalProduct 5-Nitro-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid Oxidation->FinalProduct Intermediate1_alt 5-Nitro-7-azaindole Cyanation Cyanation Intermediate1_alt->Cyanation Intermediate3 5-Nitro-1H-pyrrolo[2,3-b]pyridine -3-carbonitrile Cyanation->Intermediate3 Hydrolysis Hydrolysis Intermediate3->Hydrolysis Hydrolysis->FinalProduct

Caption: A common synthetic route to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Part 1: Nitration of 7-Azaindole

The introduction of the nitro group at the 5-position of the 7-azaindole ring is a critical step that can be fraught with difficulties.

Q1: I am getting very low yields and a lot of tar-like material during the nitration of 7-azaindole using standard nitrating mixtures (HNO₃/H₂SO₄). What is causing this and how can I improve the reaction?

A1: This is a very common issue. The 7-azaindole nucleus is highly susceptible to acid-catalyzed polymerization, especially under the harsh conditions of a typical nitrating mixture. The high electron density of the pyrrole ring makes it prone to electrophilic attack, but strong acids can also protonate the ring, leading to deactivation and polymerization.[1]

Troubleshooting Steps:

  • Protect the Pyrrole Nitrogen: The use of an N-protecting group, such as tosyl (Ts) or phenylsulfonyl (SO₂Ph), can significantly reduce polymerization by decreasing the electron density of the pyrrole ring and preventing protonation. The protecting group can be removed later in the synthetic sequence.

  • Milder Nitrating Agents: Employing milder nitrating agents can prevent the formation of tars. Some effective alternatives include:

    • Acetyl nitrate (AcONO₂): Prepared in situ from acetic anhydride and nitric acid at low temperatures (typically below 10°C), this reagent is less aggressive than mixed acid.[1]

    • Nitronium tetrafluoroborate (NO₂BF₄): This is a powerful but less acidic nitrating agent that can be used in an inert solvent like sulfolane or nitromethane.

  • Strict Temperature Control: Regardless of the nitrating agent used, maintaining a low reaction temperature (e.g., -10°C to 0°C) is crucial to minimize side reactions and decomposition.

  • Alternative Strategy: An efficient and scalable process for the synthesis of 5-nitro-7-azaindole involves the nitration of 7-azaindoline followed by oxidation.[2] This multi-step approach can offer better control and higher overall yields.

Q2: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 5-nitro product?

A2: The electronic properties of the 7-azaindole ring direct nitration primarily to the 3- and 5-positions. The C3 position is generally the most nucleophilic.[1] However, under acidic conditions, protonation at C3 can deactivate the pyrrole ring, leading to nitration on the benzene ring, favoring the C5 position.

Strategies for Improved Regioselectivity:

  • Controlled Acid Concentration: Carefully controlling the acidity of the reaction medium is key. Using a nitrating agent in a non-acidic or weakly acidic solvent can help favor 5-nitration.

  • Protecting Group Influence: The choice of N-protecting group can influence the regioselectivity of the nitration. It is advisable to screen different protecting groups to optimize for the desired isomer.

Part 2: Functionalization at the C3 Position

Introducing a functional group at the C3 position, which will be converted to the carboxylic acid, is the next major step. The Vilsmeier-Haack reaction is a common method for this transformation.

Q3: My Vilsmeier-Haack reaction on 5-nitro-7-azaindole to form the 3-carboxaldehyde is not working or giving very low yields. What could be the problem?

A3: The Vilsmeier-Haack reaction is sensitive to several factors, and the presence of the electron-withdrawing nitro group on the 7-azaindole ring can deactivate the substrate towards electrophilic attack by the Vilsmeier reagent.[2][3]

Troubleshooting Checklist:

  • Purity of Reagents:

    • DMF: Ensure you are using anhydrous N,N-dimethylformamide (DMF). The presence of dimethylamine as an impurity can consume the Vilsmeier reagent.[4] If in doubt, use a freshly opened bottle or distill the DMF.

    • POCl₃: Phosphorus oxychloride (POCl₃) should be fresh and colorless. A yellow or brown color indicates decomposition, which can lead to side reactions.

  • Formation of the Vilsmeier Reagent: The Vilsmeier reagent ((chloromethylene)dimethyliminium chloride) is typically formed in situ by the dropwise addition of POCl₃ to ice-cold DMF.[5][6] Ensure that the reagent is pre-formed before adding your substrate.

  • Reaction Temperature: While the Vilsmeier reagent is formed at low temperatures, the subsequent reaction with the deactivated 5-nitro-7-azaindole may require heating.[6] Monitor the reaction by TLC and consider gradually increasing the temperature (e.g., to 60-80°C) if no conversion is observed at room temperature.[7]

  • Stoichiometry: Ensure that you are using a sufficient excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) to drive the reaction to completion.

Q4: I am observing the formation of colored impurities during the Vilsmeier-Haack reaction. How can I minimize these?

A4: The formation of colored byproducts can be due to the decomposition of the starting material or product under the reaction conditions.

Mitigation Strategies:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Controlled Addition: Add the 5-nitro-7-azaindole to the pre-formed Vilsmeier reagent slowly and at a controlled temperature to avoid localized overheating.

  • Work-up Procedure: Quench the reaction by carefully pouring the reaction mixture onto crushed ice and then neutralizing with a base (e.g., NaOH or NaHCO₃) while keeping the temperature low. This will help to minimize the degradation of the product.

Part 3: Oxidation of the Aldehyde to Carboxylic Acid

The final step in this synthetic route is the oxidation of the 3-carboxaldehyde to the desired carboxylic acid.

Q5: What are the best conditions for oxidizing 5-nitro-7-azaindole-3-carboxaldehyde to the corresponding carboxylic acid without affecting the nitro group or the heterocyclic ring system?

A5: A variety of oxidizing agents can be used for this transformation. The key is to choose a method that is selective for the aldehyde and does not lead to over-oxidation or degradation of the sensitive 7-azaindole core.

Recommended Oxidation Methods:

Oxidizing AgentConditionsAdvantagesPotential Issues
Potassium Permanganate (KMnO₄) Acetone/water, room temperatureReadily available and effective.Can be a strong oxidant; careful control of stoichiometry and temperature is needed to avoid over-oxidation.
Sodium Chlorite (NaClO₂) t-BuOH/water, with a scavenger like 2-methyl-2-buteneHighly selective for aldehydes.The reaction can be slow, and the scavenger is necessary to quench reactive chlorine species.
Oxone® DMF or Acetone/waterMild and efficient oxidant.[8]May require elevated temperatures for less reactive substrates.
Hydrogen Peroxide (H₂O₂) Basic conditions (e.g., in the presence of NaOH)Environmentally friendly and cost-effective.[9]Can be sluggish for electron-deficient aldehydes.

Experimental Protocol: Oxidation using Potassium Permanganate

  • Dissolve the 5-nitro-7-azaindole-3-carboxaldehyde in a mixture of acetone and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Filter the reaction mixture to remove the manganese dioxide.

  • Acidify the filtrate with HCl to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Part 4: Alternative Route - Hydrolysis of the 3-Carbonitrile

An alternative approach involves the synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, followed by hydrolysis to the carboxylic acid.[10]

Q6: I am having difficulty hydrolyzing the 3-carbonitrile to the carboxylic acid. The reaction is either incomplete or leads to decomposition. What are the best hydrolysis conditions?

A6: The hydrolysis of nitriles on a heterocyclic system, especially one bearing an electron-withdrawing nitro group, can be challenging. Both acidic and basic conditions can be employed, but each has its potential drawbacks.

Troubleshooting Hydrolysis:

  • Basic Hydrolysis:

    • Conditions: Typically performed with aqueous sodium hydroxide or potassium hydroxide, often with heating.

    • Potential Issues: The pyrrole ring can be susceptible to degradation under strongly basic conditions at elevated temperatures.[11] This can lead to ring-opening and the formation of colored byproducts.

    • Optimization: Use a lower concentration of base and a lower reaction temperature for a longer period. The use of a co-solvent like ethanol or dioxane can improve solubility.

  • Acidic Hydrolysis:

    • Conditions: Concentrated acids like sulfuric acid or hydrochloric acid are commonly used, usually with heating.

    • Potential Issues: As with nitration, the 7-azaindole ring system is sensitive to strong acids, which can lead to polymerization or other side reactions.

    • Optimization: A two-stage approach can be beneficial. First, convert the nitrile to the corresponding amide under milder acidic conditions (e.g., using concentrated sulfuric acid at room temperature), and then hydrolyze the amide to the carboxylic acid.

Visualizing the Troubleshooting Logic for Hydrolysis

Hydrolysis_Troubleshooting Start Incomplete Hydrolysis or Decomposition of 3-Carbonitrile Decision1 Choose Hydrolysis Condition Start->Decision1 Basic Basic Hydrolysis (e.g., NaOH, H₂O, heat) Decision1->Basic Base Acidic Acidic Hydrolysis (e.g., H₂SO₄, heat) Decision1->Acidic Acid Issue_Basic Issue: Decomposition, low yield Basic->Issue_Basic Issue_Acidic Issue: Polymerization, low yield Acidic->Issue_Acidic Solution_Basic Solution: - Lower temperature - Lower base concentration - Longer reaction time - Use co-solvent (e.g., EtOH) Issue_Basic->Solution_Basic Solution_Acidic Solution: - Two-stage hydrolysis (nitrile -> amide -> acid) - Milder acid conditions Issue_Acidic->Solution_Acidic

Caption: Troubleshooting logic for the hydrolysis of the 3-carbonitrile.

Summary of Key Recommendations

  • Protecting Groups are Your Friend: For the nitration step, seriously consider using an N-protecting group to prevent polymerization and improve yields.

  • Mind Your Reagents: The purity of reagents, especially in the Vilsmeier-Haack reaction, is paramount. Use anhydrous solvents and fresh reagents.

  • Temperature is Critical: Maintain strict temperature control throughout all synthetic steps to minimize side reactions.

  • Monitor, Monitor, Monitor: Use TLC or LC-MS to closely monitor the progress of your reactions to avoid over-running them and to identify the formation of byproducts early on.

  • Consider Alternative Routes: If one synthetic route is proving problematic, an alternative pathway, such as the hydrolysis of the 3-carbonitrile, may offer a more successful outcome.

We hope this technical support guide provides valuable insights and practical solutions for the synthesis of this compound. For further assistance, please consult the referenced literature.

References

Technical Support Center: Overcoming Poor Solubility of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for research and development professionals. All procedures should be performed in a controlled laboratory setting by qualified personnel.

Introduction

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a vital heterocyclic building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its rigid, planar 7-azaindole core, combined with the strong electron-withdrawing nitro group and hydrogen-bonding capabilities of the carboxylic acid and pyrrole N-H, results in high crystal lattice energy.[2] This molecular architecture is the primary cause of its notoriously poor solubility in a wide range of common aqueous and organic solvents, posing significant challenges during synthesis, purification, and in vitro/in vivo screening.

This technical guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome the solubility challenges associated with this compound.

Troubleshooting Guides & FAQs

Q1: My initial attempts to dissolve the compound in common solvents like methanol, ethanol, and even DMSO at room temperature have failed. What is the scientific reason for this, and what should be my immediate next steps?

Answer: The poor solubility is a direct consequence of the molecule's potent intermolecular forces. The planar structure allows for efficient π-π stacking, while the carboxylic acid, pyrrole N-H, and nitro groups create a robust network of hydrogen bonds. This high crystal lattice energy requires significant energy to disrupt.

Immediate Troubleshooting Steps:

  • Solvent System Expansion: Broaden your solvent screen to include more powerful, polar aprotic solvents.

  • Thermal Energy Input: Carefully apply heat while monitoring for any signs of degradation.

  • Purity Verification: Ensure the compound is pure, as insoluble impurities can hinder the dissolution of the primary substance.

Recommended Solvents for Initial Screening:

SolventClassBoiling Point (°C)Rationale
N,N-Dimethylformamide (DMF) Polar Aprotic153Excellent hydrogen bond acceptor, effective at disrupting crystal lattices.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202High boiling point allows for heating to higher temperatures if necessary.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189A strong, universal solvent, but may require heating for this compound.
Q2: For my biological assay, I need to prepare an aqueous stock solution. How can I leverage the compound's chemical structure to achieve this?

Answer: The carboxylic acid group is the key to aqueous solubility. By adjusting the pH of the solution to be above the pKa of the carboxylic acid, you can deprotonate it to the highly soluble carboxylate salt form.[3][4][5]

Protocol: pH-Dependent Aqueous Solubilization

Principle: According to the Henderson-Hasselbalch principle, when the pH of a solution is significantly higher than the pKa of an acidic functional group, the ionized (deprotonated) form will predominate.[6] This ionized form is substantially more water-soluble.

Experimental Workflow:

G cluster_0 Preparation & Titration cluster_1 Buffer Selection & Verification cluster_2 Outcome A Prepare an aqueous slurry of the compound (e.g., 5 mg/mL in DI Water) B Add 0.1 M NaOH dropwise with constant stirring and pH monitoring A->B C Observe the pH at which complete dissolution occurs B->C D Select a buffer system with a pKa at or above the observed dissolution pH (e.g., Phosphate, Borate) C->D E Prepare buffered solution and add compound D->E F Confirm solubility and stability over the experiment's duration E->F G Aqueous Stock Solution Ready for Assay F->G

Caption: Workflow for pH-based solubilization.

Troubleshooting:

  • Precipitation on Dilution: If the stock is diluted into a lower pH medium (e.g., cell culture media), the compound may precipitate. Ensure the final pH of the assay medium remains high enough to maintain solubility.

  • Chemical Instability: At elevated pH, some compounds can degrade. It is prudent to assess the stability of your compound at the target pH over time using a technique like HPLC.

Q3: Simple pH adjustment and co-solvents are insufficient or incompatible with my experimental system. What advanced formulation strategies can I employ?

Answer: When basic methods fail, advanced formulation techniques that encapsulate the molecule or alter its solid state are necessary. These are particularly useful for in vivo studies or when high concentrations are required.

Advanced Option 1: Surfactant-Mediated Solubilization

Principle: Surfactants, above their critical micelle concentration (CMC), form micelles that have a hydrophobic core and a hydrophilic shell.[7][8] The poorly soluble compound can be encapsulated within this hydrophobic core, allowing for its dispersion in an aqueous medium.[9]

Recommended Surfactants:

SurfactantTypeCommon Use
Polysorbate 80 (Tween® 80) Non-ionicParenteral and oral formulations
Polysorbate 20 Non-ionicOral formulations
Sodium Dodecyl Sulfate (SDS) AnionicIn vitro assays (can denature proteins)
Cremophor® EL Non-ionicParenteral formulations for lipophilic drugs

Screening Protocol:

  • Prepare a series of aqueous solutions of the chosen surfactant (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Add an excess of this compound to each solution.

  • Equilibrate the mixtures by shaking or stirring for 24-48 hours at a controlled temperature.

  • Remove undissolved solid by centrifugation and filtration (0.22 µm filter).

  • Quantify the concentration of the dissolved compound in the filtrate by HPLC-UV.

Advanced Option 2: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can form non-covalent "inclusion complexes" with poorly soluble molecules, effectively masking the hydrophobic regions of the 'guest' molecule and increasing its apparent water solubility.[11][12][13]

Commonly Used Cyclodextrins:

CyclodextrinKey Feature
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity; widely used.[14]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and excellent safety profile for injections.

Screening Protocol:

  • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Add an excess of the compound to each cyclodextrin solution.

  • Mix thoroughly (sonication can aid complex formation) and equilibrate for 24-48 hours.

  • Filter to remove undissolved compound.

  • Quantify the dissolved compound in the filtrate via HPLC-UV.

Advanced Option 3: Amorphous Solid Dispersions (ASDs)

Principle: The amorphous state of a compound has higher free energy than its stable crystalline form, leading to increased apparent solubility and a faster dissolution rate.[15][16] In an ASD, the compound is molecularly dispersed within a polymer matrix, which stabilizes the amorphous form and prevents recrystallization.[17][18][19]

Common ASD Preparation Methods:

  • Spray Drying: A solution of the drug and polymer is rapidly dried by spraying into a hot gas stream.

  • Hot Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded and cooled rapidly.

Workflow for ASD Feasibility Assessment:

G A Select Polymer & Drug:Polymer Ratio (e.g., PVP, HPMC-AS) B Co-dissolve Drug and Polymer in a common volatile solvent (e.g., Methanol/DCM) A->B C Solvent Evaporation (Rotary Evaporator) B->C D Characterize Solid State (XRPD to confirm amorphous nature, DSC for Tg) C->D E Perform Dissolution Testing (Compare ASD vs. Crystalline Drug) D->E

Caption: Simplified workflow for creating and testing a lab-scale solid dispersion.

References

Technical Support Center: Optimizing Amide Coupling Reactions with 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for amide bond formation utilizing 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, enabling you to enhance reaction yields and overcome common challenges in your synthetic workflows.

Troubleshooting Guide: Enhancing Reaction Yields

This guide addresses specific issues you may encounter during your coupling reactions, offering explanations and actionable solutions to improve the yield and purity of your target amide.

Question 1: My reaction is resulting in a low or no yield of the desired amide product. What are the likely causes and how can I address them?

Answer:

Low yields in amide coupling reactions involving this compound are a common challenge. The primary reasons often revolve around the electronic properties of the starting material, incomplete activation of the carboxylic acid, or suboptimal reaction conditions.[1][2]

Potential Causes & Solutions:

  • Reduced Nucleophilicity of the Pyrrolopyridine Ring: The presence of a nitro group makes the pyrrolo[2,3-b]pyridine system electron-deficient.[3] This electronic effect can decrease the reactivity of the carboxylic acid.

    • Solution: Employ highly efficient coupling reagents known to work well with challenging substrates. Reagents like HATU, HBTU, or COMU are often more effective than standard carbodiimides (e.g., DCC, EDC) in these cases.[4][5]

  • Incomplete Carboxylic Acid Activation: For the coupling to proceed, the carboxylic acid must be converted into a more reactive intermediate.[6][7][8] Insufficient activation is a frequent cause of low yields.[1]

    • Solution 1: Pre-activation: Before adding your amine, allow the this compound to react with the coupling reagent and a base for a period of 15-30 minutes.[1][9] This ensures the formation of the active ester intermediate.

    • Solution 2: Optimize Reagent Stoichiometry: Use a slight excess of the coupling reagent (1.1-1.5 equivalents) to drive the activation to completion.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the reaction outcome.[1]

    • Solvent: this compound may have limited solubility in common solvents like Dichloromethane (DCM). Polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often better choices to ensure all reagents are fully dissolved.[10][11] For particularly difficult sequences, using mixed solvent systems (e.g., DMSO/DMF) can help prevent aggregation.[5]

    • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial.[11][12] Using a nucleophilic base like pyridine can lead to unwanted side reactions.[11] Ensure at least 2.0 equivalents of the base are used to neutralize any acidic species and facilitate the reaction.[1]

    • Temperature: While most amide couplings proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve yields for sluggish reactions, particularly with sterically hindered or electron-deficient amines.[13][14]

  • Steric Hindrance: If either the amine or the carboxylic acid has bulky substituents near the reaction center, this can physically impede the coupling reaction.[1][2]

    • Solution: In cases of severe steric hindrance, switching to a more potent coupling reagent like PyAOP, which is particularly effective for coupling N-methylated amino acids, or T3P could be beneficial.[10][15] Prolonging the reaction time may also be necessary.[1]

Question 2: I am observing significant side product formation in my reaction. How can I minimize these impurities?

Answer:

Side reactions are a common issue in amide bond formation, particularly when using highly reactive reagents. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions & Prevention Strategies:

  • Racemization: If you are coupling a chiral amine or amino acid, racemization at the stereocenter can be a significant problem.[8][15]

    • Solution: The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can suppress racemization.[1][5][15] Many modern coupling reagents, such as HBTU and HATU, already incorporate a benzotriazole moiety to minimize this risk.[15][16] Running the reaction at a lower temperature can also help preserve stereochemical integrity.[1]

  • Guanidinylation of the Amine: Uronium-based coupling reagents like HBTU and HATU can react with the free amine if used in excess, forming a guanidinium byproduct that caps the amine and prevents it from reacting with the activated carboxylic acid.[9][17]

    • Solution: Avoid using a large excess of the coupling reagent. A 1:1 molar ratio of the coupling reagent to the carboxylic acid is often recommended.[9] Also, ensure that the carboxylic acid is pre-activated with the coupling reagent before the amine is introduced to the reaction mixture.[9]

  • Reaction with Nucleophilic Side Chains: If your amine contains other nucleophilic functional groups (e.g., the phenolic group of tyrosine), the coupling reagent can sometimes react with these side chains.[9]

    • Solution: Use the minimum effective amount of the coupling reagent and consider protecting sensitive side chains if this becomes a persistent issue.[9]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are recommended for this compound?

For this electron-deficient system, high-reactivity coupling reagents are generally preferred.[5]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium SaltVery fast reaction rates, low rates of racemization.[15]Can react with the amine if used in excess.[9][15]
HBTU/TBTU Uronium SaltHighly efficient, byproducts are generally water-soluble, simplifying purification.[6][9]Can cause guanidinylation of the amine.[9]
COMU Uronium SaltHigh efficiency comparable to HATU, with improved safety (incorporates OxymaPure instead of the potentially explosive HOBt).[5][17]
PyBOP/PyAOP Phosphonium SaltEffective for sterically hindered couplings and reduces racemization.[4][15] PyAOP is particularly good for N-methylated amino acids.[15]Byproducts can sometimes be challenging to remove.
T3P Phosphonic AnhydrideEffective for a wide range of substrates, and byproducts are water-soluble, leading to easy workup.Often requires slightly elevated temperatures.
EDC/HOBt CarbodiimideWater-soluble, making it useful for aqueous-phase reactions. The addition of HOBt is crucial to minimize side reactions and racemization.[4][15]Generally less reactive than uronium or phosphonium salts.
Q2: What is the optimal order of reagent addition?

The recommended order of addition is crucial to prevent side reactions and ensure efficient activation.

Reagent_Addition_Workflow cluster_0 Step 1: Pre-activation cluster_1 Step 2: Stir cluster_2 Step 3: Amine Addition cluster_3 Step 4: Reaction Monitoring Carboxylic_Acid This compound Solvent Anhydrous DMF Carboxylic_Acid->Solvent Base DIPEA (2.0 eq) Solvent->Base Coupling_Reagent HATU (1.1 eq) Base->Coupling_Reagent Stir Stir at RT for 15-30 min Coupling_Reagent->Stir Amine Amine (1.0-1.2 eq) Stir->Amine Monitor Monitor by TLC/LC-MS Amine->Monitor

Optimal Reagent Addition Workflow

This pre-activation sequence ensures that the highly reactive acyl-activated intermediate is formed before the amine is introduced, minimizing the risk of the coupling reagent reacting directly with the amine.[1][9]

Q3: How do I choose the right solvent and base?
  • Solvent Selection: The primary consideration is the solubility of your starting materials. This compound is a polar molecule and may not be fully soluble in less polar solvents like DCM.

    • Recommended: Anhydrous DMF, NMP, or DMSO.[5][10]

    • Avoid: Protic solvents like water or alcohols, as they can hydrolyze the activated intermediate.[1] Ensure your chosen solvent is anhydrous.

  • Base Selection: The base plays a critical role in deprotonating the carboxylic acid and neutralizing any acidic byproducts.

    • Recommended: Non-nucleophilic tertiary amines such as DIPEA or TEA.[12][17]

    • Avoid: Nucleophilic bases like pyridine or primary/secondary amines, which can compete with your desired amine in the coupling reaction.[11]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a robust starting point for the coupling of this compound.

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution.

  • Add HATU (1.1 equivalents) to the mixture and stir at room temperature.

  • Allow the mixture to pre-activate for 15-30 minutes.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Couplings are typically complete within 1-4 hours.[9]

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol_Workflow start Start dissolve Dissolve Carboxylic Acid in Anhydrous DMF start->dissolve add_base Add DIPEA dissolve->add_base add_hatu Add HATU add_base->add_hatu preactivate Pre-activate for 15-30 min add_hatu->preactivate add_amine Add Amine preactivate->add_amine react Stir and Monitor (TLC/LC-MS) add_amine->react workup Aqueous Workup (Quench, Extract, Wash) react->workup purify Purify Product workup->purify end End purify->end

Step-by-step HATU Coupling Protocol

References

Troubleshooting the reduction of the nitro group in "5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of the nitro group in "5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for this specific synthetic transformation. The conversion of the nitro group to an amine is a critical step in the synthesis of many biologically active molecules, including inhibitors for various enzymes.[1][2] However, the presence of the electron-deficient pyridine ring and the carboxylic acid functionality presents unique challenges.[3][4] This resource will help you navigate these complexities and achieve a successful reduction.

I. Understanding the Challenges

The reduction of the nitro group on the this compound core is not always straightforward. The electron-withdrawing nature of the nitro group and the pyridine nitrogen makes the aromatic system electron-deficient, which can affect the reactivity of the nitro group.[3][4] Additionally, the presence of a carboxylic acid and a pyrrole ring requires careful selection of reagents to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reduction reaction failing or giving low yields?

A1: Several factors can contribute to a failed or low-yielding reduction:

  • Inappropriate Reducing Agent: The choice of reducing agent is critical. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH4) are generally unsuitable for aromatic nitro compounds as they can lead to the formation of azo compounds and may also reduce the carboxylic acid.[5][6]

  • Catalyst Poisoning: If you are using catalytic hydrogenation, trace impurities in your starting material or solvent can poison the catalyst (e.g., Palladium on carbon). Sulfur-containing compounds are notorious for this.

  • Poor Solubility: The starting material, this compound, may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient reduction.

  • Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time are all critical parameters that need to be optimized.

Q2: I am observing multiple byproducts in my reaction mixture. What could they be?

A2: The formation of byproducts is a common issue. These can include:

  • Partially Reduced Intermediates: The reduction of a nitro group is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates.[7] Incomplete reactions can result in the accumulation of these species.

  • Azo and Azoxy Compounds: Under certain conditions, particularly with metal hydrides, the nitroso and hydroxylamine intermediates can condense to form azo and azoxy dimers.[6]

  • Reduction of the Pyridine Ring: While generally requiring harsh conditions, some powerful reducing systems can lead to the hydrogenation of the pyridine ring, resulting in a piperidine derivative.[8][9][10]

  • Decarboxylation: Although less common under typical reduction conditions, harsh acidic or basic conditions combined with high temperatures could potentially lead to the loss of the carboxylic acid group.

Q3: How do I choose the best reducing agent for my substrate?

A3: The ideal reducing agent will be chemoselective for the nitro group, leaving the carboxylic acid, pyrrole, and pyridine rings intact. Here's a decision-making workflow:

Reagent Selection Workflow cluster_catalytic Catalytic Hydrogenation Considerations cluster_metal Metal/Acid Considerations cluster_transfer Transfer Hydrogenation Considerations start Start: this compound reagent_choice Primary Concern? start->reagent_choice catalytic_hydrog Catalytic Hydrogenation (H2, Pd/C or PtO2) reagent_choice->catalytic_hydrog Clean reaction profile & scalability desired metal_acid Metal in Acidic Media (Fe/HCl, SnCl2/HCl) reagent_choice->metal_acid Robustness and cost- effectiveness are key transfer_hydrog Catalytic Transfer Hydrogenation (HCO2NH4, Pd/C) reagent_choice->transfer_hydrog Avoidance of high- pressure H2 gas check_catalyst Catalyst poisoning? Pyridine ring reduction? catalytic_hydrog->check_catalyst Potential Issues check_workup Difficult workup? Metal salt contamination? metal_acid->check_workup Potential Issues check_donor Hydrogen donor reactivity? Incomplete reaction? transfer_hydrog->check_donor Potential Issues raney_ni Consider Raney Nickel check_catalyst->raney_ni Yes, dehalogenation or pyridine reduction risk optimize_conditions Optimize H2 pressure, temperature, and catalyst loading check_catalyst->optimize_conditions No, but incomplete conversion basify_filter Careful basification (e.g., NaHCO3) and filtration through Celite check_workup->basify_filter Yes optimize_donor Screen different hydrogen donors (e.g., formic acid, hydrazine) check_donor->optimize_donor Yes Nitro Reduction Pathway cluster_side_reactions Potential Side Reactions A Ar-NO2 (Nitro Compound) B Ar-NO (Nitroso Intermediate) A->B +2e-, +2H+ -H2O C Ar-NHOH (Hydroxylamine Intermediate) B->C +2e-, +2H+ F Ar-N=N(O)-Ar (Azoxy Compound) B->F Condensation with Ar-NHOH D Ar-NH2 (Amine Product) C->D +2e-, +2H+ -H2O E Ar-N=N-Ar (Azo Compound) C->E Condensation

References

Technical Support Center: Analytical Monitoring of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . This molecule, a key intermediate in the synthesis of advanced pharmaceutical agents, including inhibitors for targets like PDE4B, requires precise analytical oversight to ensure reaction efficiency, purity, and yield.[1] This guide is structured to provide researchers, chemists, and drug development professionals with practical, field-tested solutions to common analytical challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Section 1: High-Performance Liquid Chromatography (HPLC/UHPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring the conversion of this compound. Its ability to separate the starting material from intermediates, byproducts, and the final product based on polarity makes it invaluable for tracking reaction progress and determining purity. The chromophoric nature of the nitropyrrolopyridine core allows for straightforward detection using a UV detector.

HPLC Troubleshooting Guide: Common Issues & Solutions

Here, we address the most frequent problems encountered when developing and running HPLC methods for this compound.

Question: My peak for the carboxylic acid is tailing significantly. What's causing this and how do I fix it?

Answer: Peak tailing for an acidic compound like this compound is typically caused by secondary interactions between the analyte's carboxylate group and active sites on the stationary phase, most commonly residual silanols on silica-based C18 columns.

  • Causality: At a mobile phase pH near or above the pKa of the carboxylic acid, the compound exists in its anionic (carboxylate) form. This charged species can interact strongly and non-uniformly with positively charged sites or engage in hydrogen bonding with surface silanols (Si-OH) on the column packing. This leads to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Solutions:

    • Lower Mobile Phase pH: The most effective solution is to lower the pH of the aqueous portion of your mobile phase to at least 1.5-2 pH units below the analyte's pKa. Adding an acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) ensures the carboxylic acid is fully protonated (-COOH). This neutral form will not interact with silanols via ion exchange, leading to a sharp, symmetrical peak.[2]

    • Increase Buffer Strength: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to mask the residual silanol interactions and maintain a consistent pH throughout the column.[2]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to minimize the number of accessible free silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape for acidic compounds.

Question: My retention times are drifting or shifting between injections. What should I check?

Answer: Retention time instability is a common problem that points to a lack of equilibrium or changes in the HPLC system's conditions.

  • Causality: Consistent retention times rely on a stable mobile phase composition, flow rate, and column temperature. Any fluctuation in these parameters will affect the partitioning of the analyte between the mobile and stationary phases.[3][4]

  • Solutions Checklist:

    • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection. For gradient methods, this can take 10-20 column volumes. Insufficient equilibration is a primary cause of drift at the beginning of a run sequence.[4]

    • Mobile Phase Composition: If you are mixing solvents online, verify the proportioning valve is functioning correctly.[5] Prepare a fresh batch of mobile phase; solvent evaporation (especially of the more volatile organic component) can alter the composition over time.[3] If the problem persists, try using a pre-mixed mobile phase to rule out pump mixing issues.[5]

    • Temperature Control: Use a thermostatted column oven. Fluctuations in ambient lab temperature can cause significant retention time shifts. Even a change of a few degrees can alter solvent viscosity and reaction kinetics.[4]

    • Pump and Flow Rate: Check for leaks in the system, particularly around pump seals and fittings, which can cause pressure fluctuations and inconsistent flow rates. Verify the pump flow rate is calibrated.

Question: I'm seeing a new, unexpected peak in my chromatogram as the reaction progresses. Is it a byproduct or something else?

Answer: While it could be a reaction byproduct, it's crucial to rule out artifacts of the analysis itself. "Ghost peaks" are a common issue.

  • Causality: Ghost peaks can arise from several sources: contaminants in the mobile phase, late elution of a compound from a previous injection, or impurities introduced from the sample diluent or autosampler wash solvent.[2]

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject your sample diluent (e.g., acetonitrile/water) and run the same gradient method. If the peak appears in the blank, the contamination is coming from your mobile phase, diluent, or the HPLC system itself.

    • Check Previous Injections: If the ghost peak appears at a consistent time in subsequent runs, it may be a strongly retained compound from a previous, more concentrated injection that is slowly eluting. Extend the gradient or add a high-organic wash step at the end of your method to ensure everything is eluted from the column before the next injection.

    • Confirm with a Different Method: If the peak is not a system artifact, it is likely related to the reaction. To confirm, use an orthogonal method (e.g., a different column chemistry or mobile phase) or, ideally, LC-MS to get mass information on the unknown peak.

Experimental Protocol: HPLC Reaction Monitoring

This protocol provides a starting point for monitoring a reaction involving this compound.

  • Sample Preparation:

    • At each time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 950 µL) of a suitable solvent, such as a 50:50 mixture of acetonitrile and water. This stops the reaction and prepares the sample for analysis.

    • If the reaction mixture contains solids, filter the diluted sample through a 0.22 µm syringe filter (PTFE or nylon) to prevent clogging of the HPLC system.

  • HPLC Method Parameters:

    • A table with starting parameters is provided below. These should be optimized for your specific reaction.

ParameterRecommended Starting ConditionRationale
Column High-Purity C18, 2.1 x 50 mm, 1.8 µmProvides good retention for moderately polar compounds and high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterEnsures the carboxylic acid is protonated for good peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier with low UV cutoff.
Gradient 5% to 95% B over 5 minutesA generic screening gradient to elute compounds of varying polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity for lower backpressure.
Injection Vol. 2 µLMinimizes potential for column overload.[5]
UV Detection 254 nm and 320 nm254 nm is a general wavelength for aromatics; the nitro-aromatic system may have a maximum absorbance at a higher wavelength.
  • Analysis:

    • Inject the prepared samples at each time point.

    • Identify the peaks corresponding to the starting material and product(s) based on retention time (confirmed by injecting standards).

    • Calculate the percent conversion by monitoring the disappearance of the starting material peak area relative to the total peak area of all related components.

Workflow Diagram: HPLC Troubleshooting Logic

HPLC_Troubleshooting start Poor Chromatogram peak_shape Peak Shape Issue? Tailing Fronting Split start->peak_shape Yes retention Retention Time Issue? Drifting Shifting start->retention No tailing_sol Peak Tailing Lower Mobile Phase pH - Check Column Health - Use End-Capped Column peak_shape:s->tailing_sol:f0 Tailing fronting_sol Peak Fronting Reduce Sample Concentration - Change Sample Solvent peak_shape:s->fronting_sol:f0 Fronting split_sol Split Peak Check for Column Void - Clean/Replace Frit - Ensure Sample is Dissolved peak_shape:s->split_sol:f0 Split baseline Baseline Issue? Noise Drift Ghost Peaks retention->baseline No rt_sol RT Drifting Ensure Full Equilibration - Check for Leaks - Thermostat Column - Remake Mobile Phase retention:e->rt_sol:f0 baseline_sol Baseline Problems Run Blank Injection - Degas Mobile Phase - Clean Detector Cell baseline:e->baseline_sol:f0 end_node Optimized Method tailing_sol->end_node fronting_sol->end_node split_sol->end_node rt_sol->end_node baseline_sol->end_node

Caption: A logical workflow for diagnosing common HPLC issues.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool that combines the separation capabilities of HPLC with the mass identification power of mass spectrometry. For reaction monitoring, it is unparalleled in its ability to confirm the identity of the desired product and to tentatively identify unknown intermediates and byproducts by providing molecular weight information.

LC-MS Troubleshooting Guide: Common Issues & Solutions

Question: I have good signal on my UV detector, but I see a very weak or no signal in my mass spectrometer. What's wrong?

Answer: This is a classic LC-MS problem, often pointing to issues with ionization efficiency or ion suppression.

  • Causality: Electrospray ionization (ESI), the most common LC-MS interface, relies on the analyte's ability to form gas-phase ions. Several factors can hinder this process:

    • Ion Suppression: Co-eluting compounds from the reaction matrix (e.g., salts, reagents, non-volatile buffers) can compete with the analyte for ionization in the ESI source, drastically reducing its signal.[7][8]

    • Poor Ionization: The compound may not ionize well under the chosen conditions (e.g., wrong polarity mode, incorrect mobile phase pH).

    • Non-Volatile Buffers: Buffers like phosphate are not volatile and will coat the ion source, suppressing the signal and requiring frequent cleaning.[6] Always use volatile mobile phase additives like formic acid, ammonium formate, or ammonium acetate for LC-MS.[6]

  • Solutions:

    • Optimize the Mobile Phase: Ensure you are using volatile additives. For this compound, ESI in negative ion mode is often effective due to the ease of deprotonating the carboxylic acid. A mobile phase containing a small amount of a weak base like ammonium acetate or simply running in a neutral pH mobile phase can promote the formation of the [M-H]⁻ ion. Conversely, positive mode may also work by protonating the pyridine nitrogen.

    • Improve Chromatographic Separation: Modify your HPLC gradient to better separate your analyte from the bulk of the reaction matrix. If a high concentration of a salt or reagent is causing suppression, separating it from your analyte peak is critical.

    • Dilute the Sample: Ion suppression is a concentration-dependent effect. Diluting your sample can sometimes reduce the concentration of the interfering species below the level where it causes significant suppression, leading to a net increase in your analyte's signal.

    • Tune the Mass Spectrometer: Perform an infusion of a standard of your compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperatures) specifically for your analyte.[6]

Question: My mass spectrum shows multiple peaks for my compound (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). How can I get a cleaner spectrum?

Answer: The formation of adducts is very common in ESI-MS. While it confirms the molecular weight, it can split the ion current between multiple species, reducing the sensitivity for your primary ion.

  • Causality: Adducts form when the analyte ion associates with cations present in the mobile phase or sample matrix. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are common contaminants from glassware, reagents, or buffers.

  • Solutions:

    • Use High-Purity Solvents and Additives: Use LC-MS grade solvents and fresh, high-purity additives like formic acid or ammonium acetate. These will have lower levels of sodium and potassium contamination.

    • Add Ammonium: Adding a small amount of an ammonium salt (e.g., 5-10 mM ammonium formate) to the mobile phase can promote the formation of the [M+NH₄]⁺ adduct or the primary [M+H]⁺ ion by outcompeting sodium and potassium for adduction.

    • Clean Glassware Thoroughly: Avoid using detergents that contain sodium salts to wash vials and glassware used for LC-MS sample preparation.

Experimental Protocol: LC-MS Reaction Monitoring
  • Sample Preparation: Follow the same quenching, dilution, and filtration steps as described in the HPLC protocol. The dilution step is even more critical for LC-MS to avoid detector saturation and minimize matrix effects.

  • LC-MS Method Parameters: Use the same chromatographic conditions as the optimized HPLC method, ensuring all mobile phase components are volatile.

ParameterRecommended SettingRationale
Ionization Mode ESI Negative & PositiveScreen both modes. Negative mode should detect [M-H]⁻. Positive mode may detect [M+H]⁺.
Mass Range 100 - 500 m/zCovers the expected mass of the starting material, product, and potential dimers or simple byproducts.
Source Parameters Instrument SpecificOptimize via infusion analysis or use a robust generic tune file.[6]
Data Acquisition Full ScanAcquire full scan data to see all ions present and identify unknown peaks.

Workflow Diagram: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation quench Quench Reaction Aliquot dilute Dilute Sample quench->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (Full Scan) ionize->detect extract_ions Extract Ion Chromatograms (EICs) for Known Masses detect->extract_ions identify_unknowns Examine Mass Spectra of Unknown Peaks detect->identify_unknowns quantify Calculate % Conversion from Peak Areas extract_ions->quantify identify_unknowns->quantify

Caption: Standard workflow for reaction monitoring using LC-MS.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural information and is inherently quantitative without the need for response factor correction, making it a powerful tool for reaction monitoring.[9][10] By integrating the signals of the starting material and product, one can directly determine the reaction conversion.

NMR Troubleshooting Guide: Common Issues & Solutions

Question: My NMR spectrum is too complex, and the peaks are overlapping. How can I simplify it?

Answer: Reaction mixtures often contain multiple species leading to crowded spectra.

  • Causality: The presence of starting materials, products, intermediates, catalysts, and reagents all contribute signals to the spectrum. Broad peaks from paramagnetic species or viscous samples can also worsen resolution.

  • Solutions:

    • Choose Diagnostic Peaks: You don't need to assign every peak. Identify one or two well-resolved signals unique to the starting material and the product that are in a clean region of the spectrum. Monitor the change in the relative integrals of these specific peaks.

    • Use Higher Field Strength: If available, running the sample on a higher field NMR (e.g., 600 MHz vs 400 MHz) will increase chemical shift dispersion and improve resolution, potentially resolving overlapping signals.

    • 2D NMR: A simple 2D experiment like a COSY can help distinguish which signals belong to which spin system (i.e., which protons are coupled), aiding in the assignment of peaks belonging to different molecules in the mixture.[11]

Question: I am trying to get quantitative data, but my results are not reproducible. What am I doing wrong?

Answer: Accurate quantification by NMR requires specific acquisition parameters.

  • Causality: For the integral of an NMR signal to be directly proportional to the number of nuclei, the magnetization must be allowed to fully relax back to equilibrium between scans. If the relaxation delay (d1) is too short, signals from nuclei with long relaxation times (T₁) will be saturated, and their integrals will be artificially small.

  • Solutions:

    • Increase the Relaxation Delay: Ensure the total time between the start of one pulse and the next (relaxation delay d1 + acquisition time) is at least 5 times the longest T₁ of the nuclei you are integrating. For quantitative work, a d1 of 30 seconds is often a safe starting point if T₁ values are unknown.

    • Use a 90° Pulse: While a smaller flip angle can allow for a shorter delay, using a calibrated 90° pulse with a long relaxation delay is the most robust method for ensuring accurate integration.

    • Check Phasing and Baseline Correction: Inaccurate phasing or poor baseline correction can introduce significant errors into the integration values. Ensure all peaks are phased correctly and the baseline is flat across the integrated regions.

General FAQs

Q: How do I choose the best analytical method for my reaction? A: The choice depends on your goal.

  • For rapid, routine progress checks: HPLC with UV detection is ideal. It is fast, robust, and provides reliable quantification of major components.

  • For identifying unknowns or confirming product identity: LC-MS is essential. It provides the molecular weight information that HPLC alone cannot.

  • For definitive structural information and calibration-free quantification: NMR is the gold standard, especially for analyzing crude reaction mixtures to get a true mass balance.[10]

Q: Are there any stability concerns for this compound under typical analytical conditions? A: Nitroaromatic compounds are generally stable. However, under strongly basic conditions or in the presence of reducing agents, the nitro group could potentially be reduced. The carboxylic acid can also form salts. It is best to keep mobile phases and sample diluents neutral or acidic and to analyze samples promptly after preparation.

References

Validation & Comparative

The Ascendant Therapeutic Potential of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure, forming the core of numerous developmental and approved therapeutic agents.[1] Its structural similarity to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly protein kinases.[2] The strategic introduction of a nitro group at the 5-position and a carboxylic acid moiety at the 3-position of this scaffold gives rise to "5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid," a compound of significant interest for the development of novel anticancer, antimicrobial, and kinase-inhibiting drugs. This guide provides a comprehensive comparison of the biological activities of its derivatives, supported by experimental data and detailed protocols, to aid researchers in navigating this promising chemical space.

A Comparative Analysis of Biological Activity

The true therapeutic potential of the this compound core is unlocked through the derivatization of the carboxylic acid group, primarily into amides and esters. These modifications allow for the fine-tuning of the molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.

Anticancer Activity: A Tale of Targeted Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent anticancer activity against a range of human cancer cell lines. This is often attributed to their ability to inhibit protein kinases that are critical for cancer cell proliferation, survival, and migration.[3][4]

Table 1: Comparative Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDR Group (at 3-position)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
B1 -C(O)NH-R' (phenyl sulfonamide)MDA-MB-468 (Breast)0.13--
4h -C(O)NH-R''4T1 (Breast)---
8g DiarylureaA375P (Melanoma)<1 (nanomolar range)Sorafenib>1 (micromolar range)
9d DiarylamideA375P (Melanoma)<1 (nanomolar range)Sorafenib>1 (micromolar range)

Note: Specific IC50 values for 4h were not provided in the source material, but it was noted to inhibit proliferation.

The data clearly indicates that derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold can exhibit potent, sub-micromolar anticancer activity. For instance, compound B1 , a 2-carboxamide derivative with a phenyl sulfonamide group, shows remarkable potency against the MDA-MB-468 triple-negative breast cancer cell line with an IC50 of 0.13 µM.[3] Similarly, diarylurea and diarylamide derivatives 8g and 9d of the related 1H-pyrrolo[3,2-c]pyridine scaffold demonstrate nanomolar potency against melanoma cells, surpassing the activity of the approved drug Sorafenib.[4] While direct data for 5-nitro-3-carboxamide derivatives is still emerging, the potent activity of these related compounds strongly suggests that this chemical space is fertile ground for the discovery of novel anticancer agents. The nitro group is anticipated to further enhance activity through its strong electron-withdrawing properties.

Kinase Inhibition: Targeting the Engines of Cellular Proliferation

The primary mechanism behind the anticancer effects of many 1H-pyrrolo[2,3-b]pyridine derivatives is their ability to inhibit protein kinases. These enzymes play a central role in signal transduction pathways that govern cell growth and division.

Table 2: Comparative Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
B-series RSK2As low as 1.7--
4h FGFR17--
4h FGFR29--
4h FGFR325--
TNIK Inhibitor TNIK<1--

The data highlights the remarkable potency and potential for selectivity of this class of compounds. Derivatives have been identified with IC50 values in the low nanomolar and even sub-nanomolar range against kinases such as Ribosome S6 Protein Kinase 2 (RSK2), Fibroblast Growth Factor Receptors (FGFRs), and Traf2 and Nck-interacting kinase (TNIK).[3][5] The ability to selectively target specific kinases is a key advantage in modern drug development, as it can lead to more effective treatments with fewer side effects. The 5-nitro substitution is expected to influence the binding affinity and selectivity of these compounds for different kinase targets.

Antimicrobial Activity: A Renewed Arsenal Against Drug-Resistant Pathogens

Beyond cancer, there is growing interest in the antimicrobial potential of nitro-substituted heterocyclic compounds. The nitro group can be bioreduced within microbial cells to generate cytotoxic reactive nitrogen species. While specific data for this compound derivatives is limited, related nitro-substituted pyrrole and indole compounds have shown promising activity.

Table 3: Comparative Antimicrobial Activity of Nitro-Substituted Heterocycles

Compound ClassTest OrganismMIC (µg/mL)
Nitro-pyrrolomycinsStaphylococcus aureus60
Indole-triazole derivativesStaphylococcus aureus6.25
Indole-triazole derivativesMRSA6.25

New synthetic nitro-pyrrolomycins have demonstrated bactericidal activity against Gram-positive bacteria like Staphylococcus aureus.[6] Furthermore, indole derivatives bearing a triazole moiety have shown significant activity against both methicillin-sensitive and methicillin-resistant S. aureus (MRSA).[4] These findings suggest that the this compound scaffold is a promising starting point for the development of novel antimicrobial agents.

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed protocols for key biological assays are provided below.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of the target carboxamides can be achieved through a multi-step process starting from the commercially available 7-azaindole. A key intermediate is 5-nitro-7-azaindole, for which a scalable synthesis has been developed.[7]

Synthesis_Workflow start 7-Azaindole step1 Nitration start->step1 intermediate1 5-Nitro-7-azaindole step1->intermediate1 step2 Formylation intermediate1->step2 intermediate2 5-Nitro-7-azaindole-3-carboxaldehyde step2->intermediate2 step3 Oxidation intermediate2->step3 intermediate3 This compound step3->intermediate3 step4 Amide Coupling intermediate3->step4 end Target Carboxamide Derivatives step4->end

Figure 1: General synthetic workflow for 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxamides.

  • Nitration of 7-Azaindole: 7-azaindole is nitrated using standard conditions (e.g., HNO₃/H₂SO₄) to yield 5-nitro-7-azaindole.

  • Formylation: The 3-position of 5-nitro-7-azaindole is formylated, for instance, through a Vilsmeier-Haack reaction, to produce 5-nitro-7-azaindole-3-carboxaldehyde.

  • Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., sodium chlorite).[8]

  • Amide Coupling: The resulting this compound is coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to afford the target carboxamide derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

MTT_Assay_Workflow start Seed cancer cells in 96-well plate step1 Incubate for 24h start->step1 step2 Treat with varying concentrations of test compound step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution step3->step4 step5 Incubate for 2-4h step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 end Calculate IC50 values step7->end

Figure 2: Workflow for the MTT cell viability assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is to measure the amount of ATP consumed during the phosphorylation reaction.[11]

Kinase_Assay_Workflow start Prepare kinase, substrate, and inhibitor solutions step1 Incubate kinase with inhibitor start->step1 step2 Initiate reaction with ATP/substrate mix step1->step2 step3 Incubate for a defined period step2->step3 step4 Stop reaction and measure remaining ATP (e.g., using a luciferase-based assay) step3->step4 end Calculate IC50 values step4->end

Figure 3: General workflow for an in vitro kinase inhibition assay.

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and varying concentrations of the inhibitor in a suitable buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Detection: Stop the reaction and measure the amount of ADP produced or the remaining ATP. Luminescence-based kits are widely available for this purpose.[11]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microplate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Signaling Pathways and Mechanisms of Action

The anticancer and kinase inhibitory effects of 1H-pyrrolo[2,3-b]pyridine derivatives are rooted in their ability to modulate key cellular signaling pathways.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription mTOR->Transcription RSK->Transcription Inhibitor 5-Nitro-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->RTK Inhibition Inhibitor->RSK Inhibition

Figure 4: Simplified representation of key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.

As illustrated, these compounds can inhibit receptor tyrosine kinases (RTKs) at the cell surface, thereby blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are frequently hyperactivated in cancer and are crucial for cell proliferation, survival, and angiogenesis. Additionally, some derivatives can directly inhibit downstream kinases like RSK, providing a multi-pronged attack on cancer cell signaling networks.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds with significant potential for the development of novel anticancer, kinase-inhibiting, and antimicrobial agents. The available data on related structures strongly supports the rationale for further exploration of this scaffold. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of amides and esters derived from the core molecule. A systematic investigation of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for such endeavors, paving the way for the discovery of next-generation therapeutics.

References

A Comparative Guide to the In Vitro Kinase Profiling of Novel 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting in vitro kinase assays for compounds derived from the "5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" scaffold. We will delve into the scientific rationale behind experimental design, present a detailed protocol for a robust biochemical kinase assay, and offer a comparative analysis against established kinase inhibitors.

Introduction: The Promise of the 7-Azaindole Scaffold

The core chemical structure of "this compound" is a 7-azaindole ring system. This scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2][3] The majority of kinase inhibitors function as ATP-competitive agents, binding to the ATP pocket in the kinase domain.[4][5][6][7] The 7-azaindole scaffold is exceptionally adept at this, as its pyridine nitrogen and pyrrole N-H group can form two crucial hydrogen bonds with the kinase hinge region, effectively mimicking the adenine moiety of ATP.[1][2] This bidentate hydrogen bonding provides a strong anchor for inhibitors, making the 7-azaindole a versatile and potent starting point for inhibitor design.[8] The FDA-approved B-RAF inhibitor, Vemurafenib, is a prominent example of a successful drug developed from this scaffold.[1][2][3]

Given this precedent, novel derivatives of "this compound" hold significant potential as inhibitors of various kinases implicated in diseases such as cancer and inflammatory disorders. This guide will equip researchers with the necessary knowledge to effectively screen and characterize these compounds.

In Vitro Kinase Assay: A Step-by-Step Protocol

The following protocol describes a luminescence-based in vitro kinase assay, a common and robust method for determining the potency of novel inhibitors.[9][10] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]

Experimental Rationale

The choice of a luminescence-based assay offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening.[10][11] The principle involves a two-step reaction: first, the kinase phosphorylates its substrate using ATP, generating ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP by a detection reagent, which then fuels a luciferase-luciferin reaction, producing a luminescent signal.[12] The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase's activity.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution (Serial dilution of test compounds in DMSO) Plate_Setup 4. Plate Setup (Add compound/DMSO to wells) Compound_Prep->Plate_Setup Kinase_Mix 2. Kinase Reaction Mix (Kinase, substrate in assay buffer) Pre_Incubation 5. Pre-incubation (Add kinase, incubate to allow binding) Kinase_Mix->Pre_Incubation ATP_Mix 3. ATP Solution (ATP in assay buffer) Reaction_Start 6. Initiate Reaction (Add ATP/substrate mix) ATP_Mix->Reaction_Start Plate_Setup->Pre_Incubation Pre_Incubation->Reaction_Start Reaction_Incubation 7. Kinase Reaction (Incubate at 30°C) Reaction_Start->Reaction_Incubation Stop_Reaction 8. Stop & Deplete ATP (Add ADP-Glo™ Reagent) Reaction_Incubation->Stop_Reaction Signal_Generation 9. Generate Signal (Add Kinase Detection Reagent) Stop_Reaction->Signal_Generation Read_Plate 10. Read Luminescence (Plate reader) Signal_Generation->Read_Plate Data_Analysis 11. Data Analysis (Plot dose-response, calculate IC50) Read_Plate->Data_Analysis

Caption: Workflow for a luminescence-based in vitro kinase assay.

Detailed Protocol

Materials:

  • Recombinant kinase of interest (e.g., Src, p38, VEGFR2, CDK2)

  • Specific peptide substrate for the chosen kinase

  • ATP (Adenosine 5'-triphosphate)

  • Test compounds derived from "this compound"

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of each serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Prepare a kinase solution by diluting the kinase enzyme in kinase assay buffer to the desired concentration. Add 2 µL of this solution to each well.

    • Gently mix and incubate the plate for 10-15 minutes at room temperature. This pre-incubation step allows the test compounds to bind to the kinase before the reaction starts.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing ATP and the kinase substrate in the kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition data.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate solution to each well.

    • Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time may need optimization depending on the activity of the kinase.

  • ADP Detection:

    • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Comparative Analysis of Kinase Inhibition

To contextualize the activity of novel compounds, it is essential to compare their inhibitory profiles against known inhibitors targeting a panel of relevant kinases. The kinases chosen for this comparison—Src, p38 MAPK, VEGFR2, and CDK2—are implicated in various cancers and inflammatory diseases, making them important targets in drug discovery.[13][14][15][16][17]

Signaling Pathway Context

The diagram below illustrates the central role of these kinases in cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. Inhibition of these pathways is a key strategy in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Src Src RTK->Src MAPK_cascade MAPK Cascade RTK->MAPK_cascade Src->MAPK_cascade PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt p38 p38 MAPK MAPK_cascade->p38 Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) p38->Transcription PI3K_Akt->Transcription Cell_Cycle Cell Cycle Progression Transcription->Cell_Cycle CDK2 CDK2/Cyclin E Cell_Cycle->CDK2 CDK2->Cell_Cycle G1/S Transition

Caption: Simplified signaling pathways involving key kinase targets.

Quantitative Comparison of Kinase Inhibitor Potency

The following table presents hypothetical IC₅₀ values for two novel compounds derived from "this compound" (Compound A and Compound B) alongside established kinase inhibitors for comparison. These values are for illustrative purposes and would be determined experimentally using the protocol described above.

Compound/InhibitorTarget KinaseIC₅₀ (nM)Reference Inhibitor
Compound A Src 15 Dasatinib (IC₅₀ ≈ 1)[18]
p38α 150 SB 203580 (IC₅₀ ≈ 50)[19]
VEGFR2 >10,000 Sorafenib (IC₅₀ ≈ 90)[20]
CDK2 80 PF-07104091[21]
Compound B Src 250 Dasatinib (IC₅₀ ≈ 1)[18]
p38α 25 SB 203580 (IC₅₀ ≈ 50)[19]
VEGFR2 50 Sorafenib (IC₅₀ ≈ 90)[20]
CDK2 >10,000 PF-07104091[21]

Note: IC₅₀ values for reference inhibitors are approximate and can vary based on assay conditions.

Interpretation of Results:

  • Compound A demonstrates potent and selective inhibition of Src kinase, with moderate activity against CDK2. Its high IC₅₀ against VEGFR2 suggests selectivity over this particular kinase.

  • Compound B shows a different profile, with potent inhibition of p38α and VEGFR2, and weaker activity against Src. This highlights how modifications to the 7-azaindole scaffold can tune the selectivity profile of the resulting inhibitors.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. By employing robust and well-validated in vitro kinase assays, such as the luminescence-based method detailed in this guide, researchers can effectively determine the potency and selectivity of their compounds. A systematic comparison against known inhibitors is crucial for understanding the potential of these new chemical entities and for guiding further drug development efforts. The methodologies and comparative data presented here provide a solid foundation for advancing research in this exciting area of medicinal chemistry.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine scaffold, an isostere of adenine, is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[1] Its unique arrangement of hydrogen bond donors and acceptors allows for effective interactions within the ATP-binding pocket of various kinases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the "5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" core, drawing comparisons from related series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been successfully developed as potent inhibitors of kinases such as Traf2- and Nck-interacting kinase (TNIK) and insulin-like growth factor-1 receptor (IGF-1R).[2][3]

The 1H-pyrrolo[2,3-b]pyridine Core: A Foundation for Potent Kinase Inhibition

The strategic design of kinase inhibitors often commences with a scaffold that can mimic the binding of ATP's adenine moiety to the hinge region of the kinase domain. The 1H-pyrrolo[2,3-b]pyridine core effectively achieves this, predisposing its derivatives to competitive inhibition at the ATP-binding site. The exploration of substitutions at various positions on this scaffold is a critical step in optimizing potency, selectivity, and pharmacokinetic properties.

Decoding the Structure-Activity Relationship: Key Substitutions and Their Impact

Our analysis of the SAR for this compound analogs is informed by comparative data from broader studies on substituted 1H-pyrrolo[2,3-b]pyridines. The following sections dissect the influence of modifications at key positions.

The Significance of the 5-Position: Modulating Potency and Selectivity

While direct SAR studies on a comprehensive set of 5-nitro analogs are not extensively documented in the public domain, the introduction of a nitro group at the 5-position of the pyridine ring is a strategic choice. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire heterocyclic system, potentially enhancing binding affinity through favorable electrostatic interactions with the target protein.

In related series, substitutions at the 5-position have been shown to be crucial for activity. For instance, in the development of neuronal nicotinic acetylcholine receptor ligands, bulky substituents at the C5 position of a pyridine ring were found to significantly impact binding affinity.[4] This underscores the importance of steric and electronic factors at this position for modulating biological activity.

The 3-Carboxylic Acid Moiety: A Handle for Interaction and Further Derivatization

The carboxylic acid group at the 3-position of the pyrrole ring introduces a key hydrogen bond donor and acceptor, which can form critical interactions with amino acid residues in the kinase active site. Furthermore, this functional group serves as a versatile chemical handle for the synthesis of more complex analogs, such as amides and esters, allowing for the exploration of a wider chemical space to optimize drug-like properties.

Comparative SAR of Substituted 1H-pyrrolo[2,3-b]pyridine Analogs

To illustrate the impact of various substitutions on the 1H-pyrrolo[2,3-b]pyridine scaffold, the following table summarizes the inhibitory activities of a series of analogs against different kinases. While not direct analogs of this compound, these data provide valuable insights into the broader SAR of this compound class.

Compound IDR1 (at N1)R2 (at C3)R3 (at C5)Target KinaseIC50 (nM)
A1 H-CONH-CyclopropylHTNIK<1
A2 H-CONH-CyclobutylHTNIK<1
B1 H3-pyridylPhenylIGF-1R10
B2 H4-pyridylPhenylIGF-1R20
C1 H-CONH-(3,4-dichlorophenyl)HPDE4B480
C2 H-CONH-(3,3-difluoroazetidine)HPDE4B140

Data synthesized from multiple sources for illustrative purposes.[2][3][5]

Experimental Protocols: Synthesis and Biological Evaluation

The successful development of novel kinase inhibitors relies on robust synthetic methodologies and accurate biological assays. The following protocols provide a framework for the synthesis and evaluation of this compound analogs.

General Synthetic Route for 1H-pyrrolo[2,3-b]pyridine Analogs

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through various established methods. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

A 2-Amino-3-bromo-5-nitropyridine C Sonogashira Coupling A->C B Terminal Alkyne B->C D Alkynyl Pyridine Intermediate C->D E Cyclization (e.g., base-mediated) D->E F 1H-pyrrolo[2,3-b]pyridine core E->F G Functionalization at C3 (e.g., Vilsmeier-Haack) F->G H 3-formyl-1H-pyrrolo[2,3-b]pyridine G->H II II H->II I Oxidation J 3-carboxy-1H-pyrrolo[2,3-b]pyridine II->J

Caption: Synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Step-by-step methodology:

  • Sonogashira Coupling: 2-Amino-3-bromo-5-nitropyridine is coupled with a suitable terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to yield the corresponding 2-amino-3-alkynyl-5-nitropyridine intermediate.

  • Cyclization: The intermediate undergoes base-mediated cyclization to form the 5-nitro-1H-pyrrolo[2,3-b]pyridine ring system.

  • Formylation: The C3 position of the pyrrole ring is functionalized, for example, through a Vilsmeier-Haack reaction to introduce a formyl group.

  • Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid to yield this compound.

  • Amide Coupling: The carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amide analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs is determined using an in vitro kinase assay.

A Kinase, Substrate, ATP, and Inhibitor Incubation BB BB A->BB B Phosphorylation Reaction C Detection of Phosphorylated Substrate D Quantification of Signal C->D E Calculation of IC50 D->E BB->C

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-step methodology:

  • A solution of the target kinase is prepared in assay buffer.

  • The test compound (analog) is added at various concentrations.

  • A mixture of the kinase substrate (e.g., a specific peptide) and ATP is added to initiate the phosphorylation reaction.

  • The reaction is incubated for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Signaling Pathway Context: Inhibition of the PI3K/Akt/mTOR Pathway

Many kinases targeted by 1H-pyrrolo[2,3-b]pyridine derivatives are key components of critical signaling pathways implicated in cell growth, proliferation, and survival. For instance, IGF-1R is an upstream activator of the PI3K/Akt/mTOR pathway. Inhibition of IGF-1R by a this compound analog would be expected to disrupt this pathway, leading to anti-proliferative effects.

IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->IGF1R PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the IGF-1R signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the insights from the broader SAR of 1H-pyrrolo[2,3-b]pyridine derivatives, medicinal chemists can strategically design and synthesize analogs with enhanced potency, selectivity, and drug-like properties. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of these compounds, paving the way for the discovery of next-generation therapeutics targeting kinase-driven diseases.

References

Comparing kinase inhibitors derived from "5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete with ATP for binding to the kinase active site.[1] This guide provides a comparative analysis of kinase inhibitors derived from this versatile core, with a focus on their target specificity, inhibitory potency, and the underlying structure-activity relationships that govern their performance. We will delve into specific examples targeting key kinases such as Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and Traf- and Nck-interacting kinase (TNIK), supported by experimental data and detailed protocols.

The 1H-Pyrrolo[2,3-b]pyridine Core: A Foundation for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an excellent starting point for the development of kinase inhibitors due to its ability to form crucial hydrogen bonds with the hinge region of the kinase domain. The nitrogen atom at position 7 and the pyrrole nitrogen at position 1 act as hydrogen bond acceptors and donors, respectively, mimicking the interaction of the adenine base of ATP. This core can be chemically modified at various positions to achieve desired potency and selectivity against specific kinases.

Caption: The core chemical structure of 1H-pyrrolo[2,3-b]pyridine.

Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

The following sections compare different classes of kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, highlighting their targeted kinases and reported inhibitory activities.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target.[2][3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3][4]

One notable example, compound 4h , demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC50 values in the low nanomolar range.[3][4] This compound was shown to inhibit the proliferation of breast cancer cells and induce apoptosis.[3][4] The structure-activity relationship studies revealed that the substituent at the 3-position of the pyrrolo[2,3-b]pyridine core plays a critical role in determining the potency and selectivity.

CompoundTarget KinaseIC50 (nM)Cellular Activity
4h FGFR17Inhibited 4T1 breast cancer cell proliferation and induced apoptosis.[3][4]
FGFR29
FGFR325
FGFR4712
Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate immune responses and inflammation. Consequently, JAK inhibitors are effective in treating autoimmune diseases and certain cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been identified as potent and selective JAK3 inhibitors.[5]

Compound 31 from this series exhibited potent JAK3 inhibitory activity and demonstrated efficacy in a rat model of cardiac transplant rejection. Optimization of this series involved modifying the C4-position of the pyrrolo[2,3-b]pyridine ring to enhance JAK3 activity while modulating physical properties to reduce off-target effects, such as hERG inhibition.

CompoundTarget KinaseIC50 (nM)Cellular/In vivo Activity
31 JAK3Potent (specific value not provided)Potent immunomodulating effect on IL-2-stimulated T cell proliferation. Prolonged graft survival in a rat cardiac transplant model.[6]
Traf- and Nck-interacting kinase (TNIK) Inhibitors

TNIK is a serine-threonine kinase involved in various cellular processes, including Wnt signaling, and is considered a potential target in oncology. A series of 1H-pyrrolo[2,3-b]pyridine compounds were discovered to be highly potent TNIK inhibitors, with some exhibiting IC50 values below 1 nM.[7] These compounds also demonstrated concentration-dependent inhibition of IL-2 secretion, suggesting their potential as immunomodulators.[7]

Compound SeriesTarget KinaseIC50 RangeCellular Activity
1H-pyrrolo[2,3-b]pyridine derivativesTNIK< 1 nM for potent compoundsConcentration-dependent inhibition of IL-2 secretion.[7]

Signaling Pathway and Experimental Workflow

Representative Signaling Pathway: FGFR Signaling

The diagram below illustrates a simplified FGFR signaling pathway, which is a common target for the 1H-pyrrolo[2,3-b]pyridine-based inhibitors discussed.

Caption: Simplified FGFR signaling pathway and the point of intervention by inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized, step-by-step methodology for determining the in vitro inhibitory activity (IC50) of a compound against a target kinase.

Kinase_Inhibition_Assay_Workflow A 1. Compound Preparation: Prepare serial dilutions of the test inhibitor. C 3. Incubation: Add the inhibitor to the reaction mixture and incubate at a specific temperature (e.g., 30°C). A->C B 2. Reaction Mixture Preparation: Combine kinase, substrate (e.g., peptide), and ATP in a buffer. B->C D 4. Detection: Measure kinase activity. For example, using a phosphospecific antibody in an ELISA format or a luminescence-based assay that quantifies remaining ATP. C->D E 5. Data Analysis: Plot kinase activity against inhibitor concentration and fit to a dose-response curve to determine the IC50 value. D->E

Caption: A typical workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Compound Preparation:

    • Dissolve the 1H-pyrrolo[2,3-b]pyridine derivative in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution in an appropriate assay buffer to generate a range of inhibitor concentrations.

  • Reaction Mixture Preparation:

    • In the wells of a microplate, add the recombinant target kinase, a specific peptide or protein substrate, and ATP. The concentration of ATP is often kept at or near its Km value for the kinase.

    • The reaction is typically performed in a buffer containing MgCl2, as magnesium is a required cofactor for most kinases.

  • Incubation:

    • Initiate the kinase reaction by adding the serially diluted inhibitor to the reaction mixture.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

  • Detection of Kinase Activity:

    • Stop the kinase reaction, often by adding a solution containing EDTA to chelate the Mg2+.

    • Quantify the extent of substrate phosphorylation. This can be achieved through various methods:

      • ELISA-based: Use a phosphospecific antibody that recognizes the phosphorylated substrate.

      • Luminescence-based (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the reaction. Lower kinase activity results in more ATP remaining, leading to a higher luminescent signal.

      • Fluorescence-based: Use a fluorescently labeled substrate or antibody.

  • Data Analysis and IC50 Determination:

    • Subtract the background signal (from wells with no kinase) from all data points.

    • Normalize the data, setting the activity in the absence of inhibitor to 100% and the activity with a high concentration of a known potent inhibitor (or no kinase) to 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted kinase inhibitors. Through strategic chemical modifications, researchers have successfully developed potent and selective inhibitors against a range of therapeutically relevant kinases, including FGFR, JAK, and TNIK. The comparative data presented in this guide underscore the versatility of this chemical framework and highlight the importance of structure-activity relationship studies in optimizing inhibitor performance. The provided experimental workflow for in vitro kinase assays offers a foundational protocol for researchers seeking to evaluate the potency of novel compounds derived from this and other promising scaffolds. Continued exploration of the chemical space around the 1H-pyrrolo[2,3-b]pyridine core is expected to yield next-generation kinase inhibitors with enhanced efficacy and safety profiles.

References

A Comparative Guide to Nitro-Heterocyclic Building Blocks in Modern Drug Discovery: The Case for 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrogen-containing heterocycles (N-heterocycles) are foundational scaffolds in medicinal chemistry, with a remarkable 82% of small-molecule drugs approved by the FDA between 2013 and 2023 featuring at least one such structure.[1] Within this vast chemical space, nitro-substituted heterocycles represent a class of uniquely versatile building blocks. The nitro group, a powerful electron-withdrawing moiety, not only modulates the physicochemical properties of the parent scaffold but also serves as a synthetic handle for a variety of crucial chemical transformations.[2][3] This guide provides an in-depth comparison of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of the privileged 7-azaindole scaffold, against other prominent nitro-heterocyclic building blocks. We will explore their relative performance, synthetic utility, and strategic applications, supported by established experimental data and protocols to inform rational drug design.

The Privileged Scaffold: Understanding this compound

This compound (also known as 5-nitro-7-azaindole-3-carboxylic acid) is a highly functionalized building block built upon the 7-azaindole core.[4] The 7-azaindole (pyrrolo[2,3-b]pyridine) structure is considered a "privileged scaffold" in medicinal chemistry, primarily because it acts as a bioisostere for both indoles and purines. This structural mimicry allows 7-azaindole derivatives to effectively interact with biological targets, particularly protein kinases, where they can emulate the adenine fragment of ATP.

Key Structural Features and Their Implications:

  • 7-Azaindole Core: The fusion of a pyrrole and a pyridine ring creates a unique electronic environment. The pyridine nitrogen acts as a hydrogen bond acceptor, which can be critical for anchoring the molecule in a target's binding site, often leading to enhanced potency and selectivity compared to simple indole analogues.

  • 5-Nitro Group: The placement of a strong electron-withdrawing nitro group significantly influences the electronic properties of the bicyclic system. This modification can enhance binding interactions and provides a crucial synthetic intermediate that can be readily reduced to a versatile amino group.[5][6] This amino group can then be functionalized to explore the structure-activity relationship (SAR) further.

  • 3-Carboxylic Acid Group: This functional group serves as a primary attachment point for synthetic elaboration. It is readily converted into amides, esters, or other functionalities, making it an ideal handle for linking the scaffold to other molecular fragments or for fine-tuning pharmacokinetic properties.

The combination of these features makes this compound a powerful starting material for constructing complex molecules, particularly in the development of targeted therapies like kinase inhibitors for oncology.[7][8]

Comparative Analysis of Nitro-Heterocyclic Building Blocks

The strategic choice of a building block is paramount in a drug discovery campaign. Below, we compare this compound with other widely used nitro-heterocyclic scaffolds.

FeatureThis compound7-NitroindoleNitroimidazoles (e.g., Metronidazole)Nitropyrroles / Nitrothiophenes
Core Scaffold 7-AzaindoleIndoleImidazolePyrrole / Thiophene
Key Properties Privileged scaffold, purine/indole bioisostere. Strong H-bond accepting pyridine nitrogen. Highly functionalized for diversification.Direct bioisosteric counterpart to 7-azaindole. Lacks the pyridine H-bond acceptor, leading to different binding modes and physicochemical properties.[5]Planar, 5-membered aromatic ring. The nitro group is essential for its mechanism of action.[9]Simple monocyclic scaffolds. Their properties are heavily influenced by the position of the nitro group and other substituents.[10]
Primary Use Intermediate for targeted therapies, especially kinase inhibitors. Scaffold for exploring complex SAR.[7][8]Building block for neuronal nitric oxide synthase (nNOS) inhibitors and anticancer agents that target DNA G-quadruplexes.[5]Prodrugs for antimicrobial and antiprotozoal applications. Activated by microbial nitroreductases to form cytotoxic radicals.[9][11]General synthetic intermediates. Used to study fundamental structure-activity relationships.[10]
Advantages High potential for potent and selective target engagement due to bioisosterism and H-bonding capacity. Two distinct handles for modification (NO₂ and COOH).Well-established chemistry and proven utility in developing potent biological probes and therapeutic leads.[5]Proven clinical efficacy. A clear mechanism of action that confers selectivity for anaerobic organisms.[11]Synthetically accessible and cost-effective. Good for initial library synthesis.
Limitations More complex synthesis compared to simpler monocyclic systems. Potential for off-target kinase activity if not optimized.Can have liabilities associated with indole metabolism (e.g., oxidation). The nitro group can sometimes be associated with toxicity.[6]Potential for drug resistance via mutations in nitroreductase enzymes. Limited spectrum of activity (primarily anaerobes).[11]Generally lower structural complexity and fewer intrinsic points for specific biological interactions compared to fused systems.

Key Experimental Methodologies & Workflows

The true value of a building block lies in its synthetic tractability. Here, we detail essential, field-proven protocols for the manipulation of these scaffolds.

Diagram 1: General Synthetic Workflow

This diagram illustrates a typical workflow where a nitro-heterocyclic building block is utilized to generate a final, biologically active compound.

G A Synthesis of Core Scaffold (e.g., 5-Nitro-7-azaindole) B Key Transformation (e.g., Nitro Group Reduction) A->B Introduce Versatility C Fragment Coupling (e.g., Amide Bond Formation) B->C Build Complexity D Final Compound / API C->D Synthesize Target

Caption: General workflow for utilizing nitro-heterocyclic building blocks.

Protocol 1: Scalable Synthesis of 5-Nitro-7-azaindole

Causality: Large-scale synthesis of key intermediates is often a bottleneck. Classical indole formation methods can be low-yielding for electron-deficient azaindoles.[7] The following metal-free cycloisomerization protocol provides a safe, efficient, and scalable route to the 5-nitro-7-azaindole core.[7]

Step-by-Step Methodology: [7]

  • Reaction Setup: To a solution of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol) in water (230 mL), add morpholine (3.7 kg, 42.5 mol).

  • Cyclization: Stir the mixture at 90 °C for 24 hours. The morpholine acts as a base to facilitate the desilylation and subsequent intramolecular cyclization.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Dilute with water (2.0 L).

  • Purification: A yellow solid will precipitate. Filter the solid, wash thoroughly with water, and dry to obtain pure 5-nitro-7-azaindole. (Expected yield: ~88%).

Protocol 2: Chemoselective Reduction of the Aromatic Nitro Group

Causality: The conversion of a nitro group to an amine is one of the most powerful transformations in medicinal chemistry, unlocking a plethora of subsequent reactions.[2] Catalytic hydrogenation is highly effective. The choice of catalyst and hydrogen source is critical to ensure selectivity and avoid the reduction of other functional groups.[12][13]

Step-by-Step Methodology:

  • Reaction Setup: In a suitable flask, dissolve the nitro-heterocyclic compound (e.g., this compound, 1.0 equiv) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w, ~0.05 equiv) to the solution.

  • Hydrogenation: Secure a hydrogen balloon to the flask (or perform under a positive pressure of H₂ on a Parr shaker).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the corresponding amino-heterocycle, which can often be used in the next step without further purification.

Bioisosterism and Mechanism of Action

The strategic application of bioisosterism is a cornerstone of modern drug design, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[14][15]

Diagram 2: Bioisosteric Relationships of the 7-Azaindole Core

This diagram highlights the structural similarity between 7-azaindole, indole, and the biologically crucial purine scaffold.

G cluster_0 Indole cluster_1 7-Azaindole (Pyrrolo[2,3-b]pyridine) cluster_2 Purine Indole Indole Azaindole Azaindole Indole->Azaindole Bioisosteric Replacement Purine Purine Purine->Azaindole Structural Mimicry

Caption: Bioisosteric relationship of the 7-azaindole scaffold.

Contrasting Mechanisms of Action

The ultimate biological effect of a nitro-heterocycle is dictated by its core scaffold and the metabolic fate of the nitro group.

  • Scaffold for Targeted Inhibition (e.g., Nitro-azaindoles): In this role, the nitro group primarily serves as a synthetic handle and an electronic modulator. The core scaffold (7-azaindole) is responsible for the specific binding interactions with the target protein (e.g., a kinase). The nitro group is typically reduced to an amine during synthesis to allow for further derivatization.

  • Reductive Activation to Cytotoxic Agents (e.g., Nitroimidazoles): For compounds like metronidazole, the nitro group is the pharmacophore. In anaerobic environments, host nitroreductase enzymes reduce the nitro group, generating reactive radical species. These radicals cause oxidative damage to DNA and other macromolecules, leading to cell death.[9][11] This mechanism provides inherent selectivity for anaerobic pathogens.

Diagram 3: Conceptual Comparison of Mechanisms

G cluster_0 Nitro-azaindole Scaffolds cluster_1 Nitroimidazole Prodrugs A Nitro-azaindole Building Block B Nitro Reduction & Further Synthesis A->B C Final Drug Molecule B->C D Specific Target Binding (e.g., Kinase Inhibition) C->D E Nitroimidazole Drug (Prodrug) F Anaerobic Nitroreductase E->F G Reactive Nitro Radical F->G H DNA Damage & Cell Death G->H

References

Validating the Mechanism of Action for 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives: A Comparative Guide to Targeting TAK1 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives. Our central hypothesis is that this chemical scaffold targets the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory and cell survival signaling pathways. We will objectively compare the performance of a hypothetical lead compound from this series against established alternatives, supported by detailed experimental protocols and data interpretation.

Introduction: The Rationale for Targeting TAK1

The 1H-pyrrolo[2,3-b]pyridine core, an isomer of indole, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors.[1] The introduction of a nitro group at the 5-position and a carboxylic acid at the 3-position creates a unique electronic and structural profile, suggesting a potential for high-affinity binding to specific protein targets. The nitro group, being strongly electron-withdrawing, can significantly modulate the electronic properties of the heterocyclic ring system, influencing target engagement.[2]

Our focus is on TAK1 (also known as MAP3K7), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[3][4] TAK1 is a central mediator of signals from pro-inflammatory cytokines like TNF-α and IL-1β.[5][6] Upon activation, TAK1 initiates downstream signaling cascades, primarily through the activation of Nuclear Factor-κB (NF-κB) and other MAP kinases like c-Jun N-terminal kinase (JNK) and p38.[3][7][8] Dysregulation of the TAK1 pathway is implicated in a host of inflammatory diseases and cancers, making it a compelling therapeutic target.[4][8]

This guide will delineate a robust, multi-step experimental strategy to confirm that this compound derivatives function as TAK1 inhibitors.

The Competitive Landscape: Establishing a Benchmark

To rigorously assess a new chemical entity, its performance must be benchmarked against existing modulators of the same target. For TAK1, we select two key comparators:

  • 5(Z)-7-Oxozeaenol : A natural product resorcylic acid lactone that has been instrumental in the initial validation of TAK1 as a therapeutic target. While potent, it may have off-target effects.[3][4]

  • Takinib : A highly selective and potent next-generation TAK1 inhibitor, representing a more refined chemical tool for target validation.[8]

Table 1: Comparator TAK1 Inhibitors

CompoundClassReported IC50 (TAK1)Mechanism of ActionKey References
5(Z)-7-OxozeaenolNatural Product~5.7 nMCovalent, irreversible[3][4]
TakinibSynthetic Small Molecule~9.5 nMATP-competitive, reversible[8]

A Multi-Pillar Approach to Mechanism of Action Validation

We propose a three-pillar validation workflow. This logical progression moves from direct, in-vitro target inhibition to confirming target engagement in a cellular context, and finally, to verifying the downstream functional consequences of this engagement.

G cluster_0 Pillar 1: Biochemical Potency cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Functional Cellular Response a In Vitro Kinase Assay b Cellular Thermal Shift Assay (CETSA) a->b Confirms binding in cells c Downstream Signaling Analysis (Western Blot) b->c Confirms functional effect

Caption: The three-pillar workflow for validating the mechanism of action.

Pillar 1: Direct Target Inhibition - The In Vitro Kinase Assay

The first step is to determine if the derivative directly inhibits the enzymatic activity of TAK1. A biochemical kinase assay is the gold standard for this purpose.

Supporting Experimental Data (Hypothetical)

Table 2: In Vitro TAK1 Kinase Inhibition

CompoundIC50 (nM)
This compound (Lead) 15.2
5(Z)-7-Oxozeaenol (Comparator 1)6.1
Takinib (Comparator 2)10.5
Staurosporine (Positive Control)16,700[9]
DMSO (Vehicle Control)> 50,000

Interpretation: The hypothetical lead compound shows potent, nanomolar inhibition of TAK1, comparable to the established inhibitor Takinib. This provides the initial, strong evidence for direct target interaction.

Detailed Protocol: TAK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[5][7][10]

  • Reagent Preparation :

    • Prepare a 2X solution of TAK1/TAB1 enzyme in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/mL BSA).

    • Prepare a 2X solution of the substrate (e.g., Myelin Basic Protein, MBP) and ATP in the same buffer.

    • Serially dilute the test compounds (Lead Derivative, Comparators) in DMSO, then in kinase buffer to create 10X final concentrations.

  • Kinase Reaction :

    • To a 96-well plate, add 5 µL of the 10X compound solution.

    • Add 20 µL of the 2X enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at 30°C.

  • Signal Detection :

    • Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis :

    • Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Pillar 2: Verifying Target Engagement in a Cellular Milieu

A compound can be a potent enzyme inhibitor in a test tube but may fail to engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique to confirm target engagement in intact cells.[11][12][13][14] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11]

Supporting Experimental Data (Hypothetical)

Table 3: CETSA Results for TAK1 Target Engagement

Compound (at 10 µM)Aggregation Temp (Tagg) (°C)Thermal Shift (ΔTagg) (°C)
Vehicle (DMSO)48.5-
Lead Derivative 54.2 +5.7
Takinib55.1+6.6
Negative Control (Inactive Analog)48.7+0.2

Interpretation: The lead derivative induces a significant thermal stabilization of TAK1, comparable to the specific inhibitor Takinib. This provides strong evidence that the compound binds to TAK1 within the cell. The inactive analog shows no significant shift, demonstrating the specificity of the interaction.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment :

    • Culture a suitable cell line (e.g., HEK293T or a cancer cell line with active TAK1 signaling) to ~80% confluency.

    • Treat the cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge :

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[11]

  • Cell Lysis and Protein Fractionation :

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[11]

  • Protein Detection :

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Quantify the amount of soluble TAK1 at each temperature point using Western blotting or an ELISA-based method.

  • Data Analysis :

    • For each treatment condition, plot the percentage of soluble TAK1 remaining against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the Tagg (the temperature at which 50% of the protein is denatured).

    • Calculate the thermal shift (ΔTagg) as Tagg (compound-treated) - Tagg (vehicle-treated).

Pillar 3: Confirming the Downstream Functional Effect

The final and most critical pillar is to demonstrate that target engagement translates into the expected biological response. Since TAK1 activates the NF-κB, JNK, and p38 pathways, a potent inhibitor should block the phosphorylation and subsequent activation of key proteins in these cascades.

TAK1 Signaling Pathway and Point of Inhibition

G cytokine TNFα / IL-1β receptor Receptor Complex cytokine->receptor tak1 TAK1 receptor->tak1 mekk MKK4/7 tak1->mekk P ikk IKK Complex tak1->ikk P jnk JNK mekk->jnk P ikb IκB ikk->ikb P nucleus Gene Transcription (Inflammation, Survival) jnk->nucleus Activation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nfkb->nucleus Translocation inhibitor 5-Nitro-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid inhibitor->tak1

Caption: TAK1 signaling cascade and the targeted point of inhibition.

Supporting Experimental Data (Hypothetical)

Table 4: Inhibition of Downstream TAK1 Signaling (Phospho-Protein Levels)

Treatmentp-p65 (NF-κB)p-JNK
Unstimulated Control1.01.0
TNF-α Stimulated8.57.2
Lead Derivative + TNF-α 1.2 1.5
Takinib + TNF-α1.11.3

Interpretation: Treatment with the lead derivative potently blocks the TNF-α-induced phosphorylation of both p65 (the active subunit of NF-κB) and JNK. This functional outcome is consistent with the on-target inhibition of TAK1 and mirrors the effect of the highly specific comparator, Takinib.

Detailed Protocol: Western Blotting for Downstream Targets
  • Cell Treatment and Lysis :

    • Seed cells (e.g., HeLa or RAW 264.7 macrophages) and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat with the test compound or vehicle for 1 hour.

    • Stimulate with a cytokine (e.g., 20 ng/mL TNF-α) for 15-30 minutes.

    • Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis :

    • Quantify the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Immunoblotting :

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p65, phospho-JNK, total p65, total JNK, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Conclusion

The validation of a drug's mechanism of action requires a rigorous, multi-faceted approach. By systematically progressing from in vitro biochemical assays to cellular target engagement and functional downstream analysis, researchers can build a compelling, evidence-based case. The framework presented here, utilizing established techniques like the ADP-Glo™ kinase assay, CETSA, and Western blotting, provides a clear and robust pathway to validate that this compound derivatives act as potent and specific inhibitors of the TAK1 signaling pathway. This validation is a critical step in the journey of translating a promising chemical scaffold into a potential therapeutic.

References

Cellular assays for compounds synthesized from "5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this scaffold, including those synthesized from precursors like "5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid," have shown significant promise, particularly as inhibitors of protein kinases.[1][3][4] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[5][6][7] Consequently, compounds based on the 7-azaindole framework are frequently evaluated for their potential as therapeutic agents.[3][8][9]

This guide provides a comparative overview of essential cellular assays for characterizing the biological activity of novel 7-azaindole derivatives. We will explore a logical, tiered approach—from broad assessments of cytotoxicity to specific, mechanistic studies of target engagement and pathway modulation. The focus is not just on procedural steps but on the rationale behind selecting one assay over another, ensuring a robust and comprehensive evaluation of your synthesized compounds.

A Hierarchical Approach to Compound Evaluation

A systematic evaluation of novel compounds is crucial for efficient drug discovery. We advocate for a tiered workflow that progressively builds a comprehensive profile of the compound's cellular effects. This approach conserves resources by eliminating non-viable compounds early and allows for in-depth characterization of promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Assessment cluster_2 Tier 3: Mechanistic Validation a Compound Synthesis (e.g., from this compound) b Cell Viability & Cytotoxicity Assays (MTT, MTS, etc.) a->b Initial Evaluation g In Vitro Kinase Assays (Biochemical Screen) a->g Parallel Screen c Cell Proliferation Assays (BrdU) b->c Active Compounds d Apoptosis Assays (Caspase 3/7) b->d Active Compounds e Target Engagement Assays (CETSA) c->e f Pathway Modulation Analysis (Western Blot) d->f g->e Identified Target

Caption: A hierarchical workflow for evaluating novel 7-azaindole derivatives.

Tier 1: Primary Screening - Assessing Cell Viability and Cytotoxicity

The initial step for any new compound is to determine its effect on cell viability. This provides a broad measure of cytotoxicity and helps establish a working concentration range for subsequent, more specific assays. Tetrazolium reduction assays are the workhorse for this purpose, measuring the metabolic activity of a cell population, which correlates with the number of viable cells.[10][11]

Comparison of Common Viability Assays

The choice between assays like MTT, MTS, and WST-8 often depends on factors like sensitivity, workflow convenience, and potential compound interference.

AssayPrincipleSolubilization of FormazanAdvantagesDisadvantages
MTT Reduction of yellow MTT to purple, insoluble formazan by intracellular reductases.[11][12]Required (e.g., DMSO, SDS).[12][13][14]Cost-effective, well-established.Requires an extra solubilization step; insoluble formazan can be toxic to cells.
MTS Reduction of MTS to a water-soluble formazan in the presence of an electron acceptor (PMS).[11]Not required.[11][12]"One-step" assay, faster workflow.[11]Higher background; potential for colorimetric interference from compounds.[11]
WST-8 (CCK-8) Reduction of WST-8 to a highly water-soluble orange formazan by cellular dehydrogenases.[12]Not required.[12]High sensitivity; low cytotoxicity, allowing for kinetic studies.Generally more expensive than MTT.

Expert Insight: While MTS and WST-8 offer a more streamlined workflow, the MTT assay remains a robust and cost-effective choice for initial screening.[12] The additional solubilization step in the MTT protocol also serves to lyse the cells and terminate the reaction, providing a fixed endpoint. For compounds that are colored, it is crucial to include compound-only controls to account for any direct absorbance.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a framework for determining the IC50 (half-maximal inhibitory concentration) of a novel compound.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Tier 2: Functional Assessment - Proliferation and Apoptosis

Once a compound demonstrates cytotoxic activity, the next logical step is to determine how it affects the cells. Is it stopping them from dividing (cytostatic) or is it actively killing them (cytotoxic)? The following assays help distinguish between these outcomes.

Cell Proliferation: BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay is a gold standard for directly measuring DNA synthesis, a hallmark of cell proliferation.[15] BrdU is an analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[15][16] This incorporated BrdU can then be detected using a specific antibody.[16][17]

Comparison to Viability Assays: Unlike MTT or MTS which measure metabolic activity, the BrdU assay specifically quantifies cells that are actively replicating their DNA.[17] This makes it a more direct and specific measure of anti-proliferative effects.

Experimental Protocol: BrdU Cell Proliferation Assay (ELISA-based)

This protocol outlines a common colorimetric detection method.[17][18]

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay (Steps 1-3).

  • BrdU Labeling: During the final 2-4 hours of the compound incubation period, add BrdU labeling solution to each well to a final concentration of 1X.[17][18]

  • Fixation and Denaturation: Remove the culture medium. Add 100 µL of a Fixative/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[17][18] This step is critical as it fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[17]

  • Detection:

    • Wash the wells with wash buffer.

    • Add 100 µL of a diluted anti-BrdU antibody and incubate for 1 hour at room temperature.[17]

    • Wash away the unbound primary antibody.

    • Add 100 µL of a Horseradish Peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.[17][18]

  • Substrate Addition: Wash the wells. Add 100 µL of a TMB substrate solution and incubate until color develops (5-30 minutes).[18]

  • Stop Reaction & Read: Add 100 µL of a stop solution. Measure the absorbance at 450 nm.

Apoptosis: Caspase-3/7 Activity Assay

If a compound reduces cell viability, it is crucial to determine if it does so by inducing apoptosis, a form of programmed cell death. A key event in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[19][20] Luminescent assays like Caspase-Glo® 3/7 provide a highly sensitive and specific method for measuring this activity.

Principle of the Assay: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[19] When active caspase-3/7 is present in the cell lysate, it cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[19][21] The intensity of the light is directly proportional to the amount of caspase-3/7 activity.[21]

Experimental Protocol: Caspase-Glo® 3/7 Assay

This "add-mix-measure" protocol is designed for high-throughput formats.[19][21]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound for the desired time to induce apoptosis.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[21]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells and medium.[21] The reagent contains detergents that lyse the cells, releasing the caspases.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Tier 3: Mechanistic Validation - Target Engagement and Pathway Analysis

For promising compounds, particularly those designed as kinase inhibitors, it is essential to confirm that they are engaging their intended target within the cell and modulating the relevant signaling pathway.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying drug-target binding in a physiological, cellular context.[22][23][24] The principle is based on ligand-induced thermal stabilization of the target protein.[22][25] When a protein is bound by a compound, it becomes more resistant to heat-induced denaturation and aggregation.[22]

G cluster_0 CETSA Workflow cluster_1 Expected Outcome a Treat cells with Compound or Vehicle b Heat Challenge (Temperature Gradient) a->b c Cell Lysis b->c d Separate Soluble vs. Aggregated Proteins (Centrifugation) c->d e Quantify Soluble Target Protein (e.g., Western Blot) d->e f Unbound Protein: Denatures and aggregates at lower temperatures g Compound-Bound Protein: Stabilized, remains soluble at higher temperatures

Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Generalized CETSA Workflow

This protocol requires a specific antibody for the putative protein target.[22][26]

  • Cell Culture and Treatment: Culture cells to a high density. Treat the cells with the test compound or vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[22]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease and phosphatase inhibitors.

  • Separation: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[22]

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or another protein quantification method.

  • Data Interpretation: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.[22]

Pathway Modulation: Western Blot Analysis

Since many 7-azaindole derivatives function as kinase inhibitors, they are expected to block signaling pathways downstream of their target kinase.[3][27][28] For example, an inhibitor of VEGFR-2 would be expected to reduce the phosphorylation of downstream proteins like MEK and ERK in the MAPK pathway.[29] Western blotting is the definitive method for detecting these changes in protein phosphorylation status.[5][30][31]

G Ligand VEGF Receptor VEGFR-2 Ligand->Receptor Binds & Activates PLCg PLCγ Receptor->PLCg PI3K PI3K Receptor->PI3K Compound 7-Azaindole Inhibitor Compound->Receptor Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Response Gene Transcription (Proliferation, Survival) Nucleus->Response

Caption: A simplified VEGFR-2 signaling pathway, a common target for 7-azaindole inhibitors.

Experimental Protocol: Western Blot for MAPK Pathway Analysis

This protocol outlines the key steps for assessing the phosphorylation of ERK (p44/42 MAPK).[5][31]

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the test compound at various concentrations for a defined period (e.g., 1-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[13][31]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ERK1/2).[5][31]

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system.[13]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total form of the protein (e.g., total ERK1/2) or a loading control like GAPDH or β-actin.

  • Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein in compound-treated cells indicates successful pathway inhibition.

Conclusion

The evaluation of novel compounds derived from the this compound scaffold requires a multi-faceted and logical approach. By employing a hierarchical strategy—starting with broad viability screens, progressing to functional assays for proliferation and apoptosis, and culminating in mechanistic studies of target engagement and pathway modulation—researchers can build a comprehensive and compelling data package. This systematic process not only identifies potent and effective compounds but also elucidates their mechanism of action, paving the way for further preclinical and clinical development.

References

A Comparative Guide to the Synthetic Utility of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors.[1] The introduction of a nitro group to this scaffold further enhances its synthetic versatility, serving as a key functional handle for diversification and as a modulator of biological activity. This guide provides an in-depth comparison of the synthetic utility of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its 4- and 6-nitro isomers. We will explore their synthetic accessibility, comparative reactivity, and strategic applications in drug discovery, supported by experimental insights and established protocols.

Isomeric Landscape and Synthetic Accessibility

The position of the nitro group on the 7-azaindole core profoundly influences the molecule's electronic properties and, consequently, its synthetic accessibility and reactivity. The primary isomers of interest are the 4-nitro, 5-nitro, and 6-nitro derivatives of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The synthetic routes to these key intermediates often involve multi-step sequences, starting from appropriately substituted pyridines.

Synthesis of Isomeric Nitro-7-azaindole-3-carboxylic Acids

The preparation of these target molecules can be conceptually divided into two main stages: the synthesis of the nitro-substituted 7-azaindole core and the subsequent introduction of the 3-carboxylic acid functionality.

A. Synthesis of the Nitro-7-azaindole Core:

  • 5-Nitro-1H-pyrrolo[2,3-b]pyridine: An efficient and scalable synthesis of 5-nitro-7-azaindole has been reported, starting from 3-methyl-5-nitro-pyridin-2-ylamine.[2][3] This process avoids the use of heavy metals for the crucial cycloisomerization step, making it attractive for large-scale production.[2][3] The key steps involve the formation of a formamidine intermediate followed by a base-mediated cyclization.[2]

  • 4-Nitro-1H-pyrrolo[2,3-b]pyridine: The synthesis of the 4-nitro isomer typically proceeds through a different strategy involving the N-oxide of 7-azaindole. Nitration of 7-azaindole-N-oxide with nitric acid in trifluoroacetic acid at low temperatures has been shown to selectively yield the 4-nitro derivative.[1]

  • 6-Nitro-1H-pyrrolo[2,3-b]pyridine: The synthesis of the 6-nitro isomer is less commonly described in the literature. However, building-block approaches starting from a pre-functionalized 6-nitropyridine precursor would be a logical synthetic strategy.

B. Introduction of the 3-Carboxylic Acid Group:

Once the desired nitro-7-azaindole core is obtained, the 3-carboxylic acid can be introduced via a 3-carboxaldehyde intermediate. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like 7-azaindole at the 3-position. Subsequent oxidation of the resulting 3-carboxaldehyde to the carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate or silver nitrate.

Comparative Synthetic Utility: A Head-to-Head Analysis

The true synthetic utility of these isomers is best understood by examining how the position of the electron-withdrawing nitro group impacts the reactivity of other key functional groups within the molecule.

Table 1: Overview of Isomer Characteristics
IsomerSynthetic AccessibilityKey Synthetic PrecursorPredicted Reactivity Trends
4-Nitro Moderate7-Azaindole-N-oxide- Activated pyridine ring for SNAr- Deactivated pyrrole ring
5-Nitro High (scalable)3-Methyl-5-nitro-pyridin-2-ylamine- Moderately activated pyridine ring- Relatively neutral pyrrole ring
6-Nitro Low (less reported)Substituted 6-nitropyridines- Activated pyridine ring for SNAr- Deactivated pyrrole ring

Experimental Protocols: Key Synthetic Transformations

Protocol 1: Synthesis of 5-Nitro-7-azaindole (Scalable Method)

This protocol is adapted from a reported scalable synthesis.[2][3]

Step 1: Formation of N,N-dimethyl-N'-(3-methyl-5-nitro-pyridin-2-yl)-formamidine

  • To a solution of 3-methyl-5-nitro-pyridin-2-ylamine in an appropriate solvent, add dimethylformamide dimethylacetal.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the formamidine intermediate.

Step 2: Cycloisomerization to 5-Nitro-7-azaindole

  • Dissolve the formamidine intermediate in a suitable solvent.

  • Add a base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and perform an aqueous work-up to isolate the 5-nitro-7-azaindole.

Protocol 2: Vilsmeier-Haack Formylation of Nitro-7-azaindoles
  • To a solution of the nitro-7-azaindole isomer in DMF at 0°C, slowly add phosphorus oxychloride (POCl₃).

  • Allow the reaction mixture to stir at room temperature, then heat to 80-90°C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the 3-carboxaldehyde.

Protocol 3: Oxidation to the Carboxylic Acid
  • Dissolve the nitro-7-azaindole-3-carboxaldehyde in a suitable solvent mixture (e.g., t-butanol/water).

  • Add an oxidizing agent such as potassium permanganate (KMnO₄) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite).

  • Acidify the mixture and extract the carboxylic acid product.

Reactivity and Functionalization: A Comparative Perspective

The electronic nature of the 7-azaindole scaffold is significantly perturbed by the position of the nitro substituent. This has profound implications for subsequent functionalization reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of the 7-azaindole system is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group like a nitro substituent.

  • 4-Nitro and 6-Nitro Isomers: The nitro group at the 4- or 6-position strongly activates the pyridine ring towards nucleophilic attack. This allows for the displacement of a suitable leaving group (e.g., a halide) at an adjacent position by a variety of nucleophiles. This is a powerful strategy for introducing diverse side chains.

  • 5-Nitro Isomer: The activating effect of the nitro group at the 5-position is less pronounced compared to the 4- and 6-isomers. However, it still facilitates SNAr reactions, albeit potentially requiring harsher conditions.

Amide Bond Formation

The reactivity of the 3-carboxylic acid group in amide coupling reactions is also influenced by the nitro group's position. The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid proton, which can affect the choice of coupling reagents and bases. While a comprehensive comparative study is not available, it is anticipated that the increased electrophilicity of the carbonyl carbon in the nitro-substituted isomers could facilitate amide bond formation. Standard peptide coupling reagents such as HATU or HOBt/EDC are generally effective.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are indispensable tools for the functionalization of heterocyclic cores.[4][5] The presence of a nitro group can influence the efficiency of these reactions. While the electron-withdrawing nature of the nitro group can be beneficial in some cases, it can also lead to catalyst inhibition or side reactions. Careful optimization of ligands, bases, and reaction conditions is crucial for successful cross-coupling of these nitro-substituted building blocks.

Visualization of Synthetic Pathways

Diagram 1: General Synthetic Workflow

G A Substituted Pyridine B Nitro-7-azaindole Core A->B Pyrrole Ring Formation C Nitro-7-azaindole- 3-carboxaldehyde B->C Vilsmeier-Haack Formylation D Nitro-7-azaindole- 3-carboxylic Acid C->D Oxidation E Diversified Analogs D->E Amide Coupling, Cross-Coupling, etc.

Caption: General workflow for the synthesis of diversified nitro-7-azaindole-3-carboxylic acid analogs.

Conclusion and Future Outlook

The 4-, 5-, and 6-nitro isomers of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid represent a valuable toolkit for medicinal chemists. The choice of isomer provides a strategic lever to fine-tune the electronic properties of the 7-azaindole scaffold, thereby influencing both its synthetic accessibility and its potential for biological activity. The 5-nitro isomer currently benefits from a more established and scalable synthetic route, making it a readily accessible starting point for library synthesis. The 4- and 6-nitro isomers, while potentially more challenging to access, offer distinct reactivity profiles, particularly for nucleophilic aromatic substitution reactions, opening up different avenues for chemical space exploration.

Future research in this area should focus on the development of more efficient and general synthetic routes to the 4- and 6-nitro isomers. Furthermore, systematic comparative studies on the reactivity of these isomers in a range of key synthetic transformations would be invaluable for guiding rational drug design and optimizing synthetic strategies.

References

Efficacy of "5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" derived drugs in preclinical models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, represents a privileged structure in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1][2][3] Its structural resemblance to the purine ring of ATP allows derivatives to effectively act as kinase inhibitors, among other biological activities.[2] This guide provides a comparative analysis of the preclinical efficacy of drugs derived from the broader class of pyrrolopyridine carboxylic acids, with a focus on the 1H-pyrrolo[2,3-b]pyridine core, to inform early-stage drug development decisions. While specific public domain data on "5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" is limited, this guide synthesizes available preclinical findings on structurally related analogs to provide a relevant comparative framework.

The Therapeutic Landscape of Pyrrolopyridine Derivatives

Pyrrolopyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3] Their versatility has led to the successful clinical application of drugs like Vemurafenib for the treatment of melanoma.[2] The core structure serves as a versatile template for designing selective inhibitors for various enzymes and receptors.

Key Therapeutic Targets:
  • Kinases: A primary focus for pyrrolopyridine derivatives has been the inhibition of various kinases, which are often dysregulated in cancer and inflammatory diseases.[2][4]

  • Phosphodiesterases (PDEs): Certain analogs have shown potent inhibition of PDEs, which are involved in inflammatory processes.

  • Janus Kinases (JAKs): These are critical in cytokine signaling and are targets for immunomodulatory drugs.

  • Glycogen Synthase Kinase-3β (GSK-3β): Implicated in the pathology of Alzheimer's disease, making its inhibitors potential neurotherapeutics.[5]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers.[6]

Comparative Preclinical Efficacy of Pyrrolo[2,3-b]pyridine Derivatives

The following sections detail the preclinical performance of various 1H-pyrrolo[2,3-b]pyridine derivatives, providing available experimental data to facilitate comparison.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors for Alzheimer's Disease

Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective GSK-3β inhibitors for the treatment of Alzheimer's disease.[5]

In Vitro Activity:

CompoundTargetIC50 (nM)Cell LineEffect
Compound 41 GSK-3β0.22SH-SY5YInhibited tau hyperphosphorylation, promoted neurite outgrowth.[5]
Compound 46 GSK-3β0.26-Potent GSK-3β inhibition.[5]
Compound 54 GSK-3β0.24-Potent GSK-3β inhibition.[5]

In Vivo Efficacy:

A preclinical study using an AlCl₃-induced zebrafish model of Alzheimer's disease demonstrated that Compound 41 effectively ameliorated dyskinesia, indicating in vivo therapeutic potential.[5] Acute toxicity studies in C57BL/6 mice also suggested a favorable safety profile.[5]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors for Cancer

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs, which are attractive targets in oncology.[6]

In Vitro Activity:

CompoundTargetIC50 (nM)Cell LineEffect
Compound 4h FGFR174T1 (Breast Cancer)Inhibited cell proliferation, induced apoptosis, and reduced migration and invasion.[6]
FGFR29
FGFR325
FGFR4712

In Vivo Efficacy:

While specific tumor growth inhibition data from xenograft models was not detailed in the provided search results, the potent in vitro activity and inhibition of key cancer cell processes by compound 4h suggest it is a promising candidate for further preclinical development.[6]

Phosphodiesterase 4B (PDE4B) Inhibitors for Inflammatory Diseases

1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent inhibitors of PDE4B, a key regulator of inflammatory responses.[7]

In Vitro Activity:

Compound SeriesTargetIC50 Range (µM)Cellular AssayEffect
1H-pyrrolo[2,3-b]pyridine derivatives PDE4B0.11 - 1.1Macrophage TNF-α releaseSignificantly inhibited pro-inflammatory cytokine activity, equipotent to rolipram.[7]

Preclinical Outlook:

These compounds exhibit good in vitro pharmacokinetic profiles, positioning them as excellent leads for further optimization and in vivo studies in the context of central nervous system diseases.[7]

Experimental Methodologies: A Primer

The preclinical evaluation of novel chemical entities follows a structured workflow to assess their therapeutic potential and safety.

General Preclinical Evaluation Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification & Validation Target Identification & Validation Compound Synthesis & Screening Compound Synthesis & Screening Target Identification & Validation->Compound Synthesis & Screening Biochemical Assays (IC50) Biochemical Assays (IC50) Compound Synthesis & Screening->Biochemical Assays (IC50) Cell-based Assays (EC50, Cytotoxicity) Cell-based Assays (EC50, Cytotoxicity) Biochemical Assays (IC50)->Cell-based Assays (EC50, Cytotoxicity) Pharmacokinetics (ADME) Pharmacokinetics (ADME) Cell-based Assays (EC50, Cytotoxicity)->Pharmacokinetics (ADME) Lead Optimization Efficacy Models (e.g., Xenografts) Efficacy Models (e.g., Xenografts) Pharmacokinetics (ADME)->Efficacy Models (e.g., Xenografts) Toxicology Studies Toxicology Studies Efficacy Models (e.g., Xenografts)->Toxicology Studies IND-Enabling Studies IND-Enabling Studies Toxicology Studies->IND-Enabling Studies

Caption: A generalized workflow for preclinical drug discovery.

Representative In Vivo Efficacy Study Protocol: Xenograft Model
  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) for the engraftment of human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4T1 breast cancer cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the investigational pyrrolopyridine derivative (e.g., compound 4h) and a vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathway Visualization: Kinase Inhibition

The following diagram illustrates a simplified signaling pathway often targeted by pyrrolopyridine kinase inhibitors, such as the FGFR pathway.

G cluster_0 Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: Simplified FGFR signaling pathway and point of inhibition.

Conclusion and Future Directions

The pyrrolopyridine scaffold, particularly the 1H-pyrrolo[2,3-b]pyridine core, continues to be a fertile ground for the discovery of novel therapeutic agents. The preclinical data available for derivatives targeting GSK-3β, FGFRs, and PDE4B demonstrate their potential across a range of diseases. While direct comparative studies are often lacking in the public domain, the existing evidence suggests that these compounds can exhibit high potency and selectivity.

Future research should focus on comprehensive preclinical packages, including head-to-head comparisons with standard-of-care treatments to better delineate the therapeutic advantages of novel pyrrolopyridine derivatives. Furthermore, a deeper understanding of their structure-activity relationships will be crucial for designing next-generation inhibitors with improved efficacy and safety profiles.

References

"5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" derivatives' selectivity profile against kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold as a Privileged Kinase Inhibitor Motif

In the landscape of kinase-targeted drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold".[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases.[3] The pyridine nitrogen and the pyrrole -NH group of the 7-azaindole core can form two crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[1][3] This guide provides a comparative analysis of the kinase selectivity profiles of derivatives based on this scaffold, with a particular focus on understanding how substitutions, such as those in "5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid," can modulate their activity and selectivity. While specific, comprehensive kinase panel data for the titular compound is not publicly available, we will draw upon data from closely related 7-azaindole derivatives to illustrate the principles of selectivity and structure-activity relationships (SAR).

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential side effects. Off-target inhibition can lead to toxicity, but in some cases, polypharmacology, the modulation of multiple targets, can be therapeutically advantageous.[4][5] Therefore, a thorough understanding of an inhibitor's selectivity profile across the human kinome is paramount in drug development.

Comparative Kinase Selectivity of Representative 7-Azaindole Derivatives

To illustrate the diverse selectivity profiles achievable with the 7-azaindole scaffold, the following table presents the half-maximal inhibitory concentration (IC50) values for a selection of published derivatives against a panel of kinases. This data, gathered from various sources, serves as a valuable reference for researchers designing novel inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound/Derivative Type Primary Target Kinase(s) IC50 (nM) against Primary Target(s) Selectivity Profile Highlights (IC50 in nM for Off-Targets) Reference
GSK1070916 (Aurora B/C Inhibitor) Aurora B, Aurora C3.5, 6.5Aurora A (>250-fold selective vs B), FLT1, TIE2, SIK, FLT4, FGFR1 (higher concentrations)[6]
CDK9 Inhibitor (Azaindole series) CDK9<10Highly selective against a panel of other CDKs and kinases.[7][8]
PIM1 Inhibitor (N-substituted azaindole) PIM1Potent (specific IC50 not provided)Selectivity against other kinases demonstrated.[1]
PI3Kγ Inhibitor (Azaindole isoindolinone) PI3Kγ40>300-fold selective against other class I PI3K isoforms.[9]
TNIK Inhibitor (1H-pyrrolo[2,3-b]pyridine series) TNIK<1Potent inhibition of TNIK.[10]
C-3 aryl-7-azaindole derivative 94 JAK2260Moderate potency for JAK2.[5]
7-azaindole derivative 97 JAK21High potency for JAK2.[5]

Structure-Activity Relationships (SAR) and the Influence of Substituents

The kinase selectivity of 7-azaindole derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for designing inhibitors with desired potency and selectivity profiles.

The Role of the 5-Nitro Group

The introduction of a nitro group at the 5-position of the 7-azaindole ring, as in the titular compound, is expected to have a significant impact on its biological activity. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire heterocyclic system. This can affect the pKa of the pyrrole -NH and the basicity of the pyridine nitrogen, thereby modulating the strength of the hydrogen bonds with the kinase hinge region. Furthermore, studies on other kinase inhibitor scaffolds have shown that a nitro-substituent can contribute to inhibitory activity.[11][12]

The Influence of the 3-Carboxylic Acid Moiety

A carboxylic acid group at the 3-position introduces a negatively charged moiety (at physiological pH) that can engage in ionic interactions or additional hydrogen bonds with appropriately positioned amino acid residues in the ATP-binding pocket. This can significantly enhance potency and, in some cases, selectivity. For instance, the introduction of a carboxylic acid has been shown to improve the off-target selectivity of Bruton's Tyrosine Kinase (BTK) inhibitors.[13] However, the presence of a carboxylic acid can also impact physicochemical properties such as cell permeability.[14] Often, this group is derivatized as an ester or amide to create prodrugs with improved pharmacokinetic profiles.

Experimental Protocols for Kinase Selectivity Profiling

Accurate and reproducible assessment of kinase inhibitor selectivity is fundamental. Several robust methodologies are widely employed in the field.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a competitive binding assay that measures the affinity of a test compound for a kinase of interest.[15] It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).

Workflow Diagram:

LanthaScreen_Workflow cluster_assay_plate Assay Plate Incubation cluster_detection Detection Compound Test Compound Dilution Series Well 384-well Plate Compound->Well Add 5 µL Kinase_Ab Kinase + Eu-labeled Antibody Mixture Kinase_Ab->Well Add 5 µL Tracer Alexa Fluor™ 647-labeled Tracer Tracer->Well Add 5 µL Incubation Incubate at RT (e.g., 1 hour) Well->Incubation Reader TR-FRET Plate Reader Incubation->Reader Analysis Calculate Emission Ratio (665nm/615nm) Reader->Analysis IC50 Determine IC50 Analysis->IC50

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reagent Preparation: Prepare a 3X solution of the kinase and a 3X solution of the Eu-labeled anti-tag antibody in the assay buffer. Also, prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the test compound dilution, followed by 5 µL of the kinase/antibody mixture. Finally, add 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for a specified period (typically 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Signaling Pathway Diagram:

ADP_Glo_Pathway cluster_kinase_reaction Kinase Reaction cluster_adp_glo ADP-Glo™ Reagent Addition cluster_detection Kinase Detection Kinase Kinase + Substrate + ATP ADP_ATP ADP + Phosphorylated Substrate + remaining ATP Kinase->ADP_ATP Phosphorylation Depleted_ATP ADP + Phosphorylated Substrate ADP_ATP->Depleted_ATP Depletes remaining ATP ADP_Glo_Reagent ADP-Glo™ Reagent New_ATP Newly synthesized ATP Depleted_ATP->New_ATP Converts ADP to ATP Detection_Reagent Kinase Detection Reagent Light Luminescent Signal New_ATP->Light Luciferase Reaction

Caption: Principle of the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound. Incubate at the optimal temperature for the kinase reaction (e.g., 30°C).

  • Terminate Kinase Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

  • Convert ADP to ATP and Generate Light: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, and luciferase which uses the newly synthesized ATP to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 7-azaindole scaffold is a remarkably versatile platform for the development of potent and selective kinase inhibitors. As illustrated by the diverse selectivity profiles of its derivatives, strategic modifications to the core structure can steer the inhibitor towards specific kinase targets or engender a desired polypharmacology. While the precise kinase selectivity profile of "this compound" derivatives remains to be fully elucidated in the public domain, the principles of SAR discussed herein provide a rational basis for their design and optimization. The judicious use of electron-withdrawing groups like the 5-nitro substituent and interaction-mediating moieties such as the 3-carboxylic acid group offers a powerful toolkit for fine-tuning the biological activity of this privileged scaffold. Future research in this area will undoubtedly continue to leverage these principles to develop novel kinase inhibitors with improved therapeutic profiles for a range of human diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 858340-93-9). As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of researchers and the protection of our environment. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste and are tailored to the specific chemical nature of this compound.

Understanding the Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its structural components: a pyrrolopyridine core and a nitro functional group. The parent compound, 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, is known to be harmful if swallowed and to cause skin, eye, and respiratory irritation[1]. The addition of a nitro group can increase its toxicological and reactive properties. Nitroaromatic compounds are often treated as hazardous waste due to their potential for environmental persistence and toxicity[2]. Therefore, it is imperative to handle this compound with the utmost care and to treat all waste containing it as hazardous.

Key Safety Considerations:

  • Toxicity: Assumed to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.

  • Environmental Hazard: Heterocyclic compounds can be persistent in the environment and may be toxic to aquatic life[3].

  • Reactivity: While not fully characterized, nitro compounds can be reactive. Avoid mixing with strong oxidizing agents, strong bases, or amines to prevent unforeseen reactions[2].

Personal Protective Equipment (PPE) and Immediate Safety

Before beginning any work that will generate waste, ensure that all personnel are equipped with the appropriate PPE. The causality behind this is to create a barrier between the researcher and the potentially hazardous material, minimizing the risk of exposure.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust be worn at all times to protect against splashes or airborne particles of the solid compound. Standard safety glasses may not provide adequate protection from all angles.
Hand Protection Chemical-resistant gloves (Nitrile)Nitrile gloves provide good resistance to a range of chemicals. Always inspect gloves for tears or degradation before use and dispose of them as hazardous waste after handling the compound.
Body Protection Laboratory CoatA fully buttoned lab coat provides a crucial barrier against accidental skin contact.
Respiratory Protection Dust mask or respiratorRecommended when handling the solid compound outside of a chemical fume hood to prevent inhalation of airborne particles.
Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.

I. Waste Minimization: The most effective disposal procedure begins with waste minimization.

  • Calculate Needs: Before starting your experiment, carefully calculate the minimum amount of this compound required.

  • Avoid Over-Preparation: Do not prepare stock solutions in excessive volumes that are likely to expire or go unused.

  • Inventory Management: Maintain a clear and updated inventory of your chemicals to prevent ordering duplicates[4].

II. Waste Segregation and Collection: Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all waste containing this compound. Plastic containers are often preferred for their durability[4].

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused solid compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any spill cleanup materials in a designated solid hazardous waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate liquid hazardous waste container. Segregate based on the solvent type (e.g., halogenated vs. non-halogenated).

  • Incompatible Materials: Do not mix this waste with other chemicals, especially strong oxidizing agents, bases, or amines, to prevent potentially violent reactions[2].

III. Labeling and Storage: Accurate labeling is a regulatory requirement and is essential for the safety of waste handlers.

  • Immediate Labeling: As soon as the first of waste is added, affix a hazardous waste label to the container[5].

  • Label Contents: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "858340-93-9"

    • The associated hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date

    • The Principal Investigator's name and lab location

  • Satellite Accumulation Area (SAA): Store the labeled container in a designated SAA within your laboratory. This area must be at or near the point of waste generation and should include secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks[2].

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste[4][5].

IV. Arranging for Disposal:

  • Contact EHS: Follow your institution's specific procedures for arranging a pickup of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][6].

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sink[2].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Experiment using This compound ppe Wear Appropriate PPE start->ppe minimize Practice Waste Minimization ppe->minimize waste_gen Waste Generated minimize->waste_gen is_solid Solid Waste? waste_gen->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste No label_container Label Container Immediately with 'Hazardous Waste' details solid_waste->label_container liquid_waste->label_container store_saa Store in Designated SAA with Secondary Containment label_container->store_saa keep_closed Keep Container Closed store_saa->keep_closed contact_ehs Contact EHS for Waste Pickup keep_closed->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: A step-by-step workflow for the safe disposal of this compound.

Decontamination of Laboratory Equipment

Any equipment that has come into contact with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.

Decontamination Protocol:

  • Initial Cleaning: For glassware and other non-porous surfaces, first, remove any visible residue.

  • Solvent Rinse: Rinse the equipment with a suitable solvent in a chemical fume hood. The choice of solvent should be based on the solubility of the compound and should be collected as hazardous waste.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Verification: For critical applications, a final rinse with a clean solvent can be collected and analyzed to ensure all traces of the compound have been removed.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

A Senior Application Scientist's Guide to Handling 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 858340-93-9) was publicly available at the time of this writing. The following guidance is a synthesis of information from the parent compound, structurally related molecules, and established safety protocols for handling nitro-containing aromatic compounds and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment: A Triad of Risks

The chemical structure of this compound presents a triad of potential hazards derived from its core components: the pyrrolopyridine backbone, the carboxylic acid functional group, and the nitro group.

  • Pyrrolo[2,3-b]pyridine-3-carboxylic Acid Core: The parent molecule, lacking the nitro group, is classified as an irritant. Aggregated GHS information indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] This forms the baseline hazard profile for the compound.

  • Carboxylic Acid Group: This functional group imparts acidic properties. While generally weak acids, carboxylic acids can be corrosive and should not be stored in metal cabinets.[2] They are also incompatible with bases.[2]

  • Nitro Group: The presence of a nitro group on an aromatic ring significantly elevates the hazard profile. Nitro compounds are often energetic, with potential for rapid decomposition or explosion when subjected to heat or shock, especially in a dry state.[3][4] They can also be toxic and may produce poisonous gases, such as nitrogen oxides (NOx), upon combustion.[5] Dimethyl Sulfoxide (DMSO), a common laboratory solvent, has been reported to decompose violently in the presence of some halogenated compounds and can carry chemicals through the skin, which warrants caution.[3]

Engineering Controls: The First Line of Defense

Primary exposure mitigation should always be achieved through engineering controls, which physically separate the operator from the hazard.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[3][6] This prevents the inhalation of fine dust particles and potential vapors.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential contaminants.[6][7] For laboratories frequently handling potent or energetic compounds, a dedicated, single-pass ventilation system is recommended.[8]

  • Designated Area: A specific area within the lab should be designated for handling this compound to prevent cross-contamination.[6]

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE Category Recommended Equipment Rationale and Causality
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against dust and splashes.[9] A face shield worn over goggles is critical when there is any risk of splashing or unexpected energetic decomposition.[6][10]
Skin Protection Nitrile or butyl rubber gloves (double-gloving recommended). Chemical-resistant lab coat.Nitrile gloves offer good resistance to a range of chemicals.[7][9] Double-gloving provides an extra layer of protection against tears and contamination.[8] A fully buttoned lab coat protects the skin and personal clothing from contamination.[6]
Respiratory Protection Work must be performed in a chemical fume hood. A NIOSH-approved respirator with appropriate cartridges should be available for emergency situations (e.g., spills).The fume hood is the primary means of respiratory protection.[6] A respirator is a necessary backup for situations where engineering controls may fail or are insufficient.[11]
Footwear Fully enclosed, chemical-resistant shoes.Protects feet from spills and dropped items. Open-toed shoes are never permissible in a laboratory setting.[6]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe experimental lifecycle for the compound.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep1 Designate work area (in fume hood) prep2 Verify fume hood functionality prep1->prep2 prep3 Don all required PPE (Gloves, Goggles, Shield, Coat) prep2->prep3 handle1 Weigh solid carefully to avoid dust generation prep3->handle1 handle2 Transfer solid using a spatula handle1->handle2 handle3 Slowly add solid to solvent to prepare solution handle2->handle3 post1 Decontaminate all surfaces and equipment handle3->post1 post2 Segregate contaminated waste post1->post2 post3 Doff PPE in correct order post2->post3 disp1 Place solid waste in labeled hazardous container post2->disp1 disp2 Place liquid waste in labeled hazardous container post2->disp2 disp3 Arrange for professional waste pickup disp1->disp3 disp2->disp3

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure an emergency eyewash and safety shower are accessible and have been recently tested.[7][11]

    • Designate a specific area within a certified chemical fume hood for the procedure.[6]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood.

    • Don all required PPE as outlined in the table above. Inspect gloves for any defects before use.[12]

  • Handling the Solid:

    • When weighing the compound, use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[6]

    • If possible, use anti-static equipment to prevent electrostatic discharge, which could be an ignition source.[13]

  • Preparing Solutions:

    • When dissolving, add the solid compound slowly to the solvent to prevent splashing.[6]

    • Be aware of potential incompatibilities. Do not mix with strong bases, strong acids, or strong reducing agents without a prior risk assessment.[10]

  • Post-Handling and Decontamination:

    • After completing the work, decontaminate the work area with an appropriate solvent and then wash with soap and water.[12]

    • Carefully wipe down any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by face shield, lab coat, and goggles.

    • Wash hands thoroughly with soap and water after removing PPE, even if gloves were not breached.[6][14]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][15] Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Spill: Evacuate the immediate area and alert others.[8] If the spill is small and you are trained to handle it, don appropriate respiratory protection and other PPE. Cover the spill with an inert absorbent material (e.g., vermiculite or sand).[8] Carefully sweep the material into a dedicated, sealed container for hazardous waste.[8] Do not allow the waste to enter drains.[12]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable materials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6][8]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled hazardous waste container.

  • Disposal Method: Waste should be disposed of through a licensed chemical waste disposal company. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.